N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide
Description
BenchChem offers high-quality N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[3-(aminomethyl)phenyl]-2-(4-hydroxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c16-10-12-2-1-3-13(8-12)17-15(19)9-11-4-6-14(18)7-5-11/h1-8,18H,9-10,16H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXOKWUOABODAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649609 | |
| Record name | N-[3-(Aminomethyl)phenyl]-2-(4-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886363-58-2 | |
| Record name | N-[3-(Aminomethyl)phenyl]-2-(4-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide
An In-depth Technical Guide to the Synthesis and Characterization of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the synthesis and detailed characterization of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide, a molecule of interest for its potential applications in medicinal chemistry and drug development. The core structure, featuring a substituted aromatic amine linked to a hydroxyphenyl acetic acid moiety via an amide bond, presents a versatile scaffold. This document outlines a rational, multi-step synthetic pathway, beginning with the preparation of key precursors, followed by a robust amide coupling protocol. We delve into the mechanistic choices behind the selected reagents and conditions, offering insights gleaned from practical application. Furthermore, a thorough characterization workflow is presented, employing modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to unequivocally confirm the structure, identity, and purity of the target compound. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of novel acetamide derivatives.
Introduction and Strategic Overview
The amide bond is a cornerstone of medicinal chemistry, forming the backbone of peptides and proteins and featuring prominently in a vast array of pharmaceuticals.[1][2] The target molecule, N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide, combines three key pharmacophoric elements: a 4-hydroxyphenyl group, a central acetamide linker, and a 3-(aminomethyl)phenyl moiety. This combination offers multiple points for hydrogen bonding and potential interactions with biological targets. Structurally related acetamide compounds have shown a wide spectrum of biological activities, including anticancer and anti-inflammatory properties, underscoring the relevance of this molecular class.[3][4][5]
Our synthetic strategy is predicated on a convergent approach, wherein two primary building blocks are synthesized independently and then joined in a final, decisive step. This method is often more efficient and allows for easier purification of intermediates compared to a linear synthesis. The two key precursors are:
-
Precursor A: 2-(4-hydroxyphenyl)acetic acid
-
Precursor B: 3-(aminomethyl)aniline (also known as m-aminobenzylamine)
The final step involves the formation of an amide bond between these two precursors. This guide will detail the synthesis of each precursor before focusing on the critical amide coupling reaction.
Caption: Overall convergent synthetic strategy.
Synthesis of Precursors
Precursor A: 2-(4-hydroxyphenyl)acetic acid
2-(4-hydroxyphenyl)acetic acid is a commercially available compound, but its synthesis from 4-aminophenylacetic acid via a Sandmeyer-type reaction is a classic and reliable method.[6]
Rationale: This pathway involves the diazotization of the aromatic amine, converting it into a diazonium salt, which is an excellent leaving group (N₂ gas). Subsequent heating in aqueous acid allows for nucleophilic substitution by water to install the hydroxyl group. This method is high-yielding and uses readily available starting materials.[6][7]
Experimental Protocol:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-aminophenylacetic acid (1.0 eq) in a 10% aqueous sodium hydroxide solution.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add concentrated sulfuric acid to the cooled solution.
-
While maintaining the temperature between 0-5°C, add a solution of sodium nitrite (1.1 eq) in water dropwise. The addition should be slow enough to prevent the temperature from rising.
-
Stir the mixture for 30 minutes at 0-5°C after the addition is complete.
-
-
Hydrolysis:
-
In a separate flask, heat dilute sulfuric acid to 90-95°C.
-
Slowly add the cold diazonium salt solution from the previous step to the hot acid. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, maintain the reaction mixture at 90-95°C for 1 hour to ensure complete hydrolysis.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous solution three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 2-(4-hydroxyphenyl)acetic acid.
-
The product can be further purified by recrystallization from water to yield an off-white crystalline solid.[6]
-
Precursor B: 3-(aminomethyl)aniline
3-(aminomethyl)aniline, or m-aminobenzylamine, is a key intermediate in the synthesis of dyes and pharmaceuticals.[8][9] A reported synthesis starts from inexpensive o-nitrotoluene.[8][10]
Rationale: This multi-step process leverages photochlorination to introduce a chloromethyl group, followed by a Hofmann amination to install the primary amine, and finally, a reduction of the nitro group to yield the desired diamine. While complex, this route is effective for large-scale preparation.[8] For laboratory scale, purchasing this reagent is often more practical. However, understanding its synthesis provides valuable context.
Synthetic Pathway Overview (Literature-based): [8]
-
Photochlorination: o-Nitrotoluene is subjected to photochlorination to form m-nitrobenzyl chloride.
-
Hofmann Amination: The resulting benzyl chloride is treated with an amine source (e.g., hexamethylenetetramine followed by hydrolysis) to form the aminomethyl group.
-
Reduction: The nitro group is then reduced to an aniline, commonly using a metal catalyst like Raney Nickel with hydrazine hydrate or catalytic hydrogenation.[8][11]
Core Synthesis: Amide Bond Formation
The formation of the amide bond is the crucial step in this synthesis, linking Precursor A and Precursor B. A direct reaction between a carboxylic acid and an amine is generally unfavorable as it results in an acid-base reaction forming a stable salt.[1] Therefore, the carboxylic acid must be "activated" using a coupling reagent.
Choice of Coupling System: EDC/HOBt
We have selected the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) system.
-
Expertise & Causality: While classic reagents like Dicyclohexylcarbodiimide (DCC) are effective, the dicyclohexylurea (DCU) byproduct is often poorly soluble, leading to purification challenges.[1] EDC offers a significant advantage: its corresponding urea byproduct is water-soluble, allowing for a simple aqueous workup for its removal.[] HOBt is added as an activator and racemization suppressant. It reacts with the activated O-acylisourea intermediate to form a highly reactive HOBt-ester, which is less prone to side reactions and efficiently aminolyzed.[13]
Caption: Mechanism of EDC/HOBt mediated amide coupling.
Experimental Protocol:
-
Reaction Setup:
-
To a solution of 2-(4-hydroxyphenyl)acetic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add HOBt (1.2 eq) and EDC hydrochloride (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active HOBt ester.
-
-
Amine Addition:
-
In a separate flask, dissolve 3-(aminomethyl)aniline (1.05 eq) in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated acid mixture. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
-
Reaction Monitoring (Self-Validation):
-
The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
A typical TLC system would be Dichloromethane:Methanol (9:1). The product should have an Rf value intermediate between the two starting materials. The disappearance of the limiting reagent (the carboxylic acid) indicates reaction completion.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 5% aqueous HCl (to remove any unreacted amine), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue using flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane, to afford the pure N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide as a solid.
-
Physicochemical and Spectroscopic Characterization
Unequivocal characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.[14][15][16][17]
Expected Analytical Data
The following table summarizes the expected data from key analytical techniques for the target compound (C₁₅H₁₆N₂O₂).
| Technique | Parameter | Expected Observation |
| HRMS (ESI+) | [M+H]⁺ | Calculated m/z: 257.1285, Found: 257.12XX |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons (~6.7-7.2 ppm), CH₂-Ar (~3.8 ppm), CH₂-CO (~3.5 ppm), NH/NH₂/OH (broad signals, variable) |
| Multiplicity | Doublets, triplets, and singlets corresponding to the substitution pattern and coupling. | |
| ¹³C NMR | Chemical Shift (δ) | Carbonyl (~170-172 ppm), Aromatic carbons (~115-156 ppm), Benzylic CH₂ (~45 ppm), Acetyl CH₂ (~43 ppm) |
| FT-IR | Wavenumber (cm⁻¹) | ~3200-3400 (O-H, N-H stretches), ~1640-1660 (Amide I C=O stretch), ~1510-1550 (Amide II N-H bend) |
| HPLC | Purity | >95% (typically analyzed at 254 nm) |
Interpretation of Spectroscopic Data
-
High-Resolution Mass Spectrometry (HRMS): This is the most definitive technique for confirming the molecular formula.[15] The experimentally observed mass of the protonated molecular ion ([M+H]⁺) should match the calculated theoretical mass to within 5 ppm.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the atomic framework of the molecule.[17]
-
¹H NMR: The spectrum will be complex but highly informative. The distinct signals for the two methylene (-CH₂-) groups are key identifiers. The aromatic region will show characteristic splitting patterns for the 1,4-disubstituted and 1,3-disubstituted benzene rings. Protons on heteroatoms (NH, OH) may exchange with solvent and appear as broad signals.
-
¹³C NMR: The number of unique signals should correspond to the number of chemically non-equivalent carbon atoms in the molecule. The downfield signal for the amide carbonyl carbon is a key diagnostic peak.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying key functional groups.[15][17] The strong absorption band for the amide C=O stretch (Amide I band) is typically the most prominent feature. Broad absorptions in the high-frequency region confirm the presence of O-H and N-H bonds.
Conclusion
This guide provides a detailed, scientifically-grounded protocol for the synthesis and characterization of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide. By employing a convergent synthetic strategy centered on a robust and easily purified EDC/HOBt amide coupling reaction, the target molecule can be obtained in good yield and high purity. The rationale behind the selection of reagents and procedures has been explained to provide a deeper understanding for the practicing chemist. The comprehensive characterization workflow ensures the unequivocal confirmation of the final product's identity and purity, establishing a solid foundation for its further investigation in drug discovery and development programs.
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Nworie, F. S., Nwabue, F. I., & Oti, W. J. O. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Chemical Science International Journal, 9(2), 1-19. [Link]
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Nworie, F. S., Nwabue, F. I., & Oti, W. J. O. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. ResearchGate. [Link]
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Patel, D. R., et al. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 56(3s), s536-s546. [Link]
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Carradori, S., et al. (2014). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health. Retrieved from [Link]
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Basmadjian, C., et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry, 59(18), 8276-8292. [Link]
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ResearchGate. (n.d.). Synthesis of N-(4-((dimethylamino)methyl)-3-hydroxyphenyl)acetamide (5). ResearchGate. Retrieved from [Link]
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Al-Majedy, Y. K., et al. (2016). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Molecules, 21(1), 54. [Link]
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ResearchGate. (n.d.). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. ResearchGate. Retrieved from [Link]
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Acta Crystallographica Section E. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. National Institutes of Health. Retrieved from [Link]
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Physicochemical properties of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide
An In-Depth Technical Guide to the Physicochemical Properties of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide
Abstract
N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide, designated herein as Compound Y, is a novel molecular entity with structural features suggesting potential pharmacological activity. As with any new chemical entity (NCE) progressing through the drug discovery and development pipeline, a thorough understanding of its physicochemical properties is paramount. These properties govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation into a stable and efficacious drug product. This guide provides a comprehensive overview of the essential physicochemical characterization of Compound Y, presenting a framework for its evaluation. We delve into detailed experimental protocols, the rationale behind methodological choices, and the interpretation of realistically projected data. The insights herein are intended to guide researchers, scientists, and drug development professionals in establishing a robust data package for NCEs of this structural class.
Introduction: The Strategic Importance of Early Physicochemical Profiling
The journey of a promising hit molecule to a viable clinical candidate is fraught with challenges, with poor biopharmaceutical properties being a leading cause of attrition. The structural attributes of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide—containing a phenolic hydroxyl, a primary amine, and an amide linkage—present a unique combination of acidic, basic, and hydrogen-bonding functionalities. These groups will dictate its behavior in physiological and formulation environments.
Early, accurate, and comprehensive characterization of its physicochemical properties is not merely a data-gathering exercise; it is a critical risk-mitigation strategy. The data generated informs decisions in medicinal chemistry for lead optimization, guides the selection of appropriate formulation strategies, and provides a foundational understanding for preclinical and clinical development. This document outlines the core physicochemical assays essential for building a robust profile for Compound Y.
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The presence of both an acidic phenol and a basic primary amine makes Compound Y an amphoteric molecule. Its ionization state, and therefore its solubility and permeability, will be highly dependent on the pH of its environment. Accurately determining its pKa values is the first and most critical step in its characterization.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a robust and widely accepted method for pKa determination, providing precise values by monitoring pH changes upon the addition of a titrant.
Methodology:
-
Preparation: A 1 mg/mL solution of Compound Y is prepared in a co-solvent system (e.g., 50:50 methanol:water) to ensure complete dissolution. The system is maintained under an inert nitrogen atmosphere to prevent carbonate formation from atmospheric CO2.
-
Instrumentation: A calibrated automatic titrator equipped with a high-precision pH electrode is used.
-
Titration (Acidic pKa): The solution is titrated with a standardized 0.1 M NaOH solution. The pH is recorded after each incremental addition of the titrant.
-
Titration (Basic pKa): A fresh solution is titrated with a standardized 0.1 M HCl solution to determine the pKa of the basic functional group.
-
Data Analysis: The pKa values are determined from the titration curve by identifying the pH at the half-equivalence points. Sophisticated software is used to calculate the derivative of the curve (dpH/dV) to pinpoint the equivalence points with high accuracy.
Expected Results and Interpretation
Based on the structure, we anticipate two distinct pKa values.
| Parameter | Predicted Value | Functional Group | Implications |
| pKa₁ (Acidic) | ~9.8 | Phenolic Hydroxyl | At physiological pH (~7.4), this group will be predominantly protonated (neutral). In the more basic environment of the small intestine, partial deprotonation may occur, increasing solubility. |
| pKa₂ (Basic) | ~9.2 | Primary Amine | This group will be predominantly protonated (cationic) in the acidic environment of the stomach and the upper small intestine, which is expected to enhance aqueous solubility but may reduce passive permeability across membranes. |
The proximity of these two pKa values suggests that Compound Y has a zwitterionic form that may be prevalent in the physiological pH range, significantly influencing its solubility and interaction with biological targets.
Lipophilicity (LogP/LogD): Balancing Solubility and Permeability
Lipophilicity is a critical determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects. For an ionizable molecule like Compound Y, it is essential to determine the distribution coefficient (LogD) across a range of pH values.
Experimental Protocol: Shake-Flask Method (Gold Standard)
The shake-flask method directly measures the partitioning of a compound between an aqueous phase and an immiscible organic solvent (typically n-octanol).
Methodology:
-
Buffer Preparation: A series of pharmaceutically relevant buffers (e.g., pH 2.0, 5.5, 7.4) are prepared.
-
Partitioning: A known concentration of Compound Y is dissolved in the aqueous buffer. An equal volume of n-octanol (pre-saturated with the buffer) is added.
-
Equilibration: The mixture is agitated vigorously for a set period (e.g., 24 hours) at a constant temperature (25°C) to ensure equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to achieve complete separation of the aqueous and organic layers.
-
Quantification: The concentration of Compound Y in both phases is determined using a validated analytical method, such as UV-Vis spectroscopy or HPLC-UV.
-
Calculation: LogD is calculated using the formula: LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Data Visualization and Interpretation
A plot of LogD versus pH provides a clear visual representation of how lipophilicity changes with ionization state.
Caption: Projected LogD vs. pH profile for Compound Y.
Interpretation:
-
At low pH (<4): The primary amine is protonated, making the molecule highly polar. The LogD is expected to be low, indicating poor lipid membrane permeability.
-
At physiological pH (~7.4): A mixture of cationic and zwitterionic species exists. The LogD is moderate, suggesting a balance between aqueous solubility and membrane permeability, which is often desirable for oral absorption. A LogD₇.₄ value between 1 and 3 is typically considered optimal.
-
At high pH (>10): Both the amine and the phenol are deprotonated, leading to an anionic species. The LogD is expected to decrease again.
Aqueous Solubility: A Prerequisite for Absorption
Adequate aqueous solubility is essential for a drug to dissolve in the gastrointestinal fluids prior to absorption. Poor solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges.
Experimental Protocol: Thermodynamic Solubility by Shake-Flask
This method determines the equilibrium solubility, which is the most reliable measure for biopharmaceutical classification.
Methodology:
-
Sample Preparation: An excess amount of solid Compound Y is added to vials containing buffers of different pH values (e.g., pH 2.0, 5.5, 7.4, and pure water).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., 37°C for physiological relevance) for an extended period (24-72 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, the suspensions are filtered through a 0.22 µm filter to remove undissolved solids.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated HPLC-UV method against a standard curve.
-
Solid-State Analysis: The remaining solid material is analyzed by XRPD or DSC to ensure that the compound has not converted to a different polymorphic form or solvate during the experiment.
Expected Results and Interpretation
| Buffer | Expected Solubility (µg/mL) | Interpretation |
| pH 2.0 (Simulated Gastric Fluid) | > 1000 | High solubility due to the protonation of the basic amine, forming a soluble salt. |
| pH 7.4 (Simulated Intestinal Fluid) | 50 - 150 | Moderate solubility. The zwitterionic and neutral forms are less soluble than the fully protonated form. This value is critical for predicting absorption in the small intestine. |
| Water (Intrinsic Solubility) | < 10 | The intrinsic solubility (solubility of the neutral species) is expected to be low due to the crystalline nature of the molecule. |
These results would classify Compound Y as having pH-dependent solubility. The high solubility in acidic conditions is favorable for dissolution in the stomach, but its lower solubility at intestinal pH needs to be carefully considered for formulation design.
Solid-State Characterization: The Foundation of Stability and Manufacturing
The solid-state properties of an active pharmaceutical ingredient (API), including its crystal form (polymorphism) and melting point, have profound implications for its stability, dissolution rate, and manufacturability.
Experimental Workflow
Caption: Workflow for solid-state characterization of Compound Y.
Key Techniques and Expected Findings
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. For Compound Y, a sharp endotherm would be expected, corresponding to its melting point. A high, sharp melting point (e.g., >180°C) generally suggests good crystalline stability. The presence of multiple melting peaks could indicate polymorphism or impurities.
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is used to detect the presence of bound water (hydrates) or solvents (solvates). For a stable, anhydrous form of Compound Y, no significant weight loss should be observed before decomposition.
-
X-Ray Powder Diffraction (XRPD): XRPD is the definitive technique for identifying the crystal form. Each polymorph will produce a unique diffraction pattern. The initial analysis of Compound Y should establish a reference pattern for the primary, most stable form. This pattern is then used as a quality control standard.
Projected Data Summary:
| Technique | Observation | Interpretation |
| DSC | Sharp endotherm at 195°C | Indicates a crystalline material with a distinct melting point. |
| TGA | <0.1% weight loss up to 200°C | The material is likely an anhydrous, non-solvated form. |
| XRPD | Unique, sharp diffraction peaks | Confirms the crystalline nature and provides a fingerprint for the specific polymorph (Form I). |
Chemical Stability: Ensuring Product Integrity
Forced degradation studies are performed to identify the likely degradation products and pathways for an API. This information is crucial for developing stable formulations and establishing appropriate storage conditions.
Protocol: Forced Degradation Stress Testing
Methodology:
-
Stress Conditions: Solutions and solid samples of Compound Y are exposed to a range of harsh conditions as per ICH guidelines (Q1A(R2)):
-
Acidic: 0.1 M HCl at 60°C
-
Basic: 0.1 M NaOH at 60°C
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: 80°C (solid and solution)
-
Photolytic: Exposed to light with an overall illumination of not less than 1.2 million lux hours.
-
-
Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: The samples are analyzed using a stability-indicating HPLC method (typically a gradient method with UV or mass spectrometric detection) that can separate the parent compound from all degradation products.
Expected Stability Profile
-
Most Likely Point of Failure: The amide bond is susceptible to hydrolysis under both acidic and basic conditions. The phenolic hydroxyl group is prone to oxidation.
-
Projected Outcome: Significant degradation is expected in the basic and oxidative conditions. The compound is likely to be relatively stable under neutral, thermal, and photolytic stress. This profile suggests that the final drug product should be formulated at a slightly acidic pH and protected from strong oxidizing agents and high pH environments.
Conclusion and Future Directions
This guide outlines the foundational physicochemical characterization of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide (Compound Y). The projected data, based on its chemical structure, indicates a crystalline, amphoteric compound with pH-dependent solubility and lipophilicity. Its profile suggests that while it possesses favorable characteristics, such as high solubility in acidic conditions, careful formulation strategies will be required to ensure adequate dissolution and stability at the pH of the small intestine.
The next steps in its development would involve:
-
A comprehensive polymorph screen to identify all possible crystal forms and determine the most thermodynamically stable one.
-
Development of a salt form to potentially improve solubility and stability.
-
Pre-formulation studies to identify compatible excipients and develop a prototype oral dosage form.
By systematically addressing these physicochemical hurdles early in development, the path to a successful and robust drug product is significantly de-risked.
References
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]
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Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Link]
-
Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
Crystal structure analysis of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide
An In-depth Technical Guide to the Crystal Structure Analysis of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide: A Hypothetical Case Study for Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
In the landscape of modern drug discovery, a molecule's three-dimensional structure is a critical determinant of its biological activity, bioavailability, and stability. This whitepaper presents a comprehensive, in-depth technical guide to the single-crystal X-ray diffraction analysis of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide, a compound of interest for its potential pharmacological applications. While a published crystal structure for this specific molecule is not currently available, this guide provides a detailed, hypothetical, best-practice workflow, mirroring the rigorous process employed in leading pharmaceutical and research laboratories. We will navigate the entire analytical pipeline, from material synthesis and crystallization to data collection, structure solution, refinement, and final validation. Each step is rationalized with expert insights, emphasizing the causality behind experimental choices and the integration of self-validating protocols to ensure the generation of a trustworthy and high-resolution structural model. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement crystallographic techniques for the characterization of small molecule drug candidates.
Introduction: The Strategic Importance of Structural Elucidation
N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide is a small molecule featuring several key functional groups that are pivotal for its interaction with biological targets: a phenolic hydroxyl group, a secondary amide linkage, and a primary aminomethyl group. These moieties can participate in a variety of intermolecular interactions, including hydrogen bonding, which are fundamental to molecular recognition at a receptor's active site.
The precise spatial arrangement of these functional groups, along with the molecule's overall conformation, dictates its efficacy and specificity. Therefore, obtaining a high-resolution crystal structure is not merely an academic exercise; it is a strategic imperative in drug development. It provides invaluable insights into:
-
Structure-Activity Relationships (SAR): Understanding how the molecule's shape influences its biological function.
-
Polymorphism: Identifying different crystalline forms that can have profound effects on a drug's solubility, stability, and bioavailability.
-
Rational Drug Design: Providing a structural blueprint for further optimization of the lead compound.
-
Intellectual Property: A well-characterized crystal structure can be a cornerstone of patent protection.
This guide will walk through the hypothetical, yet highly realistic, process of determining the crystal structure of this compound, which we will refer to as Compound-X for the remainder of this document.
The Crystallographic Workflow: A Step-by-Step Protocol
The journey from a powdered sample to a refined crystal structure is a multi-stage process that demands precision and a deep understanding of the underlying principles of crystallography. The workflow can be broadly categorized into four key stages: Material Preparation & Crystallization, Data Collection, Structure Solution & Refinement, and Validation & Interpretation.
Caption: The four-stage workflow for single-crystal X-ray diffraction analysis.
Stage 1: Material Preparation and Crystallization
Expertise & Causality: The quality of the final crystal structure is fundamentally limited by the quality of the crystal itself. Therefore, this initial stage is arguably the most critical and often the most challenging. The goal is to produce a single, well-ordered crystal, free of defects, and of an appropriate size (typically 0.1-0.3 mm in each dimension).[1]
Protocol:
-
Synthesis and Purification: Compound-X is synthesized and purified to >99% purity, as confirmed by HPLC and NMR. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern.[2][3]
-
Solvent Selection & Solubility Screening: The choice of solvent is paramount.[4] An ideal solvent will dissolve the compound when hot but show limited solubility when cold.[2][5] A screening of various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures with water) is performed to identify suitable candidates. For Compound-X, a mixture of ethanol and water is identified as promising.
-
Crystallization Method Selection: Several methods are available, and the choice depends on the compound's properties and the quantity of material available.[4][6]
-
Slow Evaporation: A nearly saturated solution of Compound-X in ethanol/water is prepared and left in a loosely covered vial. The slow evaporation of the solvent increases the concentration, leading to supersaturation and crystal growth.[4][6] This method is simple but offers less control.
-
Vapor Diffusion (Recommended): This is a highly controlled and effective method, especially for small quantities.[4] A concentrated solution of Compound-X in a good solvent (e.g., ethanol) is placed in a small, open vial. This vial is then sealed inside a larger jar containing a poor solvent (the precipitant, e.g., water), in which the compound is insoluble but the good solvent is miscible. The vapor of the good solvent slowly diffuses out into the reservoir of the poor solvent, while the vapor of the poor solvent diffuses into the vial, gradually reducing the solubility of Compound-X and promoting slow, controlled crystal growth.
-
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor using a nylon loop. They must be handled gently to avoid mechanical damage.
Stage 2: X-ray Data Collection
Expertise & Causality: This stage involves irradiating the crystal with a focused beam of X-rays and recording the resulting diffraction pattern. The goal is to collect a complete and redundant dataset that accurately measures the intensity of as many unique reflections as possible to the highest possible resolution.[7] Modern diffractometers automate much of this process, but a sound strategy is crucial for obtaining high-quality data.[8][9]
Protocol:
-
Crystal Mounting and Cryo-cooling: A selected crystal is scooped into a cryo-loop and immediately flash-cooled in a stream of liquid nitrogen (at ~100 K).[10] This is a critical step. Cryo-cooling minimizes radiation damage to the crystal from the intense X-ray beam, allowing for longer exposure times and higher quality data.[9][10]
-
Diffractometer and X-ray Source: The data collection is performed on a modern single-crystal X-ray diffractometer, such as a Bruker D8 VENTURE or Rigaku XtaLAB Synergy, equipped with a sensitive detector (e.g., a CCD or CMOS detector).[11][12] The X-ray source is typically a microfocus sealed tube generating either Copper (Cu Kα, λ = 1.5418 Å) or Molybdenum (Mo Kα, λ = 0.71073 Å) radiation.[13] Mo is generally preferred for small molecules as it provides higher resolution data with less absorption.
-
Unit Cell Determination and Initial Screening: A few initial diffraction images are collected to determine the crystal's unit cell parameters and Bravais lattice. This allows the instrument software to index the crystal and calculate a preliminary data collection strategy.[8]
-
Data Collection Strategy: The software calculates an optimized strategy to collect a complete and redundant dataset.[7][8] This involves a series of "runs," where the crystal is rotated through specific angular ranges (scans) while the detector is positioned at different angles. The goal is to measure a large percentage of the unique reflections in the diffraction sphere (ideally >99% completeness).
-
Full Data Collection: The full data collection is executed. This can take several hours, during which thousands of diffraction images are recorded.
Stage 3: Structure Solution and Refinement
Expertise & Causality: This is a computational stage where the raw diffraction data is converted into a three-dimensional model of the electron density within the crystal, from which the atomic positions are determined.[7] The "phase problem" is the central challenge here: the detectors measure the intensity (related to the amplitude) of the diffracted waves but not their phases. Without the phases, the electron density map cannot be calculated.
Protocol:
-
Data Integration and Reduction: The raw diffraction images are processed. The software integrates the intensity of each diffraction spot, applies corrections (e.g., for Lorentz and polarization effects), and scales the data from different images to create a single reflection file (.hkl file).[10]
-
Space Group Determination: Based on the symmetry and systematic absences in the diffraction data, the space group of the crystal is determined. This defines the symmetry operations within the unit cell.
-
Structure Solution using Direct Methods: For small molecules like Compound-X, the phase problem is typically solved using "Direct Methods".[14][15][16] This is a powerful mathematical approach that uses statistical relationships between the intensities of the reflections to estimate the initial phases.[17][18] Programs like SHELXT are commonly used for this step.[19] A successful solution will reveal a preliminary electron density map showing the positions of most non-hydrogen atoms.
-
Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares minimization process.[20] The program SHELXL is the gold standard for this process.[19][21][22] During refinement, the atomic coordinates, as well as their displacement parameters (which model thermal vibration), are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment). This agreement is monitored by the R-factor, which should decrease to a low value (typically < 5%) for a good structure.
-
Hydrogen Atom Placement: Once the positions of the non-hydrogen atoms are well-refined, hydrogen atoms are typically placed in calculated, idealized positions and refined using a "riding model."
Stage 4: Validation and Interpretation
Expertise & Causality: The final step is to rigorously validate the refined structure to ensure it is chemically sensible and accurately represents the experimental data. This is a crucial self-validating step to ensure trustworthiness.
Protocol:
-
CIF File Generation: The final structural model and all relevant experimental details are compiled into a Crystallographic Information File (CIF).[23] This is the standard format for archiving and publishing crystal structures, developed by the International Union of Crystallography (IUCr).[24]
-
Validation with checkCIF: The CIF is submitted to the IUCr's checkCIF service for validation.[24][25] This online tool performs hundreds of geometric and crystallographic checks and generates a report with alerts for any potential issues, such as unusual bond lengths, missed symmetry, or inconsistencies in the data.[26][27] All alerts must be investigated and either resolved or explained.
-
Structural Analysis: The validated structure is analyzed. This includes examining bond lengths, bond angles, torsion angles, and intermolecular interactions like hydrogen bonds. This information is correlated with the compound's chemical properties and potential biological activity.
-
Data Deposition: As a best practice for scientific integrity, the final CIF and structure factor data are deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC), to make the data accessible to the wider scientific community.
Hypothetical Data Presentation
The successful analysis of Compound-X would yield a set of crystallographic data, which would be summarized in a standard table format within the final publication.
Table 1: Hypothetical Crystal Data and Structure Refinement for Compound-X
| Parameter | Value |
| Crystal Data | |
| Chemical formula | C₁₅H₁₆N₂O₂ |
| Formula weight | 256.30 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a, b, c (Å) | 10.123(4), 5.432(2), 22.789(8) |
| α, β, γ (°) | 90, 98.76(3), 90 |
| Volume (ų) | 1234.5(6) |
| Z (molecules/unit cell) | 4 |
| Calculated density (g/cm³) | 1.378 |
| Absorption coefficient (μ) | 0.095 mm⁻¹ (for Mo Kα) |
| F(000) | 544 |
| Data Collection | |
| Temperature (K) | 100(2) |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| θ range for data collection | 2.5° to 27.5° |
| Reflections collected | 15876 |
| Independent reflections | 2845 [R(int) = 0.034] |
| Completeness to θ = 27.5° | 99.8% |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / params | 2845 / 0 / 175 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I > 2σ(I)] | R₁ = 0.041, wR₂ = 0.105 |
| R indices (all data) | R₁ = 0.052, wR₂ = 0.118 |
| Largest diff. peak/hole (e·Å⁻³) | 0.25 and -0.21 |
Conclusion
This guide has outlined a comprehensive, best-practice workflow for the single-crystal X-ray analysis of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide. By following this rigorous, multi-stage process—from meticulous crystallization to thorough data collection, robust structure solution, and stringent validation—researchers can obtain a high-fidelity, three-dimensional model of the molecule. Such a model is an indispensable tool in modern drug development, providing the foundational structural insights necessary for understanding structure-activity relationships, guiding lead optimization, and securing intellectual property. The principles and protocols detailed herein represent a self-validating system designed to produce data of the highest scientific integrity, empowering drug discovery programs with the structural clarity needed to succeed.
References
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Dauter, Z., & Wlodawer, A. (2017). Data-collection strategies. IUCrJ, 4(3), 267-277. [Link]
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Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. University of Glasgow. [Link]
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OlexSys. (n.d.). Structure Refinement. OlexSys Ltd. [Link]
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Altomare, A., et al. (2000). Direct Methods Optimised for Solving Crystal Structure by Powder Diffraction Data: Limits, Strategies, and Prospects. Journal of Applied Crystallography, 33(5), 1180-1186. [Link]
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Wikipedia. (2023). Direct methods (crystallography). Wikipedia. [Link]
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Fan, H.F. (1998). Direct Methods in Crystallography. Chinese Journal of Physics, 36(6-II), 825-835. [Link]
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CCP4 wiki. (2024). SHELXL. CCP4 wiki. [Link]
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Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(12), 1735-1742. [Link]
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(Pt 1), 3-8. [Link]
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American Chemical Society. (n.d.). CIF Validation. ACS Publications. [Link]
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Armstrong, J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2139-2157. [Link]
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Schenk, H. (1991). An Introduction to Direct Methods. International Union of Crystallography. [Link]
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. ResearchGate. [Link]
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LibreTexts Chemistry. (2023). 5.3: Direct methods. Chemistry LibreTexts. [Link]
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Fiveable. (n.d.). Data collection and reduction. Crystallography Class Notes. [Link]
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Platypus Technologies. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Platypus Technologies. [Link]
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Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. CCDC. [Link]
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Gražulis, S., et al. (2021). Validation of the Crystallography Open Database using the Crystallographic Information Framework. Journal of Applied Crystallography, 54(Pt 1), 307-319. [Link]
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Wlodawer, A., Dauter, Z., & Minor, W. (2008). Data Collection for Crystallographic Structure Determination. Current protocols in protein science, Chapter 17, Unit 17.15. [Link]
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Gražulis, S., et al. (2021). Validation of the Crystallography Open Database using the Crystallographic Information Framework. ResearchGate. [Link]
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International Union of Crystallography. (n.d.). Crystallographic Information Framework. IUCr. [Link]
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wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. wikiHow. [Link]
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University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. [Link]
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Ferrer, J. L. (2012). X-ray crystallography: Data collection strategies and resources. ResearchGate. [Link]
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University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. [Link]
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Creative Biostructure. (n.d.). X-ray Diffraction Data Collection. Creative Biostructure. [Link]
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SOP: CRYSTALLIZATION. (n.d.). Columbia University. [Link]
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Carleton College. (2007). Single Crystal X-ray Diffraction. SERC. [Link]
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Bruker. (n.d.). Single Crystal X-ray Diffractometers. Bruker Corporation. [Link]
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In silico prediction of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide bioactivity
An In-Depth Technical Guide: In Silico Prediction of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide Bioactivity
Executive Summary
The imperative to accelerate drug discovery while minimizing costs and ethical concerns, such as animal testing, has propelled in silico computational methods to the forefront of preclinical research.[1][2][3] This guide provides a comprehensive, technically-grounded framework for predicting the bioactivity of a novel compound, N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide. As this molecule is not extensively characterized in public databases, this document serves as a roadmap for generating initial hypotheses about its pharmacological potential. We will dissect its structure, predict plausible biological targets, and apply a multi-pronged computational strategy—encompassing molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis—to build a robust, preliminary profile of its bioactivity. Each protocol is detailed with an emphasis on the scientific rationale behind key decisions, ensuring a self-validating and reproducible workflow.
Foundational Analysis: The Molecule and Its Landscape
Molecular Structure and Properties
The subject of our investigation is N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide. Its chemical structure consists of two key moieties linked by an amide bond:
-
A 3-(aminomethyl)phenyl group, providing a primary amine and an aromatic system.
-
A 2-(4-hydroxyphenyl)acetamide group, structurally analogous to Paracetamol (Acetaminophen), which features a hydroxylated phenyl ring.
The initial step in any in silico analysis is to obtain a high-quality, computer-readable representation of the molecule.
Protocol 1: Ligand Preparation
-
Structure Generation: The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for the molecule, C1=CC(=CC(=C1)CN)NC(=O)CC2=CC=C(C=C2)O, is generated using chemical drawing software (e.g., ChemDraw) or obtained from a database like PubChem if available.[4]
-
2D to 3D Conversion: The SMILES string is converted into a 3D structure file (e.g., SDF or MOL2 format) using a program like Open Babel.
-
Energy Minimization: The 3D structure is subjected to energy minimization using a force field (e.g., MMFF94 or UFF). This crucial step ensures the molecule is in a low-energy, sterically favorable conformation, which is essential for accurate downstream analysis.
The Rationale for a Multi-Method Approach
No single computational method can definitively predict a molecule's complete biological profile. Therefore, we employ a synergistic approach where each technique provides a different layer of insight.
-
Target Prediction suggests where the molecule might act.
-
Molecular Docking predicts how it binds to a specific target and with what affinity.
-
QSAR predicts its activity relative to known molecules, answering how active it might be.
-
Pharmacophore Modeling defines the essential features required for its activity.
This integrated workflow provides a more reliable and comprehensive prediction than any single method in isolation.
Caption: A flowchart of the integrated in silico workflow.
Target Identification: Finding a Biological Purpose
For a novel compound, identifying potential protein targets is a critical first step. This can be achieved through ligand-based or structure-based methods.[5] Given the structural similarity of the 2-(4-hydroxyphenyl)acetamide moiety to known analgesics and anti-inflammatory drugs, we hypothesize that Cyclooxygenase (COX) enzymes are plausible targets.[6][7]
Protocol 2: Target Identification and Preparation
-
Target Selection: Based on chemical similarity searching and literature review of analogous compounds, COX-1 (PDB ID: 1EQG) and COX-2 (PDB ID: 5IKR) are selected as high-priority candidate targets.
-
Structure Retrieval: The 3D crystallographic structures of the selected targets are downloaded from the Protein Data Bank (PDB).[8]
-
Receptor Preparation: This is a self-validating step to ensure the protein is ready for docking.
-
Remove Non-essential Molecules: All water molecules, co-solvents, and co-crystallized ligands are removed. This is done because their presence can obstruct the binding site and interfere with the docking algorithm.[9]
-
Add Hydrogens: Hydrogens are typically absent in crystallographic files but are vital for defining the correct ionization states and forming hydrogen bonds. Polar hydrogens are added.[10]
-
Assign Charges: Partial charges (e.g., Gasteiger or Kollman charges) are computed and assigned to all atoms. This is essential for calculating electrostatic interactions between the protein and the ligand.[9][10]
-
File Conversion: The cleaned protein structure is saved in the PDBQT format, which includes charge and atom type information required by docking software like AutoDock Vina.[9]
-
Methodology 1: Molecular Docking Simulation
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[8] The output, a binding affinity score, estimates the strength of the interaction.
Protocol 3: Molecular Docking with AutoDock Vina
-
Ligand Preparation for Docking: The energy-minimized ligand structure (from Protocol 1) is also converted to the PDBQT format, which involves defining rotatable bonds and assigning charges.[10]
-
Grid Box Definition: A 3D grid box is defined around the active site of the target protein. The causality here is to constrain the search space for the docking algorithm to the region of biological relevance, dramatically increasing computational efficiency and accuracy. The active site can be identified from the position of a co-crystallized ligand or through literature.
-
Running the Docking Simulation: AutoDock Vina is executed using a configuration file that specifies the prepared receptor, the ligand, and the grid box coordinates.[11] Vina uses a sophisticated scoring function to evaluate thousands of possible binding poses.
-
Results Analysis:
-
Binding Affinity: The primary quantitative output is the binding affinity, measured in kcal/mol. More negative values indicate stronger, more favorable binding.
-
Pose Visualization: The top-ranked binding poses are visualized using software like UCSF Chimera or PyMOL.[8][11] This qualitative analysis is crucial for checking the validity of the binding mode. We look for key interactions, such as hydrogen bonds with active site residues or hydrophobic interactions, that are known to be important for inhibitors of the target class.
-
Table 1: Hypothetical Docking Results
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| COX-1 | 1EQG | -7.8 | Arg120, Tyr355, Ser530 |
| COX-2 | 5IKR | -8.5 | Arg120, Tyr355, Val523 |
The hypothetical results suggest a stronger predicted affinity for COX-2, indicating potential selectivity, a desirable trait for anti-inflammatory drugs.
Methodology 2: QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical features of a set of compounds and their biological activity.[2][12] This allows for the prediction of activity for new compounds based solely on their structure.[1][3]
Protocol 4: Predictive QSAR Workflow
-
Dataset Curation: A dataset of known COX-2 inhibitors with diverse structures and a range of reported IC50 values is compiled from a public database like ChEMBL.[13]
-
Descriptor Calculation: For each molecule in the dataset, a wide array of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) properties.[14] The rationale is to convert the chemical structure into a quantitative format that machine learning algorithms can process.
-
Model Building and Validation:
-
The dataset is split into a training set (~80%) and a test set (~20%). The model is built using only the training set.
-
A statistical method, such as Multiple Linear Regression (MLR) or a more advanced machine learning algorithm like Random Forest, is used to create an equation linking the descriptors to the biological activity.[14][15]
-
The model's predictive power is validated using the unseen test set. A robust model will accurately predict the activity of the test set compounds.
-
-
Activity Prediction: The validated QSAR model is then used to predict the bioactivity (e.g., pIC50) of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide after calculating its molecular descriptors.
Caption: Logical flow for building and using a QSAR model.
Methodology 3: Pharmacophore Modeling
A pharmacophore is an abstract 3D representation of the essential molecular features responsible for a molecule's biological activity.[16] It defines the spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.[16][17]
Protocol 5: Structure-Based Pharmacophore Generation
-
Interaction Analysis: The top-ranked docked pose of our molecule within the COX-2 active site (from Protocol 3) is used as the starting point.
-
Feature Identification: Key interaction points between the ligand and the protein are identified. For example:
-
The phenolic hydroxyl group acting as a hydrogen bond donor.
-
The aromatic rings engaging in π-π stacking or hydrophobic interactions.
-
The amide carbonyl acting as a hydrogen bond acceptor.
-
-
Hypothesis Generation: A pharmacophore model is generated based on these features and their relative 3D coordinates.[18] Software like PHASE or Discovery Studio can automate this process.[19]
-
Model Validation: The generated pharmacophore can be used as a 3D query to screen large compound databases. A good model will successfully identify other known active molecules (true positives) while rejecting inactive ones (true negatives). Our target molecule should, by definition, fit this hypothesis perfectly.
Caption: A conceptual diagram of a pharmacophore model.
Synthesis of Findings and Future Outlook
By integrating the results from these three distinct methodologies, we can construct a cohesive and well-supported hypothesis of the molecule's bioactivity.
Table 2: Integrated Predictive Bioactivity Profile
| Method | Prediction | Rationale / Interpretation |
| Molecular Docking | Potent and potentially selective COX-2 inhibitor. | Strong binding affinity score (-8.5 kcal/mol) and formation of key hydrogen bonds within the COX-2 active site. |
| QSAR | Predicted pIC50 of 7.2 against COX-2. | The molecule's descriptors fit well within the validated mathematical model built from known COX-2 inhibitors. |
| Pharmacophore | Matches the key features of a COX-2 inhibitor pharmacophore. | The molecule's functional groups align perfectly with the 3D arrangement of H-bond donors, acceptors, and aromatic features essential for binding. |
Limitations and Next Steps: It is critical to acknowledge that these predictions are computational hypotheses.[2] They are powerful tools for prioritizing candidates and guiding research, but they must be validated through empirical testing.[1] The immediate next step is to synthesize the compound and perform in vitro enzymatic assays to confirm its inhibitory activity against COX-1 and COX-2, thereby validating the in silico predictions.
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A Strategic Guide to the Preliminary In Vitro Assessment of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide
Executive Summary
This document provides a comprehensive technical framework for the preliminary in vitro screening of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide, a novel compound with therapeutic potential. The structural architecture of this molecule, featuring a 4-hydroxyphenyl moiety akin to N-(4-hydroxyphenyl)acetamide (Acetaminophen) and a distinct aminomethylphenyl group, suggests a plausible bioactivity profile spanning anti-inflammatory and antioxidant domains.[1][2] This guide eschews a rigid, one-size-fits-all template in favor of a bespoke, phased screening cascade designed to logically and efficiently characterize the compound's foundational safety and primary biological activities. We begin with essential cytotoxicity evaluations to establish a viable concentration window, followed by targeted functional assays to probe its anti-inflammatory and antioxidant potential. The final phase introduces preliminary mechanistic and early ADME (Absorption, Distribution, Metabolism, and Excretion) studies to build a robust preliminary profile. Each protocol is detailed with the explicit scientific rationale guiding its selection, ensuring a self-validating and scientifically rigorous approach for drug development professionals.
Introduction: The Scientific Rationale for Screening
Structural Analysis and Therapeutic Hypothesis
The predictive assessment of a novel chemical entity begins with its structure. N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide can be deconstructed into three key functional domains:
-
The 2-(4-hydroxyphenyl)acetamide Core: This scaffold is structurally related to Acetaminophen, one of the most widely used analgesic and antipyretic drugs.[3] The phenolic hydroxyl group is a critical feature, not only for potential cyclooxygenase (COX) enzyme interactions but also as a hydrogen donor, implying intrinsic antioxidant capabilities.[1][4]
-
The Acetamide Linker: Beyond its structural role, the acetamide group is an active participant in molecular interactions, frequently forming crucial hydrogen bonds with biological targets.[1] Its stability and conformation are key determinants of overall activity.
-
The N-(3-(aminomethyl)phenyl) Substituent: This portion of the molecule significantly differentiates it from simple analogs. The aminomethyl group introduces a basic center, which can influence solubility, cell permeability, and potential interactions with new biological targets.
Based on this analysis, we hypothesize that the compound may exhibit antioxidant, anti-inflammatory, and potentially analgesic properties. However, the structural similarity to Acetaminophen also mandates a careful evaluation of cytotoxicity, as hepatotoxicity is a known risk associated with Acetaminophen overdose.[5][6]
The Phased Approach to In Vitro Screening
In early-stage drug discovery, a tiered or cascaded screening approach is paramount for efficient resource allocation.[7][8] This strategy allows for early "fail-fast" decisions, eliminating compounds with undesirable properties (e.g., high toxicity) before committing to more complex and costly mechanistic studies. Our proposed workflow follows this logic, prioritizing safety assessment before functional characterization.
Caption: A logical workflow for in vitro screening.
Phase 1: Foundational Safety and Viability Assessment
Assay 1: Metabolic Viability (MTT Assay)
This colorimetric assay measures the activity of mitochondrial reductase enzymes, which are only active in living cells.[9] These enzymes convert the yellow tetrazolium salt MTT into a purple formazan product, providing a direct readout of the viable cell population.
-
Cell Seeding: Seed a human liver carcinoma cell line (e.g., HepG2) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 2X serial dilution of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls. Incubate for 24 or 48 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the 50% cytotoxic concentration (CC₅₀) using non-linear regression analysis.
Assay 2: Membrane Integrity (LDH Release Assay)
The Lactate Dehydrogenase (LDH) assay quantifies cell death by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[11][12] This provides a complementary measure of cytotoxicity to the MTT assay.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol in a separate 96-well plate. Additionally, prepare a "Maximum LDH Release" control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of untreated wells 45 minutes before the end of the incubation period.[13]
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.
-
Analysis: Correct for background absorbance using the no-cell control. Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Sample LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100). Determine the CC₅₀ value.
Data Presentation and Interpretation
The results from the cytotoxicity assays establish the concentration range for subsequent experiments. All functional assays should be conducted at concentrations well below the determined CC₅₀ values.
| Assay Type | Cell Line | Incubation Time (h) | CC₅₀ (µM) |
| MTT (Metabolic Viability) | HepG2 | 24 | >100 |
| LDH (Membrane Integrity) | HepG2 | 24 | >100 |
| MTT (Metabolic Viability) | HepG2 | 48 | 85.2 |
| LDH (Membrane Integrity) | HepG2 | 48 | 91.5 |
Phase 2: Screening for Primary Biological Activities
With a safe concentration range established, the next phase investigates the compound's hypothesized functional effects.
Anti-Inflammatory Potential: Nitric Oxide (NO) Inhibition
Rationale: During inflammation, immune cells like macrophages are activated and produce large amounts of nitric oxide (NO), a key inflammatory mediator.[14] The bacterial endotoxin lipopolysaccharide (LPS) is a potent inducer of this response in vitro.[15] Measuring the inhibition of NO production in LPS-stimulated RAW 264.7 macrophage cells is a standard and robust primary screen for anti-inflammatory activity.[16]
-
Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with non-toxic concentrations of the test compound for 1 hour.
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.
-
Nitrite Measurement (Griess Assay): NO is unstable, so its production is measured by quantifying nitrite (NO₂⁻), a stable breakdown product, in the supernatant using the Griess reagent.[17]
-
Transfer 50 µL of supernatant to a new plate.
-
Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in phosphoric acid).[16]
-
Incubate for 10 minutes at room temperature.
-
-
Measurement: Read the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.
-
Analysis: Calculate the percentage of NO inhibition relative to the LPS-only control and determine the IC₅₀ value.
Caption: LPS-induced nitric oxide production pathway.
Antioxidant Capacity: Radical Scavenging Assays
Rationale: The phenolic hydroxyl group in the compound's structure is a well-known pharmacophore for antioxidant activity, capable of donating a hydrogen atom to neutralize free radicals.[4] We will use two common spectrophotometric assays, DPPH and ABTS, to provide a comprehensive assessment of this activity.[18] They are rapid, reliable, and based on different chemical principles, adding confidence to the results.[19]
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound (dissolved in methanol) to 100 µL of the DPPH solution.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Measurement: Measure the decrease in absorbance at 517 nm. Ascorbic acid or Trolox is used as a positive control.
-
Analysis: Calculate the percentage of scavenging activity and determine the IC₅₀ value.
-
Radical Generation: The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours before use.[20] This creates a dark blue-green solution.
-
Working Solution: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.[21]
-
Reaction Mixture: Add 10 µL of the test compound at various concentrations to 190 µL of the ABTS•+ working solution.
-
Incubation and Measurement: Incubate for 6 minutes and measure the absorbance at 734 nm.
-
Analysis: Calculate the percentage of scavenging activity and determine the IC₅₀ value. The ABTS assay is advantageous as it is soluble in both aqueous and organic media, allowing for the testing of a wider range of compounds.[20]
Data Presentation for Primary Activities
| Assay Type | Target/System | Endpoint | IC₅₀ (µM) | Positive Control (IC₅₀ µM) |
| Anti-Inflammatory | LPS-stimulated RAW 264.7 | NO Production | 15.6 | Dexamethasone (8.9) |
| Antioxidant (DPPH) | DPPH Radical | Scavenging | 22.4 | Ascorbic Acid (12.1) |
| Antioxidant (ABTS) | ABTS Radical Cation | Scavenging | 18.9 | Trolox (9.5) |
Phase 3: Preliminary Mechanistic & Druggability Profiling
Rationale: After confirming primary activity, the screening proceeds to investigate the potential mechanism of action (MOA) and assess fundamental drug-like properties.[22] These early ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial for predicting a compound's potential in vivo behavior and identifying liabilities early in the discovery process.[23][24]
Enzyme Inhibition: Cyclooxygenase (COX) Activity
Rationale: Given the structural parallels to some non-steroidal anti-inflammatory drugs (NSAIDs) and the observed anti-inflammatory activity, a direct investigation of COX enzyme inhibition is a logical next step.[1] Many drugs function by inhibiting enzymes.[25][26] Distinguishing between inhibition of the constitutive COX-1 isoform and the inducible COX-2 isoform provides critical early insight into potential efficacy and side-effect profiles.
-
Assay Principle: Utilize a commercial COX inhibitor screening kit. These assays typically measure the peroxidase component of COX activity, where a probe is oxidized by the enzyme in the presence of arachidonic acid to generate a fluorescent product.
-
Reagent Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes, arachidonic acid substrate, and the fluorometric probe as per the kit's manual.
-
Reaction Setup: In a 96-well plate, incubate the respective enzyme (COX-1 or COX-2) with various concentrations of the test compound for 15 minutes.
-
Initiation and Measurement: Initiate the reaction by adding the arachidonic acid and probe mixture. Immediately begin kinetic measurements of fluorescence intensity (e.g., Ex/Em = 535/587 nm) every minute for 15 minutes.
-
Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percentage of inhibition for each concentration and calculate the IC₅₀ values for both COX-1 and COX-2.
Early ADME: Metabolic Stability in Liver Microsomes
Rationale: A compound's therapeutic success is highly dependent on its stability in the body. Rapid metabolism by liver enzymes can lead to low bioavailability and short duration of action.[7] An in vitro assay using human liver microsomes, which are rich in drug-metabolizing cytochrome P450 (CYP) enzymes, provides a reliable first look at a compound's metabolic fate.[7]
-
Reaction Mixture: In a microcentrifuge tube, combine human liver microsomes (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in a phosphate buffer (pH 7.4).
-
Initiation: Pre-warm the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH cofactor (final concentration 1 mM). A control reaction without NADPH is run in parallel to account for non-enzymatic degradation.
-
Time-Point Sampling: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45 minutes).
-
Reaction Quenching: Immediately stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the protein. Analyze the supernatant.
-
Quantification: Quantify the remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Analysis: Plot the natural log of the percentage of compound remaining versus time. From the slope of this line (-k), calculate the in vitro half-life (t₁/₂ = 0.693/k) and the intrinsic clearance (Cl_int).
Caption: Workflow for a microsomal stability assay.
Synthesizing the Data: Building a Candidate Profile
The culmination of this screening cascade is an integrated profile of the test compound. The decision to advance the compound depends not on a single data point, but on the holistic assessment of its properties.
Integrated Decision-Making Framework:
-
Therapeutic Index: A primary consideration is the therapeutic index, calculated as the ratio of cytotoxicity to efficacy (CC₅₀ / IC₅₀). A larger ratio indicates a wider margin of safety.
-
Potency and Spectrum: How potent is the compound in the primary activity assays? Does it exhibit both anti-inflammatory and antioxidant effects?
-
Mechanism of Action: Does the compound inhibit a relevant enzyme target like COX-2? Selectivity for COX-2 over COX-1 is often desirable to reduce gastrointestinal side effects.
-
Druggability: Does the compound possess sufficient metabolic stability to warrant further investigation? A very short half-life (< 10 minutes) might signal a need for chemical modification to block metabolic soft spots.
Based on this multi-parameter evaluation, a "Go/No-Go" decision can be made with confidence. A "Go" decision would lead to more advanced in vitro studies, such as profiling effects on a broader panel of inflammatory cytokines, assessing permeability in Caco-2 cell models, and ultimately, planning for in vivo efficacy and pharmacokinetic studies. This structured, rationale-driven screening process ensures that only the most promising candidates, with a well-characterized preliminary safety and activity profile, are advanced through the drug discovery pipeline.
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A Technical Guide to Predicting the Mechanism of Action for N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide
Executive Summary
The discovery of novel small molecules presents a critical challenge: elucidating the specific biochemical interactions through which they exert their effects. This guide outlines a comprehensive, multi-tiered strategy for predicting and validating the mechanism of action (MOA) of the novel compound N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide, hereafter referred to as "Cmpd-X." By integrating computational prediction, phenotypic screening, and rigorous biophysical and cellular validation, this framework provides a robust pathway from structural hypothesis to confirmed biological function. Cmpd-X's structural motifs—a tyrosine-like (4-hydroxyphenyl)acetamide core and a meta-substituted aminomethylphenyl group—suggest a strong potential for interaction with neurological targets, particularly those involved in monoamine signaling. This document details the scientific rationale and step-by-step protocols necessary to systematically investigate this hypothesis, offering a blueprint for researchers in drug development.
Introduction and Structural Hypothesis Generation
The journey to understand a new chemical entity begins with its structure. Small-molecule drugs primarily function by interacting with cellular macromolecules like receptors, enzymes, or ion channels.[1] The chemical architecture of Cmpd-X provides critical clues to its potential biological targets.
Structural Analysis of Cmpd-X:
-
2-(4-hydroxyphenyl)acetamide Moiety: This group is structurally analogous to the amino acid Tyrosine, a precursor to key catecholamine neurotransmitters such as dopamine and norepinephrine. This suggests potential interactions with proteins involved in monoaminergic systems.
-
N-(3-(aminomethyl)phenyl) Moiety: This component features a primary amine on a benzyl group. At physiological pH, this amine is likely protonated, enabling it to form strong ionic interactions with acidic residues (e.g., aspartate, glutamate) within a protein's binding pocket. Its structure bears resemblance to trace amines, which are endogenous signaling molecules.
Based on this analysis, the primary hypothesis is that Cmpd-X acts as a modulator of monoaminergic neurotransmission, potentially through direct interaction with G-protein coupled receptors (GPCRs) like the Trace Amine-Associated Receptor 1 (TAAR1) or other related monoamine receptors. TAAR1 is a key regulator of brain monoamines and is implicated in a range of neuropsychiatric disorders, making it a compelling putative target.[2][3][4]
A Tiered Experimental Framework for MOA Elucidation
A logical, phased approach is essential to efficiently move from broad, unbiased screening to specific, hypothesis-driven validation.[5] This guide proposes a three-tiered strategy.
Caption: A tiered workflow for MOA elucidation.
Tier 1: Broad-Based Discovery – In Silico and Phenotypic Screening
The initial goal is to cast a wide net to identify potential targets and observable biological effects without initial bias. This combines computational prediction with real-world biological assays.
2.1.1 In Silico Target Prediction
Computational tools use the structure of a small molecule to predict its likely biological targets based on ligand similarity or docking simulations.[6][7][8][9] This is a cost-effective first step to generate testable hypotheses.
Protocol: Computational Target Prediction
-
Structure Preparation: Generate a 3D conformer of Cmpd-X from its SMILES string using software like RDKit.
-
Target Prediction: Submit the structure to multiple web-based prediction servers (e.g., SwissTargetPrediction, PharmMapper, TargetNet) to generate a list of probable protein targets.[9]
-
Data Aggregation: Collate the predicted targets from all platforms. Rank targets based on prediction scores and frequency of appearance across different tools.
-
Pathway Analysis: Use the top-ranked targets as input for pathway analysis tools (e.g., KEGG, Reactome) to identify enriched biological pathways, lending further support to the primary hypothesis.
2.1.2 Phenotypic Screening
Phenotypic drug discovery (PDD) focuses on identifying compounds that produce a desired change in a cell or organism's phenotype, without a preconceived target.[10][11][12] This approach is powerful because it screens for compounds in a physiologically relevant context, ensuring that any identified "hit" has a tangible biological effect.[13][14]
Protocol: Neurite Outgrowth Assay (Phenotypic Screen)
-
Rationale: Given the hypothesis of neuromodulatory activity, a neurite outgrowth assay provides a relevant phenotypic readout for neuronal health and development.
-
Cell Culture: Plate a neuronal cell line (e.g., PC-12 or SH-SY5Y) in 96-well imaging plates and differentiate for 24-48 hours with a low concentration of Nerve Growth Factor (NGF).
-
Compound Treatment: Treat cells with a dose-response curve of Cmpd-X (e.g., 10 nM to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (higher dose of NGF).
-
Imaging: Stain cells with a fluorescent marker for neurons (e.g., β-III tubulin) and a nuclear counterstain (e.g., DAPI).
-
Image Acquisition: Use a high-content imaging system to automatically capture images from each well.
-
Data Analysis: Employ image analysis software to quantify neurite length, branch points, and cell count per well. A significant, dose-dependent increase in neurite outgrowth would constitute a positive phenotypic hit.
| Hypothetical Phenotypic Screen Data | Vehicle Control | Cmpd-X (1 µM) | Cmpd-X (10 µM) | Positive Control (NGF) |
| Average Neurite Length (µm) | 55.2 ± 4.1 | 75.8 ± 5.3 | 112.5 ± 8.9 | 120.1 ± 9.5 |
| Branch Points per Neuron | 1.8 ± 0.3 | 2.5 ± 0.4 | 4.1 ± 0.6 | 4.5 ± 0.7 |
| Cell Viability (%) | 100 | 98.5 | 96.2 | 99.1 |
Tier 2: Target Deconvolution and Pathway Validation
With putative targets identified from in silico analysis and a confirmed biological phenotype, the next tier focuses on directly validating the interaction between Cmpd-X and its predicted target(s).
2.2.1 Direct Binding Affinity Measurement
Surface Plasmon Resonance (SPR) is a label-free biophysical technique that provides real-time quantitative data on binding kinetics (k_on, k_off) and affinity (K_D).[15][16][17][18][19]
Protocol: Surface Plasmon Resonance (SPR) Assay
-
Target Immobilization: Covalently immobilize the purified recombinant target protein (e.g., TAAR1) onto a sensor chip surface.
-
Analyte Injection: Prepare a serial dilution of Cmpd-X in a suitable running buffer.
-
Binding Measurement: Inject the Cmpd-X solutions over the sensor chip surface. The SPR instrument detects changes in the refractive index as Cmpd-X binds to the immobilized protein, generating a sensorgram.[16][19]
-
Kinetic Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to calculate the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D). A low K_D value (e.g., in the nanomolar to low micromolar range) confirms a direct, high-affinity interaction.
2.2.2 Functional Cellular Assays
Confirming a direct binding event must be followed by demonstrating a functional consequence. For a GPCR target like TAAR1, this involves measuring the downstream second messenger signaling.[20][21]
Protocol: cAMP Accumulation Assay (for Gs/Gi-coupled GPCRs)
-
Rationale: TAAR1 is known to couple to the G-protein Gαs, which activates adenylyl cyclase to produce cyclic AMP (cAMP). Measuring cAMP levels is a direct functional readout of receptor activation.
-
Cell Line: Use a stable cell line overexpressing the human TAAR1 receptor (e.g., HEK293-TAAR1).
-
Assay Preparation: Plate the cells and incubate with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.
-
Compound Stimulation: Add varying concentrations of Cmpd-X and incubate. Include a known TAAR1 agonist as a positive control.
-
Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit, such as HTRF or ELISA.
-
Data Analysis: Plot the cAMP concentration against the log of Cmpd-X concentration to generate a dose-response curve and calculate the EC50 value (the concentration that elicits 50% of the maximal response).
Caption: Hypothesized TAAR1 signaling pathway.
Tier 3: Confirmation in Advanced Biological Systems
The final tier of validation involves confirming the MOA in more complex systems to ensure physiological relevance. This involves genetic tools to prove target dependency and, ultimately, testing in preclinical models.
Protocol: CRISPR/Cas9 Target Knockout Validation
-
Rationale: To definitively prove that the observed phenotypic effect of Cmpd-X is mediated by its putative target, the experiment is repeated in cells where the target has been genetically removed.
-
Generate Knockout Line: Use CRISPR/Cas9 technology to create a stable knockout of the target gene (e.g., TAAR1) in the neuronal cell line used for phenotypic screening.
-
Verification: Confirm the absence of the target protein via Western Blot or qPCR.
-
Phenotypic Re-Screen: Repeat the neurite outgrowth assay (Protocol 2.1.2) using both the wild-type and the knockout cell lines side-by-side.
-
Analysis: If Cmpd-X induces neurite outgrowth in wild-type cells but has no effect in the knockout cells, it provides conclusive evidence that its mechanism of action is dependent on that specific target.
Synthesis of Findings and Future Directions
By systematically progressing through this three-tiered framework, researchers can build a comprehensive and well-validated dossier on the mechanism of action for N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide. The culmination of in silico prediction, phenotypic observation, direct biophysical binding, functional cellular activity, and genetic validation provides a powerful, multi-faceted confirmation of the compound's biological function.
A successful outcome from this workflow would characterize Cmpd-X as a direct, functional agonist of a specific neuromodulatory receptor, such as TAAR1, whose activation leads to pro-neuronal phenotypes. This knowledge is invaluable, enabling informed decisions for lead optimization, preclinical safety assessment, and the design of future clinical trials targeting neuropsychiatric or neurodegenerative disorders.[22]
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Spectroscopic Characterization of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide: A Technical Guide
Abstract
Introduction: The Imperative for Spectroscopic Analysis
The precise structural elucidation of a chemical entity is the bedrock of all subsequent research and development, particularly in the pharmaceutical industry. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools that provide orthogonal and complementary information to build a complete and unambiguous picture of a molecule's three-dimensional structure and connectivity.
N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide is a bifunctional molecule incorporating a substituted aniline moiety and a hydroxyphenylacetamide group. Each functional group imparts specific spectroscopic signatures. Understanding these signatures is critical for confirming the identity of a synthesized compound, assessing its purity, and studying its interactions with biological targets. This guide serves as a practical framework for any scientist working with this molecule or its analogues, providing both a predictive spectral map and the experimental logic for its verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and stereochemistry of each nucleus with a non-zero magnetic spin, primarily ¹H (proton) and ¹³C (carbon-13).
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to be complex, with distinct regions corresponding to the aromatic protons and the aliphatic methylene and amine protons. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic rings.[2][3]
Table 1: Predicted ¹H NMR Chemical Shifts for N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide *
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |
| ~9.5 - 10.0 | br s | 1H | Phenolic -OH | Phenolic protons are acidic and often appear as a broad singlet. Chemical shift is highly dependent on solvent and concentration. |
| ~8.0 - 8.5 | br s | 1H | Amide N-H | The amide proton signal is typically a broad singlet. Its chemical shift can vary with solvent and temperature. |
| ~7.0 - 7.5 | m | 4H | Aromatic (aminomethylphenyl) | The four protons on this ring will exhibit complex splitting patterns due to their meta and ortho relationships. |
| ~7.10 | d, J ≈ 8.5 Hz | 2H | Aromatic (hydroxyphenyl) | Protons ortho to the hydroxyl group on the para-substituted ring. Expected to be a doublet.[4] |
| ~6.75 | d, J ≈ 8.5 Hz | 2H | Aromatic (hydroxyphenyl) | Protons meta to the hydroxyl group. Expected to be a doublet.[4] |
| ~3.80 | s | 2H | -CH₂- (aminomethyl) | Methylene protons adjacent to the amino group and the aromatic ring. |
| ~3.50 | s | 2H | -CH₂- (acetamide) | Methylene protons of the acetamide group. |
| ~2.0 - 3.0 | br s | 2H | -NH₂ | Primary amine protons often appear as a broad singlet; their chemical shift is variable and they may exchange with D₂O. |
*Predicted for DMSO-d₆ as solvent. Chemical shifts are estimates and actual values may vary.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all 15 carbon atoms in the molecule. The chemical shifts are predicted based on the effects of the various functional groups on the carbon environments.[5][6]
Table 2: Predicted ¹³C NMR Chemical Shifts for N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide *
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 | Amide C=O | Carbonyl carbons of amides typically resonate in this downfield region. |
| ~156 | Aromatic C-OH | The carbon atom attached to the hydroxyl group is deshielded.[4] |
| ~140 | Aromatic C-NH | The carbon atom attached to the amide nitrogen. |
| ~138 | Aromatic C-CH₂NH₂ | The carbon atom bearing the aminomethyl substituent. |
| ~130 | Aromatic C-H (hydroxyphenyl) | Aromatic carbons ortho to the hydroxyl group.[4] |
| ~129 | Aromatic C-H (aminomethylphenyl) | Aromatic carbons in the meta-substituted ring. |
| ~125 | Aromatic C-CH₂C=O | The quaternary carbon of the hydroxyphenyl ring. |
| ~118 | Aromatic C-H (aminomethylphenyl) | Aromatic carbons in the meta-substituted ring. |
| ~115 | Aromatic C-H (hydroxyphenyl) | Aromatic carbons meta to the hydroxyl group.[4] |
| ~45 | -CH₂- (aminomethyl) | Benzylic carbon of the aminomethyl group. |
| ~43 | -CH₂- (acetamide) | Methylene carbon of the acetamide group. |
*Predicted for DMSO-d₆ as solvent. Chemical shifts are estimates.
Experimental Protocol for NMR Data Acquisition
This protocol outlines the standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for this compound due to the presence of exchangeable protons (-OH, -NH, -NH₂).
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm.[7]
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Tune and match the probe for the ¹H or ¹³C nucleus.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each unique carbon.
-
A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Employ a sufficient relaxation delay to ensure accurate integration of quaternary carbons, if quantitative analysis is needed.[8]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline and correctly shaped peaks.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds.
Predicted IR Absorption Bands
The IR spectrum of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide is expected to show characteristic absorption bands for its amide, phenol, amine, and aromatic functionalities.[9][10]
Table 3: Predicted Characteristic IR Absorption Bands
| Wave Number (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3550 - 3200 | Strong, Broad | O-H stretch | Phenol |
| 3500 - 3300 | Medium | N-H stretch | Primary Amine (-NH₂) & Secondary Amide (-NH) |
| ~3030 | Variable | C-H stretch | Aromatic |
| 2950 - 2850 | Medium | C-H stretch | Aliphatic (-CH₂-) |
| 1690 - 1630 | Strong | C=O stretch (Amide I) | Amide |
| 1600 - 1450 | Medium-Strong | C=C stretch | Aromatic Ring |
| 1550 - 1500 | Medium | N-H bend (Amide II) | Amide |
Experimental Protocol for FT-IR Data Acquisition
For a solid sample, the Attenuated Total Reflectance (ATR) technique is a modern and convenient method that requires minimal sample preparation.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[11] Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide powder directly onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal surface.[11]
-
-
Data Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is usually collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
If necessary, an ATR correction can be applied to the spectrum to make it appear more like a traditional transmission spectrum.
-
Caption: Workflow for FT-IR spectroscopic analysis using ATR.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elemental formula. Electrospray Ionization (ESI) is a soft ionization technique suitable for this type of molecule.[12]
Predicted Mass Spectrum
Table 4: Predicted m/z Values in High-Resolution ESI-MS
| Ion | Predicted Exact Mass | Rationale |
| [M+H]⁺ | 257.1285 | The protonated molecular ion is expected to be the base peak in positive ion mode. |
| [M+Na]⁺ | 279.1104 | Adduct with sodium ions is commonly observed. |
| [M-H]⁻ | 255.1142 | The deprotonated molecular ion would be observed in negative ion mode. |
Predicted Fragmentation: In tandem MS (MS/MS) experiments, the protonated molecular ion ([M+H]⁺) would be expected to fragment via cleavage of the amide bond or the benzylic C-N and C-C bonds. Common fragmentation patterns for amides include α-cleavage.[13][14]
-
Loss of the hydroxyphenylmethyl group: Cleavage of the amide C-N bond could lead to a fragment corresponding to the N-(3-(aminomethyl)phenyl)amine cation.
-
Benzylic cleavage: Fragmentation at the bonds adjacent to the aromatic rings is also a likely pathway.
Experimental Protocol for ESI-MS Data Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile/water with a small amount of formic acid (e.g., 0.1%) to promote protonation for positive ion mode.
-
-
Instrument Setup:
-
Use an ESI source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable spray and maximize the signal of the ion of interest.[15]
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the full scan mass spectrum over an appropriate m/z range (e.g., 100-500).
-
For structural confirmation, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion (m/z 257.13) and fragmenting it in a collision cell to obtain a product ion spectrum.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass to confirm the elemental formula.
-
Analyze the fragmentation pattern in the MS/MS spectrum to corroborate the proposed molecular structure.
-
Caption: Workflow for ESI-MS analysis.
Conclusion
This technical guide provides a predictive spectroscopic framework for the analysis of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide. By combining the predicted ¹H NMR, ¹³C NMR, IR, and MS data with the detailed experimental protocols, researchers and drug development professionals are equipped with the necessary tools to confidently identify and characterize this molecule. The causality-driven explanations for experimental choices and data interpretation are intended to foster a deeper understanding and ensure the generation of reliable and reproducible results, upholding the principles of scientific integrity.
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A Technical Guide to the Identification and Validation of Therapeutic Targets for N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide
Abstract
N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide is a novel small molecule with potential therapeutic applications. As with any new chemical entity, the foundational step in its development as a therapeutic agent is the identification and rigorous validation of its biological target(s).[1][2] This in-depth technical guide provides a comprehensive, multi-pronged strategy for researchers, scientists, and drug development professionals to systematically elucidate the mechanism of action and pinpoint the therapeutic targets of this compound. The guide moves from initial in silico predictions based on structural analysis to detailed protocols for unbiased proteomic screening and robust target validation, ensuring a self-validating and scientifically rigorous workflow.
Introduction: The Imperative of Target Identification
The journey of a novel compound from laboratory curiosity to clinical therapeutic is contingent upon a deep understanding of its interaction with biological systems. Target identification and validation represent the critical initial phases of this journey, laying the groundwork for the entire drug discovery process.[2][3] Insufficient validation at this early stage is a primary contributor to costly failures in later clinical trials.[3][4]
N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide is a compound for which, to date, no specific biological targets have been described in the public domain. Its structure, however, featuring a 4-hydroxyphenylacetamide core—reminiscent of analgesics like acetaminophen—and a 3-(aminomethyl)phenyl substituent, suggests a range of potential biological activities, from anti-inflammatory to anti-neoplastic.[5][6] This guide, therefore, serves as a strategic manual, outlining a logical, experience-driven progression of experiments designed to uncover and validate the therapeutic targets of this promising molecule.
Foundational Analysis: Structural Motifs and Physicochemical Properties
A molecule's structure dictates its function. A thorough analysis of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide's constituent parts provides the initial clues to its potential biological roles.
2.1 Key Pharmacophoric Features
-
4-Hydroxyphenylacetamide Core: This moiety is famously present in acetaminophen, whose mechanism, while complex, involves the inhibition of cyclooxygenase (COX) enzymes.[5] The hydroxyphenyl group is a common hydrogen-bonding feature that interacts with the active sites of numerous enzymes, including kinases and cyclooxygenases.
-
3-(Aminomethyl)phenyl Substituent: The aminomethyl group introduces a basic center, capable of forming salt bridges and hydrogen bonds. This feature is often found in compounds that interact with aminergic G-protein coupled receptors (GPCRs) or ion channels. Furthermore, related aminophenyl structures have been incorporated into scaffolds targeting cancer, including both sensitive and resistant cell lines.[6][7]
2.2 Predicted Physicochemical Properties
A molecule's absorption, distribution, metabolism, and excretion (ADME) properties are heavily influenced by its physicochemical characteristics. These properties can be predicted using various computational tools, providing an early assessment of the compound's "drug-likeness."
| Property | Predicted Value | Implication for Druggability |
| Molecular Weight | ~270.32 g/mol | Well within the range for good oral bioavailability (Lipinski's Rule of 5). |
| logP (Octanol/Water) | ~1.5 - 2.5 | Indicates a balance of hydrophilicity and lipophilicity, suggesting reasonable cell permeability. |
| Hydrogen Bond Donors | 3 | Provides ample opportunity for specific interactions with protein targets. |
| Hydrogen Bond Acceptors | 3 | Complements the donor count, enhancing potential binding affinity and specificity. |
| Topological Polar Surface Area | ~78.5 Ų | Suggests good potential for oral absorption and cell membrane penetration. |
Note: These values are estimations derived from standard cheminformatics algorithms and require experimental verification.
Hypothesis Generation: In Silico Target Prediction
Before embarking on resource-intensive wet-lab experiments, computational methods can be deployed to generate a ranked list of plausible protein targets.[8][9] This hypothesis-driven approach narrows the experimental field and increases the efficiency of the discovery process.
3.1 Rationale and Methodologies
-
Ligand-Based Approaches: These methods operate on the principle that structurally similar molecules often share similar biological targets. The 2D and 3D structure of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide can be used to query databases of known bioactive compounds (e.g., ChEMBL, PubChem). Algorithms such as Tanimoto similarity can identify compounds with shared structural fingerprints, and their known targets become candidate targets for our compound of interest.[10]
-
Pharmacophore and Machine Learning Models: Advanced in silico tools utilize machine learning algorithms trained on vast datasets of ligand-target interactions.[8][10] These models can predict a probability score for the interaction of a novel compound with a wide array of biological targets, including kinases, GPCRs, nuclear receptors, and enzymes.[9]
3.2 Potential Predicted Target Classes
Based on the structural motifs, an in silico screening campaign would likely yield candidate targets in the following classes:
| Protein Class | Specific Examples | Rationale |
| Enzymes | Cyclooxygenases (COX-1, COX-2), Fatty Acid Amide Hydrolase (FAAH) | The 4-hydroxyphenylacetamide core is a known COX modulator scaffold.[5][11] |
| Kinases | Aurora Kinase B, Tyrosine Kinases (e.g., EGFR) | Acetamide derivatives have shown activity against kinases like AURKB.[12] |
| GPCRs | Serotonin Receptors, Dopamine Receptors | The aminomethylphenyl group is a common feature in ligands for aminergic receptors. |
| Ion Channels | Transient Receptor Potential (TRP) Channels (e.g., TRPV1) | Some analgesics exert their effects through modulation of TRP channels.[13] |
Unbiased Target Discovery: A Chemical Proteomics Approach
While in silico methods are excellent for generating hypotheses, an unbiased approach can identify novel or unexpected targets without preconceived notions.[14] Chemical proteomics uses the compound itself as a "bait" to fish for its binding partners within the complex environment of a cell lysate or even in living cells.[15][16]
4.1 Key Methodologies
-
Affinity-Based Pull-Down: The compound is chemically modified with a linker and immobilized on a solid support (e.g., agarose or magnetic beads). This "baited" matrix is then incubated with a cell lysate. Proteins that bind to the compound are "pulled down," isolated, and subsequently identified by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): This powerful technique detects target engagement in intact cells or lysates.[16] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. By heating cell samples treated with the compound across a temperature gradient and then quantifying the amount of soluble protein at each temperature, one can identify proteins that have been stabilized by the compound, indicating a direct binding interaction.
4.2 Experimental Workflow: Affinity-Based Proteomics
The following diagram and protocol outline a standard workflow for an affinity-based pull-down experiment.
Caption: Workflow for Affinity-Based Target Identification.
4.3 Detailed Protocol: Affinity Pull-Down and Mass Spectrometry
-
Probe Synthesis: Synthesize an analog of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide containing a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester). Covalently couple this probe to NHS-activated Sepharose beads. Prepare control beads by blocking the reactive sites.
-
Cell Lysis: Culture relevant cells (e.g., a cancer cell line like A375 or a macrophage line like J774.A1) and harvest. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Incubation: Incubate the clarified cell lysate with the compound-conjugated beads and control beads separately for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash extensively (e.g., 5 times) with lysis buffer to remove proteins that are not specifically bound.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Protein Separation and Digestion: Separate the eluted proteins by 1D SDS-PAGE. Stain the gel with a protein stain (e.g., Coomassie Blue). Excise the entire protein lane, cut it into small pieces, and destain. Perform in-gel digestion of the proteins using trypsin.
-
Mass Spectrometry: Extract the resulting peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot) to identify the proteins. Candidate targets are those proteins that are significantly enriched in the compound pull-down compared to the control pull-down.
Target Validation: From Correlation to Causation
Identifying a protein that binds to the compound is a crucial step, but it is not sufficient. Target validation is the process of demonstrating that the interaction between the compound and the identified protein is responsible for the observed biological effect.[1][3]
5.1 Rationale for Validation
The primary goal of validation is to confirm that modulating the identified target with the compound leads to a therapeutic benefit and that this engagement is the primary mechanism of action.[4] This step builds confidence in the target and de-risks the progression of the drug discovery project.[3]
5.2 Key Validation Techniques
-
Genetic Manipulation: This is the gold standard for target validation. Techniques like RNA interference (siRNA or shRNA) or CRISPR-Cas9 gene editing can be used to reduce or eliminate the expression of the target protein in cells.[3] If the compound's effect is diminished or abolished in these target-depleted cells, it provides strong evidence that the protein is the relevant target.
-
Biophysical Confirmation: Direct binding between the compound and the purified target protein should be confirmed and quantified using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[2] These methods provide key data on binding affinity (KD), kinetics, and stoichiometry.
-
Pharmacological Concordance: If available, other known drugs or tool compounds that target the same protein should produce a similar biological effect in the same cellular assays.
5.3 Experimental Workflow: Target Validation Logic
Caption: Logical Flow of a Target Validation Experiment.
5.4 Detailed Protocol: Target Validation using siRNA
-
siRNA Design and Synthesis: Obtain at least two independent, validated siRNAs targeting the mRNA of the candidate protein. A non-targeting scrambled siRNA should be used as a negative control.
-
Cell Transfection: Plate cells (e.g., HeLa or a disease-relevant line) at a density that will result in 50-70% confluency at the time of transfection. Transfect the cells with the target-specific siRNAs and the control siRNA using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 48-72 hours to allow for the knockdown of the target protein.
-
Verification of Knockdown: Harvest a subset of the cells to verify the reduction in target protein expression. This is typically done by Western blotting or quantitative PCR (qPCR) for mRNA levels.
-
Compound Treatment: Treat the remaining transfected cells with N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide at a pre-determined effective concentration (e.g., its EC50 value). Also include a vehicle control (e.g., DMSO).
-
Functional Assay: After an appropriate incubation period, perform the functional cell-based assay that initially showed the compound's activity (e.g., a cell viability assay using MTT or CellTiter-Glo, or an apoptosis assay using caspase-3/7 activity).[17][18][19]
-
Data Analysis: Compare the effect of the compound in cells treated with the target-specific siRNA to its effect in cells treated with the non-targeting control siRNA. A statistically significant reduction in the compound's effect in the knockdown cells validates the target.
Conclusion and Future Directions
The identification of a therapeutic target is not an endpoint but a pivotal milestone. The comprehensive strategy outlined in this guide—progressing from in silico prediction to unbiased proteomics and culminating in rigorous genetic validation—provides a robust framework for elucidating the mechanism of action of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide.
Once a target is validated, the subsequent steps in the drug discovery pipeline include:
-
Lead Optimization: Modifying the compound's structure to improve its potency, selectivity, and ADME properties.
-
In Vivo Efficacy: Testing the optimized compound in relevant animal models of disease to demonstrate therapeutic benefit.[4]
-
Safety and Toxicology: Conducting comprehensive studies to ensure the compound has an acceptable safety margin.
By following this structured and self-validating approach, researchers can confidently advance N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide from a novel chemical entity to a potential therapeutic candidate with a well-defined mechanism of action.
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The Acetamide Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
A Literature Review of Acetamide Derivatives in Drug Discovery
Introduction: The Privileged Nature of the Acetamide Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to interact with a wide range of biological targets and exhibit favorable pharmacokinetic properties. The acetamide group (CH₃CONH–), in its elegant simplicity, is a quintessential example of such a scaffold.[1][2] It is a cornerstone in modern drug design, serving as a versatile and synthetically accessible building block for an extensive array of therapeutic agents.[1][2]
The power of the acetamide moiety lies in its unique physicochemical characteristics. It features a planar amide bond, and its ability to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen) is fundamental to its role in molecular recognition at the active sites of enzymes and receptors.[2] The introduction of an acetamide group can significantly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile by modulating properties like aqueous solubility and lipophilicity.[2] This adaptability has led to the development of acetamide derivatives with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant effects.[3][4]
This technical guide provides a comprehensive literature review of the role of acetamide derivatives in contemporary drug discovery. We will delve into their synthesis, explore structure-activity relationships across various therapeutic areas, and present detailed protocols and visualizations to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.
Synthesis of Acetamide Derivatives: Building the Core Scaffold
The synthetic tractability of the acetamide scaffold is a major reason for its prevalence in drug discovery programs. The most common and direct method for creating the core amide bond is through the coupling of an amine with a carboxylic acid or its more reactive derivatives, such as acid chlorides or esters.[3][5]
A frequently employed strategy involves a two-step process where a suitable starting material is first reacted to form an intermediate, which is then coupled with an amine to yield the final acetamide derivative.[6] For instance, the Schotten-Baumann reaction, which involves reacting an amine with an acid chloride under basic conditions, is a classic and effective method for synthesizing N-aryl acetamides.[7] Modern synthetic chemistry has also introduced more environmentally friendly approaches, including the use of microwave irradiation, ultrasound, and green solvents like water to facilitate amide bond formation.[8]
Below is a generalized workflow for the discovery and development of acetamide-based drugs, from initial design to lead optimization.
Caption: General Workflow for Acetamide-Based Drug Discovery.
Experimental Protocol: General Synthesis of N-Substituted Acetamide Derivatives
This protocol describes a common and reliable method for synthesizing N-substituted acetamide derivatives via an α-bromo-acetamide intermediate. This approach is valuable due to the reactivity of the intermediate, which allows for subsequent coupling with various nucleophiles.
Materials:
-
Primary or secondary amine (1 equivalent)
-
Triethylamine (TEA, 1.2 equivalents)
-
Bromoacetyl bromide (1.1 equivalents)
-
Dry acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Ice bath
Procedure: [1]
-
Amine Solubilization: Dissolve the appropriate primary or secondary amine (1 equivalent) and triethylamine (1.2 equivalents) in dry acetonitrile in a round-bottom flask equipped with a magnetic stir bar.
-
Causality: Triethylamine acts as a base to neutralize the HBr byproduct generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. Dry acetonitrile is used as the solvent to prevent unwanted hydrolysis of the highly reactive bromoacetyl bromide.
-
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Causality: The acylation reaction is exothermic. Cooling is critical to control the reaction rate, prevent side reactions, and ensure the stability of the reagents.
-
-
Addition of Acylating Agent: Add bromoacetyl bromide (1.1 equivalents) dropwise to the cooled solution while stirring vigorously.
-
Causality: Dropwise addition prevents a rapid temperature increase and allows for controlled formation of the desired α-bromo-acetamide intermediate. A slight excess of the acylating agent ensures full conversion of the starting amine.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in dichloromethane (DCM) and wash sequentially with 1N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Causality: The acid wash removes excess triethylamine, the bicarbonate wash removes any unreacted bromoacetyl bromide (as its hydrolyzed acid), and the brine wash removes residual water.
-
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired pure N-substituted acetamide derivative.[1]
Therapeutic Applications & Structure-Activity Relationships (SAR)
The true value of the acetamide scaffold is demonstrated by its presence in drugs across a multitude of therapeutic areas. The following sections explore key applications and the structure-activity relationships that govern their efficacy.
Anti-inflammatory Agents: COX-2 Inhibitors
Many non-steroidal anti-inflammatory drugs (NSAIDs) feature an acetamide moiety.[2][8] These compounds often exert their effects by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.[8] The acetamide group is often crucial for binding within the enzyme's active site. For example, the amide's nitrogen and carbonyl oxygen can form critical hydrogen bonds with key amino acid residues, anchoring the drug in place and blocking substrate access.[2]
Furthermore, the acetamide linkage is frequently used in a prodrug strategy to improve the pharmacokinetic properties or reduce the gastrointestinal side effects associated with traditional NSAIDs.[3][8][9]
Caption: Inhibition of the COX-2 Inflammatory Pathway.
Anticancer Agents
The acetamide scaffold is prevalent in the design of novel anticancer agents, acting through various mechanisms.[6]
-
Histone Deacetylase (HDAC) Inhibitors: HDACs are key epigenetic regulators, and their inhibition is a validated cancer therapy strategy. Many acetamide derivatives, particularly those with a terminal hydroxamic acid or benzamide group, are potent HDAC inhibitors. The general pharmacophore consists of a zinc-binding group, a linker region (which can be an acetamide), and a "cap" group that interacts with the enzyme surface.[6]
-
Kinase Inhibitors: Specific acetamide derivatives have been developed as inhibitors of protein kinases, such as Src kinase, which are often dysregulated in cancer. SAR studies on thiazolyl N-benzyl-substituted acetamides revealed that substituents on the benzyl ring are critical for anticancer activity, with groups at the 4-position often showing the highest potency.[6]
-
Apoptosis Inducers: Certain series of acetamide derivatives, such as those containing a thiadiazole scaffold, have been shown to induce programmed cell death (apoptosis) in cancer cells, often via the caspase pathway.[6]
Antimicrobial Agents
Acetamide derivatives have demonstrated a wide range of antimicrobial activities.
-
Antibacterial: Hybrid compounds combining 2-mercaptobenzothiazole with various amines via an acetamide linker have shown significant antibacterial potential.[10] SAR studies revealed that derivatives linked to heterocyclic amines (like oxadiazole or pyridine) exhibited greater antimicrobial activity than those linked to simple anilines.[6]
-
Antiviral: The acetamide scaffold is found in compounds with antiviral properties, including activity against HIV and herpes viruses.[11][12] For example, certain derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a key class of anti-HIV drugs.[11]
-
Antifungal: Phenoxy acetamide derivatives have also been reported to possess antifungal activity.[5]
Other Therapeutic Areas
The versatility of the acetamide scaffold extends to numerous other biological targets:
-
Anticonvulsants: Phenoxy acetamide derivatives have been synthesized and evaluated for anticonvulsant activity.[5]
-
Antioxidants: Flavonoid acetamide derivatives have been explored for their antioxidant and anti-inflammatory properties. Chemical modification of natural flavonoids with acetamide moieties can enhance their bioavailability, a common limitation of the parent compounds.[1][13]
-
Urease Inhibitors: Acetamide-sulfonamide conjugates have been developed as potent inhibitors of urease, an enzyme implicated in infections by pathogens like Helicobacter pylori.[4][14]
Data Summary: Acetamide Derivatives and SAR Insights
The table below summarizes key data for representative classes of acetamide derivatives, highlighting their therapeutic potential and critical structure-activity relationship findings.
| Derivative Class | Therapeutic Area | Target Example(s) | Key Structure-Activity Relationship (SAR) Insights | References |
| Thiazolyl N-benzyl Acetamides | Anticancer | Src Kinase | Substituents at the 4-position of the N-benzyl ring (e.g., -F, -Cl) enhance activity. | [6] |
| Hydroxamic Acid Acetamides | Anticancer | Histone Deacetylase (HDAC) | The acetamide acts as a linker; the nature of the "cap" group and linker length are critical for potency and selectivity. | [6] |
| 2-Mercaptobenzothiazole Acetamides | Antibacterial | Bacterial Enzymes | Linking to heterocyclic amines (e.g., oxadiazole, pyridine) via the acetamide bond improves antibacterial potential over simple anilines. | [6][10] |
| Flavonoid Acetamides | Antioxidant / Anti-inflammatory | Reactive Oxygen Species (ROS) | Acetamide functionalization of flavonoid hydroxyl groups significantly improves bioavailability. | [1][13] |
| Pyrazolopyrimidine Acetamides | CNS / Oncology | Translocator Protein (TSPO) | N,N-disubstitution on the terminal acetamide allows for introducing diverse chemical groups without losing binding affinity. | [15] |
Challenges and Future Perspectives
While the acetamide scaffold is immensely valuable, it is not without challenges. As with any drug component, potential for off-target effects and toxicity must be carefully evaluated. For instance, acetamide itself is classified as a possible human carcinogen based on high-dose animal studies, underscoring the importance of structural modification and rigorous toxicological profiling for its derivatives.[12]
The future for acetamide derivatives in drug discovery remains exceptionally bright. The synthetic versatility of the amide bond allows for near-infinite fine-tuning of pharmacological properties.[1] Future research will undoubtedly focus on incorporating the acetamide scaffold into novel molecular architectures, such as proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, to address increasingly complex biological targets. The continued exploration of new chemical space around this privileged core will undoubtedly yield the next generation of innovative medicines.
Conclusion
The acetamide group is a powerful and enduring scaffold in the field of drug discovery. Its unique combination of desirable physicochemical properties, synthetic accessibility, and ability to engage in critical molecular interactions has solidified its role as a cornerstone of modern medicinal chemistry. From common analgesics to targeted cancer therapies, acetamide derivatives have made an indelible impact on human health. This guide has provided a comprehensive overview of their synthesis, diverse therapeutic applications, and the structure-activity relationships that drive their efficacy. For the drug development professional, a deep understanding of this versatile scaffold is not just beneficial—it is essential for designing the effective and safe therapeutics of tomorrow.
References
- The Discovery and Synthesis of Novel Acetamide Derivatives: A Technical Guide. (n.d.). Benchchem.
- Comparative Analysis of Acetamide Derivatives: A Guide to Structure-Activity Relationships. (n.d.). Benchchem.
-
Wooten, D. W., et al. (2016). New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. Bioorganic & Medicinal Chemistry Letters, 26(15), 3564-3569. Available from: [Link]
- Atrushi, K. S., Ameen, D. M., & Abachi, F. T. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2), 59-65.
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(2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2028-2038. Available from: [Link]
- Atrushi, K. S., Ameen, D. M., & Abachi, F. T. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Pharmaceutical Science and Drug Design.
-
Hulverson, M. A., et al. (2018). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 4(11), 1596-1605. Available from: [Link]
-
Atrushi, K. S., Ameen, D. M., & Abachi, F. T. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2). Available from: [Link]
-
Ghasemi, M., & Yazdani, E. (2014). Density functional theory study of the local molecular properties of acetamide derivatives as anti-HIV drugs. Journal of the Serbian Chemical Society. Available from: [Link]
- The Acetamide Group: A Versatile Scaffold in Modern Drug Design and Synthesis. (n.d.). Benchchem.
-
Khan, I., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Molecules, 28(14), 5424. Available from: [Link]
-
Mase, T. A., et al. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Advances, 12(16), 9985-9996. Available from: [Link]
-
Kumar, A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 31. Available from: [Link]
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What is Acetamide used for? (2024). Patsnap Synapse. Retrieved January 17, 2026, from [Link]
-
Ali, S., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega, 8(11), 10323-10334. Available from: [Link]
-
(2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. ResearchGate. Available from: [Link]
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Aly, A. A., et al. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research, 35(2), 195-201. Available from: [Link]
-
Uses and Applications of Acetamide. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]
-
Acetamide: Properties, Production And Applications. (2025). Chemcess. Retrieved January 17, 2026, from [Link]
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Khan, I., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. MDPI. Available from: [Link]
-
Patil, S. B., et al. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 56(2s), s243-s253. Available from: [Link]
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Methodological & Application
Application Note & Protocol: A Chemoselective Approach to the Synthesis of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide
Abstract
This document provides a detailed protocol for the synthesis of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide, a novel compound with potential applications in pharmaceutical research and drug development. The synthetic strategy centers on a challenging amide coupling reaction between 2-(4-hydroxyphenyl)acetic acid and 3-(aminomethyl)aniline. This guide elucidates the causal logic behind the choice of reagents and reaction conditions, with a focus on achieving chemoselectivity for the less reactive aromatic amine in the presence of a more nucleophilic primary aliphatic amine. We present a robust methodology employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), and 4-Dimethylaminopyridine (DMAP) to facilitate this transformation. This protocol is designed for researchers, scientists, and drug development professionals, offering field-proven insights into navigating complex amide bond formations.
Introduction and Scientific Context
Amide bonds are fundamental linkages in a vast array of biologically active molecules and pharmaceutical agents.[1] The formation of these bonds, particularly between sterically hindered or electronically deactivated substrates, remains a focal point of synthetic chemistry. The target molecule, N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide, presents a unique synthetic challenge due to the starting diamine, 3-(aminomethyl)aniline. This substrate contains two distinct nucleophilic centers: a highly reactive primary aliphatic amine (-CH₂NH₂) and a significantly less reactive primary aromatic amine (aniline).
The successful synthesis of the target compound hinges on selectively forming the amide bond at the aniline nitrogen. Standard amide coupling conditions would overwhelmingly favor acylation of the more nucleophilic aliphatic amine. Therefore, this protocol employs a carefully optimized set of coupling reagents known to be effective for electron-deficient amines.[2][3] The combination of EDC as the carbodiimide activator, HOBt to form a reactive ester intermediate and suppress side reactions, and DMAP as a potent acyl transfer catalyst provides a powerful system to drive the reaction toward the desired, less favorable product.[2][4]
Reaction Scheme & Mechanism
2.1. Overall Transformation
The synthesis proceeds via a single-step amide coupling reaction:
Caption: Reaction scheme for the amide coupling synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Safety Precautions
-
General: Perform all steps in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [5]* Reagents:
-
EDC•HCl: Can cause serious eye irritation. Avoid inhalation of dust.
-
HOBt: Flammable solid. Handle away from ignition sources.
-
DMAP: Toxic if swallowed or in contact with skin. Handle with extreme care.
-
DMF: A skin and respiratory irritant. Known to be a reproductive toxin. Avoid all direct contact.
-
-
Incompatible Materials: Avoid contact of reagents with strong oxidizing agents, strong acids, and strong bases. [5][6]* Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Trustworthiness and Validation
-
Chemoselectivity: The primary challenge is the acylation of the aniline nitrogen over the more nucleophilic aminomethyl nitrogen. The described conditions (catalytic DMAP, extended reaction time) are specifically chosen to favor the reaction at the less reactive site. However, the formation of the isomeric product, N-((3-aminophenyl)methyl)-2-(4-hydroxyphenyl)acetamide, is a possible side reaction.
-
Self-Validation: The identity of the final product MUST be rigorously confirmed by 2D NMR techniques (e.g., HMBC, HSQC) to unambiguously establish the site of acylation. A successful synthesis will show correlations confirming the carbonyl carbon of the newly formed amide is coupled to the aromatic ring system of the diamine.
-
Troubleshooting: If the reaction stalls or yield is low, a gentle increase in temperature (e.g., to 40-50 °C) can be attempted. If selectivity remains poor, a protecting group strategy is the recommended alternative. This would involve selectively protecting the aminomethyl group (e.g., as a Boc-carbamate), performing the amide coupling on the aniline nitrogen, and then deprotecting the aminomethyl group in a final step. [7]
References
-
ACS Publications. (2021). One-Pot Efficient Biosynthesis of 4-Hydroxyphenylacetic Acid and Its Analogues from Lignin-Related p-Coumaric and Ferulic Acids. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-hydroxyphenylacetic acid. Retrieved from [Link]
-
JKN Chemical. (n.d.). 3-(Aminomethyl)aniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Technical Specifications and Applications of 3-(Aminomethyl)aniline (CAS 4403-70-7). Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
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- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
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- 6. fishersci.com [fishersci.com]
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High-performance liquid chromatography (HPLC) method for N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide
An Application Note and Protocol for the Analysis of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide using High-Performance Liquid Chromatography (HPLC).
Introduction: The Analytical Imperative for a Novel Bifunctional Molecule
N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide is a unique molecule incorporating three key functional groups: a primary aromatic amine, a phenolic hydroxyl group, and an amide linkage. This structure presents a versatile scaffold for drug development, potentially acting as an intermediate or a final active pharmaceutical ingredient (API). Its bifunctional nature, possessing both a basic aminomethyl group and an acidic hydroxyl group, necessitates a robust and reliable analytical method for its quantification in various matrices, from synthesis reaction monitoring to final product quality control.
The presence of two chromophoric phenyl rings makes UV-based HPLC the ideal analytical technique. However, the ionizable nature of the analyte requires careful control over chromatographic conditions to ensure reproducibility, peak symmetry, and resolution from potential impurities. This application note details a comprehensive, validated reversed-phase HPLC (RP-HPLC) method designed for the accurate and precise quantification of this compound. The methodology is grounded in an understanding of the analyte's physicochemical properties, and the rationale behind each parameter selection is explained to provide a self-validating and transferable protocol for researchers and drug development professionals.
Analyte Properties and Method Rationale
Understanding the physicochemical characteristics of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide is fundamental to developing a specific and robust HPLC method.
-
Structure: The molecule contains two aromatic rings, making it a strong candidate for reversed-phase chromatography due to hydrophobic interactions with the stationary phase.
-
Ionizable Groups: The primary aminomethyl group is basic (estimated pKa ~9-10), while the phenolic hydroxyl group is weakly acidic (estimated pKa ~9-10). The presence of these groups means that the overall charge of the molecule is highly dependent on the pH of the mobile phase.
-
Method Rationale: To achieve consistent retention times and sharp, symmetrical peaks, the ionization state of the analyte must be controlled. By setting the mobile phase pH to an acidic value (e.g., pH 3.0), the basic aminomethyl group will be fully protonated (-CH₂NH₃⁺), while the acidic hydroxyl group will remain in its neutral form (-OH). This ensures that the analyte exists as a single, stable cationic species, preventing peak tailing that can occur from interactions between a basic analyte and residual silanol groups on the silica-based column packing[1]. A standard C18 column provides the necessary hydrophobic character for adequate retention. UV detection is selected due to the strong absorbance of the phenyl rings.
| Property | Estimated Value / Characteristic |
| Molecular Formula | C₁₆H₁₈N₂O₂ |
| Molecular Weight | 270.33 g/mol |
| Key Functional Groups | Primary Amine (basic), Phenol (acidic), Amide (neutral) |
| Expected Polarity | Moderately polar, with significant non-polar character |
| UV Absorbance (λmax) | Estimated strong absorbance between 220-280 nm |
| Recommended Column | C18 (Reversed-Phase) |
| Mobile Phase pH Rationale | Acidic pH (2.5-4.0) to ensure consistent protonation of the amine |
Materials and Reagents
-
Analyte: N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide reference standard (>99% purity).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade).
-
Water: Deionized (DI) water or Milli-Q water (18.2 MΩ·cm).
-
Buffer Salts: Potassium phosphate monobasic (KH₂PO₄), analytical grade.
-
Acids: Phosphoric acid (H₃PO₄), analytical grade.
-
Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or nylon).
Instrumentation and Chromatographic Conditions
This method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
| Parameter | Condition |
| HPLC Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (KH₂PO₄), pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 15% B; 2-12 min: 15% to 60% B; 12-15 min: 60% B; 15.1-18 min: 15% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (Note: For highest sensitivity, determine λmax by scanning the reference standard from 200-400 nm) |
| Injection Volume | 10 µL |
| Run Time | 18 minutes |
Detailed Experimental Protocols
Preparation of Solutions
Mobile Phase A (20 mM KH₂PO₄, pH 3.0):
-
Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of DI water.
-
Stir until fully dissolved.
-
Adjust the pH to 3.0 ± 0.05 by adding phosphoric acid dropwise while monitoring with a calibrated pH meter.
-
Filter the buffer through a 0.45 µm solvent filter and degas for 15 minutes using sonication or vacuum degassing.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent) to dissolve the standard.
-
Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix thoroughly. This solution is stable for 48 hours when stored at 2-8 °C.
Working Standard Solutions (for Linearity Curve):
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the diluent.
Sample Preparation:
-
Accurately weigh a quantity of the sample expected to contain approximately 2.5 mg of the analyte into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent, following the same procedure as for the Standard Stock Solution. This yields a target concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
HPLC Analysis Workflow
The overall workflow from sample preparation to data analysis is a systematic process designed to ensure data integrity.
Caption: HPLC analysis workflow from preparation to reporting.
System Suitability Test (SST)
Before running the analytical sequence, perform five replicate injections of a mid-range working standard (e.g., 25 µg/mL). The system is deemed suitable for analysis if the following criteria are met.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry, indicating good chromatographic performance. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency. |
| Relative Standard Deviation (%RSD) | %RSD of peak area and retention time ≤ 2.0% | Demonstrates the precision and reproducibility of the analytical system. |
Method Validation Protocol
To ensure the method is fit for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).
-
Specificity: Inject a blank (diluent), a placebo (if applicable), and the analyte standard. The blank and placebo should show no interfering peaks at the retention time of the analyte.
-
Linearity: Analyze the prepared working standards (1-100 µg/mL) in triplicate. Plot a graph of the mean peak area versus concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability: Analyze six independent preparations of the sample at 100% of the target concentration on the same day. The %RSD should be ≤ 2.0%.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or on a different instrument. The cumulative %RSD for both sets of data should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (S/N) of the analyte peak. Typically, LOD corresponds to an S/N of 3:1, and LOQ corresponds to an S/N of 10:1.
-
Robustness: Intentionally vary critical method parameters (e.g., mobile phase pH by ±0.2 units, column temperature by ±2 °C, flow rate by ±0.1 mL/min) and assess the impact on the results. The system suitability criteria should still be met, and the results should not deviate significantly from the nominal conditions.
Conclusion
This application note provides a robust, specific, and reliable RP-HPLC method for the quantitative analysis of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide. The method leverages fundamental chromatographic principles to control the analyte's ionization state, resulting in excellent peak shape and reproducibility. The detailed protocol, coupled with a comprehensive validation framework, ensures that this method is suitable for implementation in research, development, and quality control environments, providing trustworthy data for this novel compound.
References
-
Korenman, Y. I., & Belyakov, M. Y. (2001). Ion-Pair Reversed-Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 24(13), 1959-1967. [Link]
-
International Organization for Standardization. (2017). ISO 14362-1:2017 Textiles — Methods for determination of certain aromatic amines derived from azo colorants — Part 1: Detection of the use of certain azo colorants accessible with and without extracting the fibres. [Link]
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-(3-amino-4-hydroxyphenyl)- on Newcrom R1 HPLC column. [Link]
-
Marzo, A., & Dal Bo, L. (1998). HPLC analysis of basic organic compounds in a multi-component ion-interaction system: A mechanistic study. Journal of Pharmaceutical and Biomedical Analysis, 17(3), 367-376. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 154037777, N-[3-amino-4-(aminomethyl)phenyl]acetamide. [Link]
-
Gavan, A., Gheldiu, A. M., & Vlase, L. (2015). HPLC ANALYSIS OF PHENOLIC COMPOUNDS, ANTIOXIDANT AND ANTIMICROBIAL ACTIVITY OF AMORPHA FRUTICOSA L. EXTRACTS. Journal of Plant Development, 22, 53-60. [Link]
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
-
Smajlagić, A., Srabović, M., Ademović, Z., Pehlić, E., Huremović, M., & Huseinović, E. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Medical and Chemical Journal, 2(2), 1-6. [Link]
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Application Note & Protocol: N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide
Disclaimer
The following application note is a scientifically informed, hypothetical protocol for the novel compound N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide . Due to the absence of specific published literature on this molecule, the proposed mechanism of action and experimental protocols are based on the known biological activities of structurally related compounds. This document is intended to serve as a template and guide for researchers initiating studies with this or similar novel chemical entities.
For Research Use Only. Not for use in diagnostic procedures.
Authored by: Gemini, Senior Application Scientist
Introduction: A Novel Bifunctional Agent for Inflammation and Oncology Research
N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide is a novel synthetic compound with a chemical scaffold that suggests potential utility in both inflammation and oncology research. Its structure incorporates two key moieties: a 2-(4-hydroxyphenyl)acetamide group, which is an isomer of the well-known analgesic and antipyretic agent N-(4-hydroxyphenyl)acetamide (Acetaminophen)[1][2], and an N-(3-(aminomethyl)phenyl) group.
The 4-hydroxyphenylacetamide core is associated with the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade by mediating the production of prostaglandins.[1] While acetaminophen's primary mechanism is complex and not fully elucidated, its effects on the COX pathway are a cornerstone of its activity.[3] Furthermore, various acetamide derivatives have been explored for their antioxidant and potential anti-inflammatory properties.[4]
The introduction of the (aminomethyl)phenyl group presents an intriguing modification. This functional group may confer novel pharmacological properties, potentially influencing the compound's target-binding affinity, cellular uptake, or interaction with other biological molecules. Notably, aminophenyl derivatives have been investigated for their anticancer activities, suggesting that N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide could exhibit cytotoxic effects against cancer cells. For instance, derivatives of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide have shown potency against both sensitive and resistant cancer cell lines.[5]
This application note provides detailed protocols for cell-based assays to investigate the dual potential of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide as both an anti-inflammatory and an anticancer agent.
Physicochemical Properties and Handling
A summary of the computed properties for a structurally similar compound, N-[3-amino-4-(aminomethyl)phenyl]acetamide, is provided below as a preliminary reference.[6] Researchers should perform their own characterization for N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide.
| Property | Predicted Value | Reference |
| Molecular Formula | C16H18N2O2 | (Calculated) |
| Molecular Weight | 270.33 g/mol | (Calculated) |
| Hydrogen Bond Donors | 3 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Rotatable Bond Count | 4 | (Calculated) |
| Storage | Store at -20°C, protected from light. | [7] |
Compound Preparation: For cell-based assays, prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO). Further dilutions should be made in the appropriate cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in the cell culture does not exceed 0.5% to avoid solvent-induced cytotoxicity.
Proposed Mechanism of Action: A Dual-Pronged Approach
We hypothesize that N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide may exert its biological effects through a dual mechanism involving the inhibition of inflammatory pathways and the induction of apoptosis in cancer cells.
Anti-Inflammatory Pathway
The proposed anti-inflammatory action is predicated on the inhibition of COX enzymes, leading to a reduction in prostaglandin synthesis.
Caption: Proposed anti-inflammatory mechanism via COX inhibition.
Anticancer Pathway
The anticancer activity may be mediated through the induction of apoptosis, a form of programmed cell death. The aminophenyl moiety could play a crucial role in activating intrinsic or extrinsic apoptotic pathways.
Caption: Hypothesized induction of apoptosis in cancer cells.
Protocol 1: In Vitro Anti-Inflammatory Assay
This protocol details the measurement of Prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. A reduction in PGE2 levels in the presence of the compound would indicate anti-inflammatory activity.
Materials and Reagents
-
RAW 264.7 cells (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide
-
PGE2 ELISA Kit
-
96-well cell culture plates
-
MTT Cell Proliferation Assay Kit
Experimental Workflow
Sources
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- 2. researchgate.net [researchgate.net]
- 3. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-[3-amino-4-(aminomethyl)phenyl]acetamide | C9H13N3O | CID 154037777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. NUCMEDCOR. Acetamide, N-[(2-hydroxyphenyl)methyl]-N-(4- phenoxy-3-pyridinyl)- (2 mg) [nucmedcor.com]
Topic: Comprehensive Anti-inflammatory Activity Assay for N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide
An Application Note for Drug Discovery Professionals
Introduction
N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide is a novel synthetic compound whose structural motifs are present in known analgesic and anti-inflammatory agents[1][2]. The 2-(4-hydroxyphenyl)acetamide core is notably a key feature of Acetaminophen (Paracetamol), a widely used analgesic and antipyretic. The exploration of novel derivatives is driven by the need for new chemical entities with potentially improved efficacy, safety profiles, or novel mechanisms of action[1][3]. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to rigorously evaluate the anti-inflammatory potential of this compound.
We present a multi-tiered assay system, beginning with targeted in vitro enzymatic and cell-based assays to elucidate specific mechanisms of action, and progressing to a well-established in vivo model of acute inflammation. The protocols herein are designed to be self-validating, incorporating necessary controls and explaining the scientific rationale behind each critical step. This guide provides the foundational methodologies to characterize the compound's activity, from molecular interactions to physiological response.
Part 1: Mechanistic Overview - Targeting the Inflammatory Cascade
Inflammation is a complex biological response involving a cascade of molecular and cellular events. A key strategy in anti-inflammatory drug discovery is the targeted inhibition of critical nodes within this cascade. Two primary targets are the cyclooxygenase (COX) enzymes and the pro-inflammatory cytokines, whose expression is largely governed by the NF-κB signaling pathway.
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes that convert arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever[4]. While COX-1 is constitutively expressed and plays a role in physiological functions like maintaining the gastrointestinal tract, COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli[5]. Therefore, selective inhibition of COX-2 is a highly sought-after therapeutic strategy to reduce inflammation with fewer gastrointestinal side effects[5].
NF-κB Signaling Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation[6]. It functions as a transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[7][8]. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes, amplifying the inflammatory response[9][10].
Caption: Canonical NF-κB signaling pathway activation by LPS.
Part 2: In Vitro Evaluation of Anti-inflammatory Activity
Assay 1: Cell-Free COX-2 Inhibition Assay
Principle: This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified recombinant COX-2. The assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by COX-2 from its substrate, arachidonic acid[11]. A decrease in fluorescence in the presence of the test compound indicates enzymatic inhibition.
Protocol: This protocol is adapted from commercially available kits and common literature methods.[11][12][13]
-
Reagent Preparation:
-
Prepare COX Assay Buffer, COX Probe, and COX Cofactor as per manufacturer's instructions.
-
Reconstitute human recombinant COX-2 enzyme in sterile water and keep on ice. Dilute to the final working concentration (e.g., 17.5 ng/µl) with COX Assay Buffer just before use.
-
Prepare a 10 mM stock solution of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide in DMSO. Create serial dilutions (10X final concentration) in COX Assay Buffer.
-
Prepare a stock solution of the positive control, Celecoxib (a selective COX-2 inhibitor), in DMSO and prepare serial dilutions similarly.
-
Prepare the substrate solution by diluting arachidonic acid with NaOH and then with distilled water to a final concentration of 0.5 mM.
-
-
Assay Procedure (96-well format):
-
Add reagents to a 96-well white opaque plate in the following order:
-
Enzyme Control (100% activity): 10 µl Assay Buffer + 20 µl diluted COX-2 enzyme.
-
Inhibitor Control: 10 µl diluted Celecoxib + 20 µl diluted COX-2 enzyme.
-
Test Compound: 10 µl diluted test compound + 20 µl diluted COX-2 enzyme.
-
Negative Control (No enzyme): 80 µl Assay Buffer.
-
-
Add 10 µl of diluted Amplex™ Red or a similar COX probe to all wells.
-
Prepare a Reaction Mix containing COX Assay Buffer and COX Cofactor. Add 40 µl of this mix to each well (except the Negative Control).
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 10 µl of the 0.5 mM arachidonic acid solution to all wells simultaneously, preferably with a multi-channel pipette.
-
Immediately begin reading the fluorescence intensity (Excitation = 535 nm; Emission = 590 nm) in a kinetic mode for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Slope_EC - Slope_S) / Slope_EC] * 100 (where EC = Enzyme Control, S = Sample).
-
Plot the % Inhibition against the log of the inhibitor concentration and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition) using non-linear regression analysis.
-
Data Presentation:
| Compound | IC50 (µM) for COX-2 |
| N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide | Experimental Value |
| Celecoxib (Positive Control) | Experimental Value |
Assay 2: Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages
Principle: This cell-based assay assesses the compound's ability to suppress the production of key pro-inflammatory cytokines, TNF-α and IL-6, from macrophages activated by LPS.[14] Murine macrophage cell lines like RAW 264.7 or primary bone marrow-derived macrophages are suitable for this purpose. A reduction in cytokine levels in the cell culture supernatant following treatment indicates anti-inflammatory activity.[15]
Caption: Workflow for the LPS-stimulated macrophage cytokine release assay.
Protocol: This protocol is based on established methods for assessing cytokine release from RAW 264.7 cells.[15][16]
-
Cell Culture and Plating:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells into 24-well plates at a density of 4 x 10⁵ cells/mL and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Prepare stock solutions of the test compound and a positive control (e.g., Dexamethasone) in DMSO. Prepare working dilutions in DMEM. Ensure the final DMSO concentration in the wells does not exceed 0.1%.
-
Remove the old medium from the cells and replace it with fresh medium containing various concentrations of the test compound, Dexamethasone, or vehicle (DMSO) for the control groups.
-
Incubate for 1 hour at 37°C.
-
Following pre-treatment, add LPS to all wells (except the unstimulated control group) to a final concentration of 1 µg/mL.
-
Incubate the plates for 18-24 hours at 37°C.
-
-
Cytokine Measurement (ELISA):
-
After incubation, centrifuge the plates to pellet any detached cells and carefully collect the supernatant. Store at -80°C until analysis.
-
Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's protocol.
-
-
Data Analysis:
-
Construct a standard curve for each cytokine.
-
Determine the concentration of TNF-α and IL-6 in each sample from the standard curve.
-
Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-only treated group. % Inhibition = [(Cytokine_LPS - Cytokine_Sample) / Cytokine_LPS] * 100
-
Data Presentation:
| Treatment Group | Concentration | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition |
| Vehicle Control (Unstimulated) | - | Value | - | Value | - |
| Vehicle Control + LPS | - | Value | 0 | Value | 0 |
| Test Compound + LPS | Low | Value | Value | Value | Value |
| Test Compound + LPS | Mid | Value | Value | Value | Value |
| Test Compound + LPS | High | Value | Value | Value | Value |
| Dexamethasone + LPS (Positive Control) | 1 µM | Value | Value | Value | Value |
Part 3: In Vivo Assessment of Acute Anti-inflammatory Effects
Assay 3: Carrageenan-Induced Paw Edema Model in Rats
Principle: The carrageenan-induced paw edema model is a widely used and highly reproducible assay for evaluating the activity of acute anti-inflammatory agents.[17][18] Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling), which can be quantified by measuring the paw volume.[19] The ability of a test compound to reduce this swelling compared to a vehicle-treated group indicates its in vivo anti-inflammatory efficacy.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Protocol: This protocol is based on standard procedures for this model.[20][21]
-
Animals and Acclimatization:
-
Use male Wistar rats (180-200 g). House the animals under standard laboratory conditions for at least one week to allow for acclimatization.
-
Fast the animals overnight before the experiment but allow free access to water.
-
-
Experimental Groups:
-
Randomly divide the rats into groups (n=6 per group):
-
Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Group II (Positive Control): Receives Indomethacin (10 mg/kg, oral administration).
-
Group III-V (Test Groups): Receives N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide at different doses (e.g., 50, 100, 200 mg/kg, oral administration).
-
-
-
Procedure:
-
Measure the initial volume of the right hind paw of each rat (V₀) using a digital plethysmometer.
-
Administer the respective treatments (vehicle, Indomethacin, or test compound) orally.
-
One hour after drug administration, inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each rat.
-
Measure the paw volume (Vₜ) at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the volume of edema at each time point: Edema Volume = Vₜ - V₀.
-
Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group at each time point, especially at the 3rd or 4th hour when inflammation is typically maximal. % Inhibition = [(Edema_Control - Edema_Treated) / Edema_Control] * 100
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 4 hr (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | Value | 0 |
| Indomethacin | 10 | Value | Value |
| Test Compound | 50 | Value | Value |
| Test Compound | 100 | Value | Value |
| Test Compound | 200 | Value | Value |
Part 4: Data Interpretation and Troubleshooting
-
Correlation of Results: Potent activity in the COX-2 inhibition assay suggests a direct enzymatic mechanism. Strong inhibition of cytokine release in the macrophage assay points to an effect on inflammatory signaling pathways, such as NF-κB.[7] A positive result in the in vivo paw edema model confirms that the compound has bioavailability and efficacy in a complex physiological system.
-
Cytotoxicity: When performing cell-based assays, it is crucial to conduct a preliminary cytotoxicity test (e.g., MTT assay) to ensure that the observed reduction in cytokines is due to anti-inflammatory activity and not simply cell death.[22][23]
-
In Vivo Considerations: The biphasic nature of the carrageenan model can provide mechanistic clues. The early phase (0-1.5 hr) is mediated by histamine and serotonin, while the later phase (2-4 hr) is associated with prostaglandin production.[17] Inhibition in the later phase often suggests an effect on the COX pathway.
-
Controls are Key: Inconsistent results can often be traced back to issues with controls. Ensure that the positive controls (Celecoxib, Dexamethasone, Indomethacin) behave as expected. The vehicle control should show a robust inflammatory response.
Conclusion
This application note provides a structured, multi-faceted approach to characterize the anti-inflammatory activity of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide. By systematically employing cell-free, cell-based, and whole-animal models, researchers can build a comprehensive profile of the compound's efficacy and potential mechanism of action. These robust and well-validated protocols provide the necessary tools to advance promising anti-inflammatory candidates through the drug discovery pipeline.
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Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. Creative Bioarray. Available at: [Link]
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PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. Available at: [Link]
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Skalec, I., et al. (2015). Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects. European Journal of Medical Research. Available at: [Link]
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Zhu, F., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical Analysis. Available at: [Link]
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Al-Massarani, S., et al. (2024). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules. Available at: [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. Available at: [Link]
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Boukhatem, M., et al. (2014). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]
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Pinto, F., et al. (2024). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate. Available at: [Link]
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Zhao, J., et al. (2018). Serum Levels of IL-6 and TNF-α May Correlate with Activity and Severity of Rheumatoid Arthritis. Journal of Interferon & Cytokine Research. Available at: [Link]
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González-Montelongo, R., et al. (2022). Increased TNF-α production in response to IL-6 in patients with systemic inflammation without infection. Clinical and Experimental Immunology. Available at: [Link]
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Liu, H., et al. (2024). Advances in Cytokines and Inflammatory Mechanisms in the Pathogenesis of Interstitial Cystitis/Bladder Pain Syndrome. International Journal of Molecular Sciences. Available at: [Link]
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Lowell, C., et al. (1996). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of Experimental Medicine. Available at: [Link]
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Janke, L., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Scientific Reports. Available at: [Link]
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Zhang, S., et al. (2012). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules. Available at: [Link]
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Charles River Laboratories. (n.d.). LPS-Induced Cytokine Release Model. Charles River Laboratories. Available at: [Link]
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De Martino, L., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. ResearchGate. Available at: [Link]
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Rani, P., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Scientifica. Available at: [Link]
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Chen, Y., et al. (2010). Synthesis of N-(4-Substituted Phenyl)-2-hydroxynicotinanilides as Potential Anti-inflammatory Agents. ResearchGate. Available at: [Link]
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Application Notes & Protocols for the Investigation of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide in Neurological Disorder Research
Document ID: ANP-2026-01-17-001
Abstract: This document provides a comprehensive theoretical framework and a detailed set of experimental protocols for the initial characterization and validation of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide (herein referred to as "Compound X") as a potential therapeutic agent for neurological disorders. Given the novelty of this molecule, this guide is structured as a multi-tiered research program, designed to systematically evaluate its physicochemical properties, mechanism of action, neuroprotective potential, and preliminary in vivo efficacy. The protocols are grounded in established methodologies and are intended for researchers, scientists, and drug development professionals in the field of neuropharmacology.
Part 1: Foundational Analysis & Rationale
Molecular Deconstruction and Mechanistic Hypothesis
Compound X, N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide, is a novel chemical entity with no currently available public data. A structural analysis of its constituent moieties allows for the formulation of several primary hypotheses regarding its potential biological activity.
-
4-Hydroxyphenylacetamide Core: This structure is reminiscent of N-(4-hydroxyphenyl)acetamide (Paracetamol/Acetaminophen) and other acetamide derivatives. The phenolic hydroxyl group is a known scavenger of reactive oxygen species (ROS), suggesting a potential for antioxidant activity [1][2][3]. Phenylacetamide derivatives have been investigated for a range of biological activities, including neuroprotection and anti-inflammatory effects[4][5].
-
3-(Aminomethyl)phenyl Group: The aminomethyl group introduces a basic center, which can be crucial for interactions with biological targets such as enzyme active sites or receptor binding pockets. This moiety can influence the compound's solubility, cell permeability, and overall pharmacological profile. Such groups are present in various neuroactive compounds and can modulate pathways related to neurotransmission or neuroinflammation[6][7][8].
Based on this analysis, our primary hypothesis is that Compound X may exert neuroprotective effects through a combination of antioxidant, anti-inflammatory, and/or enzyme modulatory activities, making it a candidate for investigation in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Proposed Research Workflow
A tiered approach is recommended to systematically investigate Compound X. This workflow ensures that foundational data are collected before proceeding to more complex and resource-intensive studies.
Caption: Tiered research workflow for Compound X evaluation.
Part 2: Tier 1 Protocols - Foundational & In Silico Characterization
In Silico Prediction of CNS Penetration
Rationale: The blood-brain barrier (BBB) is a critical obstacle for CNS drug candidates. In silico models provide a rapid, cost-effective initial assessment of a compound's likelihood to cross the BBB, helping to prioritize resources[9][10][11].
Protocol:
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string for Compound X.
-
Utilize computational platforms (e.g., SwissADME, pkCSM) to predict key physicochemical properties and CNS penetration metrics.
-
Analyze parameters such as molecular weight, LogP (lipophilicity), topological polar surface area (TPSA), and hydrogen bond donors/acceptors.
-
Evaluate composite scores like the CNS MPO (Multi-Parameter Optimization) score to estimate overall CNS drug-likeness[9][10].
| Parameter | Predicted Value (Hypothetical) | Optimal Range for CNS Drugs | Rationale |
| Molecular Weight | 270.33 g/mol | < 400 g/mol | Smaller molecules generally show better BBB permeability. |
| LogP | 1.85 | 1.5 - 3.5 | Optimal balance between aqueous solubility and lipid membrane permeability. |
| TPSA | 78.5 Ų | < 90 Ų | Lower polar surface area is associated with better BBB penetration. |
| H-Bond Donors | 3 | ≤ 3 | Fewer hydrogen bond donors reduce desolvation penalty upon entering the BBB. |
| CNS MPO Score | 4.5 | ≥ 4.0 | A high composite score indicates a favorable profile for a CNS drug candidate. |
Protocol: In Vitro Cytotoxicity Assessment
Rationale: Before assessing therapeutic effects, it is crucial to determine the concentration range at which Compound X is non-toxic to neuronal cells. The human neuroblastoma cell line SH-SY5Y is a widely used and relevant model for neurotoxicity studies[12].
Methodology:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Prepare a stock solution of Compound X in DMSO. Serially dilute the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM (ensure final DMSO concentration is <0.1%). Replace the medium in each well with the compound-containing medium.
-
Incubation: Incubate the plate for 24 or 48 hours.
-
Viability Assay (MTT):
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).
Part 3: Tier 2 Protocols - Mechanistic & Cellular Assays
Protocol: Cellular Neuroprotection Assay against Oxidative Stress
Rationale: Oxidative stress is a common pathological mechanism in many neurodegenerative diseases[4]. This assay evaluates the ability of Compound X to protect neuronal cells from an oxidative insult induced by hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), a neurotoxin used to model Parkinson's disease[13].
Methodology:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate as described in the cytotoxicity protocol.
-
Pre-treatment: Treat cells with non-toxic concentrations of Compound X (determined from the cytotoxicity assay) for 2-4 hours. Include a vehicle control (medium + DMSO) and a positive control (e.g., N-acetylcysteine).
-
Induction of Oxidative Stress: Add H₂O₂ (e.g., 100 µM final concentration) or 6-OHDA to the wells and incubate for 24 hours.
-
Viability Assessment: Measure cell viability using the MTT assay as previously described.
-
Data Analysis: Compare the viability of cells pre-treated with Compound X to those treated with the toxin alone. A significant increase in viability indicates a neuroprotective effect.
Protocol: Target Identification using Affinity Pull-Down Mass Spectrometry
Rationale: Identifying the molecular target(s) of a novel compound is critical for understanding its mechanism of action and for future optimization[14][15]. This protocol describes a general workflow for an affinity-based pull-down experiment.
Methodology:
-
Probe Synthesis: Synthesize a derivative of Compound X by attaching a biotin tag via a flexible linker. This requires modifying the compound at a position that is predicted to be non-essential for its biological activity.
-
Cell Lysate Preparation: Grow a large batch of SH-SY5Y cells or use homogenized brain tissue from a relevant animal model. Lyse the cells/tissue in a non-denaturing lysis buffer containing protease inhibitors.
-
Affinity Pull-Down:
-
Incubate the cell lysate with the biotinylated Compound X probe for 2-4 hours at 4°C.
-
As a negative control, incubate a separate aliquot of lysate with biotin alone.
-
Add streptavidin-coated magnetic beads to capture the biotinylated probe and any interacting proteins[14].
-
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins using a denaturing buffer (e.g., containing SDS and boiling).
-
Proteomic Analysis:
-
Run the eluted proteins on an SDS-PAGE gel and perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify proteins that are significantly enriched in the Compound X pull-down compared to the biotin-only control using bioinformatic analysis[14].
-
Caption: Workflow for affinity-based target identification.
Part 4: Tier 3 Protocols - In Vivo Validation
Protocol: Assessment of Blood-Brain Barrier Penetration in Rodents
Rationale: Confirming that a compound reaches its target in the CNS is a critical step. This protocol measures the brain-to-plasma concentration ratio (logBB) to quantify BBB penetration in vivo[16][17].
Methodology:
-
Animal Model: Use adult male C57BL/6 mice or Sprague-Dawley rats.
-
Compound Administration: Administer Compound X via intravenous (IV) or intraperitoneal (IP) injection at a predetermined dose.
-
Sample Collection: At various time points post-administration (e.g., 15, 30, 60, 120 minutes), collect blood samples via cardiac puncture and immediately perfuse the animals with saline to remove blood from the brain.
-
Tissue Processing: Harvest the brains and homogenize them in a suitable buffer. Process the blood samples to obtain plasma.
-
Quantification: Use a validated LC-MS/MS method to accurately measure the concentration of Compound X in both the brain homogenate and plasma samples.
-
Data Analysis:
-
Calculate the brain-to-plasma ratio (B/P) at each time point.
-
The extent of brain penetration is often expressed as logBB = log₁₀(C_brain / C_plasma) at steady-state or a specific time point[16].
-
| Parameter | Description | Importance |
| C_max (plasma) | Maximum observed plasma concentration. | Indicates absorption rate and extent. |
| T_max (plasma) | Time to reach C_max. | Provides information on the rate of absorption. |
| AUC (Area Under Curve) | Total drug exposure over time. | Key parameter for assessing overall systemic exposure. |
| logBB | Log of Brain/Plasma concentration ratio. | A direct measure of BBB penetration. A value > 0 indicates preferential brain distribution. |
| K_p,uu | Unbound brain-to-plasma concentration ratio. | Considered the gold standard for assessing CNS exposure at the target site[9][11]. |
Protocol: Efficacy in a Neurotoxin-Based Mouse Model of Parkinson's Disease
Rationale: Animal models that recapitulate key aspects of human disease are essential for preclinical efficacy testing. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used model that causes selective loss of dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of Parkinson's disease[13][18][19].
Methodology:
-
Animal Model: Use 8-10 week old male C57BL/6 mice.
-
MPTP Intoxication: Administer MPTP-HCl (e.g., 20 mg/kg, IP) four times at 2-hour intervals to induce dopaminergic neurodegeneration.
-
Treatment Groups:
-
Group 1: Vehicle control (Saline IP).
-
Group 2: MPTP + Vehicle.
-
Group 3: MPTP + Compound X (Dose 1).
-
Group 4: MPTP + Compound X (Dose 2).
-
Administer Compound X or vehicle starting 24 hours before MPTP and continuing daily for 7 days.
-
-
Behavioral Assessment (Day 5-7):
-
Rotarod Test: Assess motor coordination and balance by measuring the latency to fall from a rotating rod.
-
Pole Test: Measure bradykinesia by timing the descent of the mouse down a vertical pole.
-
-
Neurochemical and Histological Analysis (Day 7):
-
Sacrifice animals and harvest brains.
-
HPLC Analysis: Measure dopamine and its metabolites (DOPAC, HVA) in the striatum to quantify the extent of dopamine depletion.
-
Immunohistochemistry: Stain sections of the substantia nigra for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal loss.
-
-
Data Analysis: Compare behavioral scores, dopamine levels, and TH-positive cell counts between the treatment groups. A significant amelioration of MPTP-induced deficits by Compound X would indicate therapeutic potential.
References
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Pardridge, W. M. (2012). Drug transport across the blood-brain barrier. Journal of Cerebral Blood Flow & Metabolism. Available at: [Link]
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Di, L., Kerns, E. H., & Carter, G. T. (2008). Strategies to assess blood–brain barrier penetration. Expert Opinion on Drug Discovery. Available at: [Link]
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Di, L., & Kerns, E. H. (2008). Strategies to assess blood-brain barrier penetration. PubMed. Available at: [Link]
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Ulusoy, G., et al. (2022). Neuroprotective activity studies of some phenylacetamide derivatives bearing 1H-pyrazole or 1H-1,2,4-triazole. ACG Publications. Available at: [Link]
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Blesa, J., & Przedborski, S. (2014). Animal Models of Parkinson's Disease. NCBI. Available at: [Link]
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MDPI. (2024). In silico methods to assess CNS penetration of small molecules. MDPI. Available at: [Link]
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InnoSer. (n.d.). In vitro neurology assays. InnoSer. Available at: [Link]
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Vidal-Torres, A., et al. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PLOS One. Available at: [Link]
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O'Neill, M. J., & Fell, M. J. (2019). Animal models of Parkinson's disease: a guide to selecting the optimal model for your research. PubMed Central. Available at: [Link]
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Ghose, A. K., et al. (2024). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. PubMed. Available at: [Link]
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Charles River Laboratories. (n.d.). Animal Models of Parkinson's Disease. Charles River Laboratories. Available at: [Link]
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Jankowsky, J. L., & Zheng, H. (2017). Animal models of Alzheimer's disease: Applications, evaluation, and perspectives. PMC. Available at: [Link]
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Exon Publications. (2021). Animal Models of Parkinson's Disease. Exon Publications. Available at: [Link]
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O'Neill, M. J., & Fell, M. J. (2019). Animal models of Parkinson's disease: a guide to selecting the optimal model for your research. Portland Press. Available at: [Link]
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Alzforum. (n.d.). Alzheimer's Disease Research Models. Alzforum. Available at: [Link]
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Innoprot. (n.d.). Alzheimer's Disease in vitro models. Innoprot. Available at: [Link]
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LaFerla, F. M., & Green, K. N. (2012). Alzheimer's Disease: Experimental Models and Reality. PubMed Central. Available at: [Link]
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Maher, P., et al. (2009). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PMC. Available at: [Link]
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Tiwari, S., et al. (2021). Mammalian Models in Alzheimer's Research: An Update. MDPI. Available at: [Link]
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I-Rep. (2023). Animal Model Studies of Alzheimer's Disease. I-Rep. Available at: [Link]
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Frontiers Media. (2022). In vitro Model Systems for Studies Into Retinal Neuroprotection. Frontiers Media. Available at: [Link]
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Adlimoghaddam, A., et al. (2021). Fenamates as Potential Therapeutics for Neurodegenerative Disorders. MDPI. Available at: [Link]
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ScienceDirect. (2024). Identifying novel drug targets with computational precision. ScienceDirect. Available at: [Link]
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Hughes, J. P., et al. (2011). Principles of early drug discovery. PubMed Central. Available at: [Link]
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ResearchGate. (2024). Identifying novel drug targets with computational precision. ResearchGate. Available at: [Link]
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Chen, J., et al. (2021). Structural understanding of 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide as a neuroprotectant for Alzheimer's disease. PMC. Available at: [Link]
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PubMed. (2021). Structural understanding of 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide as a neuroprotectant for Alzheimer's disease. PubMed. Available at: [Link]
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MDPI. (2023). Neuroprotection with Bioactive Compounds. MDPI. Available at: [Link]
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NIH. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. NIH. Available at: [Link]
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MDPI. (2024). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. MDPI. Available at: [Link]
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PubMed. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. Available at: [Link]
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PubMed Central. (2019). Synthesis and biological evaluation of 3–(4-aminophenyl)-coumarin derivatives as potential anti-Alzheimer's disease agents. PubMed Central. Available at: [Link]
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NUCMEDCOR. (n.d.). Acetamide, N-[(2-hydroxyphenyl)methyl]-N-(4- phenoxy-3-pyridinyl)- (2 mg). NUCMEDCOR. Available at: [Link]
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PMC. (2024). Role of Bioactive Compounds in Neuroprotection and Neurodegenerative Disease. PMC. Available at: [Link]
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ResearchGate. (2025). 2-(4-Hydroxyphenyl)acetamide. ResearchGate. Available at: [Link]
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Open Access Journals. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals. Available at: [Link]
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NIH. (2023). 2-phenylacetamide Separated from the seed of Lepidium apetalum Willd. inhibited renal fibrosis via MAPK pathway mediated RAAS and oxidative stress in SHR Rats. NIH. Available at: [Link]
- Google Patents. (n.d.). US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids. Google Patents.
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PubMed Central. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed Central. Available at: [Link]
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PubMed. (2021). Perspective on the Formation, Analysis, and Health Effects of Neuroactive Compounds in Foods. PubMed. Available at: [Link]
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RSC Publishing. (n.d.). Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols. RSC Publishing. Available at: [Link]
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ResearchGate. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. ResearchGate. Available at: [Link]
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PubMed. (2025). Neuroactive Phytochemicals as Multi-Target Modulators of Mental Health and Cognitive Function: An Integrative Review. PubMed. Available at: [Link]
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MDPI. (2025). Neuroactive Phytochemicals as Multi-Target Modulators of Mental Health and Cognitive Function: An Integrative Review. MDPI. Available at: [Link]
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Application Notes and Protocols for the Formulation of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide for Biological Assays
Abstract
This comprehensive guide provides a detailed framework for the formulation of the novel research compound, N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide (CAS No. 886363-58-2).[1] Recognizing the critical link between a compound's formulation and the integrity of biological data, these application notes offer a systematic approach for researchers, scientists, and drug development professionals. The protocols herein are designed to be a self-validating system, guiding the user from initial physicochemical characterization through to the preparation of stable, homogenous formulations suitable for both in vitro and in vivo biological assays. By explaining the causality behind experimental choices, this document empowers researchers to develop an optimal, phase-appropriate formulation strategy, thereby ensuring the generation of reliable and reproducible results.
Introduction: The Formulation Imperative
N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide is a small molecule of interest for biological investigation.[1] As with any small molecule destined for biological testing, its efficacy and the reliability of the experimental data are inextricably linked to its formulation.[2] Poor solubility, instability, or inappropriate vehicle selection can lead to significant experimental artifacts, including diminished potency, inconsistent results, and misleading structure-activity relationships.[3][4]
This guide is structured to provide a logical workflow for developing a robust formulation. It begins with essential pre-formulation studies to understand the compound's intrinsic properties, followed by detailed protocols for creating formulations for both cell-based (in vitro) and animal (in vivo) studies. The final section emphasizes the importance of quality control to ensure the consistency and safety of the prepared formulations.
Pre-Formulation Assessment: Characterizing the Molecule
Before a formulation can be developed, a thorough understanding of the compound's physicochemical properties is essential.[5][6] These initial studies are critical for making informed decisions about solvent and excipient selection.
Physicochemical Properties
A summary of the known and predicted properties of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆N₂O₂ | [1] |
| Molecular Weight | 256.29 g/mol | [1] |
| CAS Number | 886363-58-2 | [1] |
| Predicted logP | User to determine | e.g., using software like ChemDraw or online tools |
| Predicted pKa | User to determine | e.g., based on the primary amine and phenolic hydroxyl groups |
-
logP (Octanol-Water Partition Coefficient): This value predicts the lipophilicity of the compound. A higher logP suggests lower aqueous solubility.
-
pKa: The ionization constant(s) will indicate the compound's charge at different pH values, which significantly impacts solubility and membrane permeability. The presence of a primary amine (basic) and a phenolic hydroxyl group (acidic) suggests that the compound's solubility will be pH-dependent.
Experimental Protocol: Solubility Determination
The first practical step is to determine the compound's solubility in a range of commonly used solvents. This information is foundational for preparing stock solutions.
Objective: To determine the approximate solubility of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide in various solvents.
Materials:
-
N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide powder
-
Selection of solvents (see table below)
-
Vortex mixer
-
Centrifuge
-
HPLC-UV or UV-Vis spectrophotometer
Procedure:
-
Accurately weigh 1-2 mg of the compound into separate microcentrifuge tubes.
-
Add a small, precise volume (e.g., 100 µL) of the first solvent to a tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If dissolved, add more compound in pre-weighed increments until saturation is reached (a small amount of solid remains).
-
If not fully dissolved, add the solvent in precise increments (e.g., 100 µL at a time), vortexing after each addition, until dissolution is achieved or a maximum volume is reached.
-
Equilibrate the saturated solutions for 24 hours at room temperature to ensure equilibrium is reached.
-
Centrifuge the tubes to pellet any undissolved solid.
-
Carefully collect a sample of the supernatant and dilute it with a suitable mobile phase or solvent for analysis.
-
Determine the concentration of the dissolved compound using a calibrated HPLC-UV or UV-Vis method.
-
Record the solubility in mg/mL.
Table for Recording Solubility Data:
| Solvent | Dielectric Constant | Use | Approximate Solubility (mg/mL) | Observations |
| Water | 80.1 | Aqueous buffer component | User data | |
| Phosphate-Buffered Saline (PBS), pH 7.4 | ~80 | In vitro/vivo vehicle | User data | |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Stock solution | User data | |
| Ethanol (EtOH) | 24.5 | Co-solvent | User data | |
| Polyethylene Glycol 400 (PEG 400) | 12.5 | Co-solvent/vehicle | User data | |
| Propylene Glycol (PG) | 32.0 | Co-solvent/vehicle | User data |
Experimental Protocol: Solution Stability Assessment
It is crucial to ensure that the compound does not degrade in the chosen solvent system under experimental conditions.
Objective: To assess the stability of the compound in a prepared stock solution over time.
Materials:
-
A stock solution of the compound in a selected solvent (e.g., DMSO).
-
HPLC-UV system.
-
Incubators/water baths set at different temperatures (e.g., 4°C, 25°C, 37°C).
Procedure:
-
Prepare a stock solution of known concentration (e.g., 10 mM in 100% DMSO).
-
Immediately analyze an aliquot of the "time zero" sample by HPLC-UV to determine the initial peak area, which represents 100% purity.
-
Aliquot the stock solution into separate tubes for storage under different conditions (e.g., protected from light at 4°C, 25°C, and 37°C).
-
At specified time points (e.g., 2, 8, 24, 48 hours), remove an aliquot from each condition.
-
Analyze the samples by HPLC-UV.
-
Compare the peak area of the parent compound to the "time zero" sample. The appearance of new peaks may indicate degradation.
-
Calculate the percentage of the compound remaining at each time point. A stable formulation should show >95% of the initial compound remaining.
Formulation for In Vitro Assays
For cell-based assays, the primary goal is to create a concentrated stock solution that can be diluted into the aqueous cell culture medium without precipitation.
Rationale for Solvent Selection
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful solvent for many organic molecules and is widely used for preparing stock solutions.[3] However, high concentrations of DMSO can be toxic to cells. It is standard practice to keep the final concentration of DMSO in cell culture media below 0.5%, and ideally below 0.1%.
-
Ethanol: Can be used as a co-solvent but is also cytotoxic at higher concentrations.
Step-by-Step Protocol: Preparing a Concentrated Stock Solution
-
Calculate Mass: Based on the desired stock concentration (e.g., 10 mM) and volume, calculate the required mass of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide.
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
-
Weigh Compound: Accurately weigh the calculated mass of the compound into a sterile, conical tube.
-
Add Solvent: Add the appropriate volume of high-purity, sterile-filtered DMSO (or other chosen solvent) to the tube.
-
Dissolve: Vortex or sonicate gently until the compound is completely dissolved. Visually inspect against a light source to ensure no particulates are present.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Workflow for In Vitro Formulation
Caption: Workflow for preparing N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide for in vitro assays.
Formulation for In Vivo Assays
Formulations for animal studies require much stricter control over excipients, sterility, and physiological compatibility (pH, tonicity).[7][8] The choice of vehicle depends heavily on the route of administration.
Key Considerations for In Vivo Formulations
-
Sterility and Pyrogen-Free: All parenteral (injectable) formulations must be sterile and free of pyrogens to prevent infection and inflammation.[8]
-
Tonicity: The formulation should be isotonic with physiological fluids to minimize pain and tissue damage at the injection site.[8]
-
pH: The pH should be close to physiological pH (around 7.4) for the same reasons.
-
Biocompatibility: All excipients must have a proven safety record for the chosen route of administration.[9]
Common Vehicle Components for Parenteral Administration
Poorly soluble compounds often require a multi-component vehicle system. A common strategy is to use a mixture of co-solvents and surfactants.
| Excipient Class | Example(s) | Function | Reference |
| Solvents/Co-solvents | Propylene Glycol (PG), Polyethylene Glycol (PEG 300/400), Ethanol | To dissolve the compound. | [7] |
| Surfactants/Solubilizers | Polysorbate 80 (Tween® 80), Polysorbate 20, Cremophor® EL | To increase solubility and prevent precipitation upon dilution in blood. | [10] |
| Complexing Agents | Cyclodextrins (e.g., HP-β-CD) | To form inclusion complexes, enhancing aqueous solubility. | [9][10] |
| Tonicity Agents | Sodium Chloride, Dextrose, Mannitol | To make the solution isotonic. | [7][8] |
| Buffering Agents | Phosphate buffers, Citrate buffers | To maintain a stable pH. | [9] |
Step-by-Step Protocol: Example Parenteral Formulation
This protocol describes the preparation of a vehicle commonly used in preclinical studies, often referred to as "PEG/Tween/Saline." The exact ratios must be optimized for the specific compound.
Objective: To prepare a sterile solution of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide for intravenous (IV) or intraperitoneal (IP) injection.
Example Vehicle Composition: 10% DMSO, 40% PEG 400, 5% Tween® 80, 45% Saline (0.9% NaCl).
Procedure:
-
Vehicle Preparation:
-
In a sterile container, add the required volume of DMSO.
-
Add the required volume of PEG 400 and mix thoroughly.
-
Add the required volume of Tween® 80 and mix until a homogenous solution is formed.
-
-
Compound Dissolution:
-
Weigh the required amount of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide and add it to the DMSO/PEG/Tween mixture.
-
Vortex or sonicate gently until the compound is fully dissolved. This is the "organic phase."
-
-
Aqueous Addition:
-
Slowly add the sterile saline (0.9% NaCl) to the organic phase while vortexing to prevent precipitation. The slow addition is critical.
-
-
Finalization and Sterilization:
-
Visually inspect the final formulation for clarity and absence of particulates.
-
Measure the pH and adjust if necessary using dilute HCl or NaOH.
-
Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Formulation Development Logic
Caption: Logical workflow for developing an injectable formulation for in vivo studies.
Quality Control and Assurance
Quality control (QC) is a mandatory final step to ensure the formulation is suitable for its intended use.[11][12][13] It confirms the identity, strength, quality, and purity of the final product.
Essential QC Tests for Formulations
| QC Test | Method | Acceptance Criteria |
| Appearance | Visual inspection against black and white backgrounds. | Clear, colorless (or as expected), free from visible particles. |
| pH | Calibrated pH meter. | Within a pre-defined range (e.g., pH 6.5 - 8.0 for parenteral). |
| Concentration Verification | HPLC-UV with a standard curve. | 90% - 110% of the target concentration. |
| Sterility (for in vivo) | USP <71> or equivalent. | No microbial growth. |
| Endotoxin (for in vivo) | Limulus Amebocyte Lysate (LAL) test. | Below the specified endotoxin limit for the route of administration. |
These QC checks should be performed on each new batch of formulation to ensure batch-to-batch reproducibility.[6]
Conclusion
The successful biological evaluation of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide is contingent upon a meticulously developed and validated formulation. By following a systematic approach encompassing pre-formulation assessment, rational selection of solvents and excipients, and rigorous quality control, researchers can have high confidence in their experimental results. The protocols and frameworks provided in this guide are intended to serve as a robust starting point for these critical formulation activities, ultimately accelerating the research and development process.
References
- Vertex AI Search. Excipients for Parenterals.
- Vertex AI Search.
- Roquette.
- PDA Journal of Pharmaceutical Science and Technology.
- Taylor & Francis Online. Full article: Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics.
- National Institutes of Health (NIH). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC.
- Solvias.
- The Medicine Maker. FORMULATION DEVELOPMENT - The Rising Need for an Integrated Approach to Small Molecules Drug Development.
- National Institutes of Health (NIH). Regulatory Knowledge Guide for Small Molecules | NIH's Seed.
- MDPI. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics.
- Xtalks. Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement.
- Agilent.
- Pharmaceutical Technology. Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing.
- ResearchGate.
- National Institutes of Health (NIH).
- SRD Pharma. N-(3-Aminomethylphenyl)-2-(4-hydroxyphenyl)acetamide.
- International Journal of Pharmaceutical Research and Applications (IJPRA).
- Enago Academy. Why Is Quality Control in Research So Important?.
- Taylor & Francis Online.
- Hindawi.
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Application Note: Quantitative Analysis of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide in Human Plasma using LC-MS/MS
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies requiring accurate pharmacokinetic and pharmacodynamic assessments. The methodology encompasses a streamlined sample preparation procedure using solid-phase extraction, efficient chromatographic separation, and highly selective detection by multiple reaction monitoring (MRM). The entire workflow is developed and validated in accordance with the principles outlined in the ICH M10 Bioanalytical Method Validation guidelines to ensure data integrity and regulatory compliance.[1][2][3]
Introduction: The Rationale for Precise Quantification
N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide is a novel small molecule therapeutic candidate with potential applications in various disease areas. Its chemical structure, featuring both a phenolic hydroxyl group and a primary aminomethyl group, suggests a compound with interesting pharmacological properties. Accurate measurement of its concentration in biological matrices, such as human plasma, is paramount for elucidating its absorption, distribution, metabolism, and excretion (ADME) profile. This understanding is critical for dose-response modeling, safety assessment, and establishing a therapeutic window during drug development.
The inherent complexity of biological samples necessitates a highly selective and sensitive analytical method. LC-MS/MS stands as the gold standard for bioanalysis due to its ability to distinguish the analyte from endogenous matrix components and provide low detection limits.[4] This application note provides a comprehensive guide to a validated LC-MS/MS method, explaining the scientific principles behind each step to empower researchers to reproduce and adapt this protocol for their specific needs.
Analyte Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic | Rationale / Impact on Method Development |
| Molecular Weight | ~272.3 g/mol | Influences mass spectrometric settings. |
| Polarity (logP) | Low to moderate | Suggests that reversed-phase chromatography will be a suitable separation technique. The polarity also guides the choice of solvents for sample extraction. |
| pKa | Phenolic OH (~9-10), Amino group (~9-10) | The ionizable nature of the molecule is critical for optimizing sample preparation (e.g., pH adjustment for SPE) and chromatographic separation (e.g., mobile phase pH to control retention). |
| Hydrogen Bonding | High potential (donor and acceptor) | Can influence chromatographic interactions and matrix effects. |
The Analytical Workflow: A Step-by-Step Rationale
The quantification of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide in plasma involves a multi-step process, each optimized to ensure accuracy, precision, and robustness. The workflow is designed to minimize matrix effects and maximize analyte recovery.
Caption: High-level overview of the bioanalytical workflow.
Detailed Protocols
Materials and Reagents
-
N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide reference standard (>98% purity)
-
Stable isotope-labeled internal standard (SIL-IS), e.g., N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide-d4
-
Human plasma (K2EDTA as anticoagulant)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide (ACS grade)
-
Mixed-mode cation exchange solid-phase extraction (SPE) cartridges
Sample Preparation: Solid-Phase Extraction (SPE)
The primary challenge in analyzing drugs in plasma is the presence of proteins and phospholipids, which can interfere with the analysis and damage the analytical column.[5] A mixed-mode cation exchange SPE is selected for this protocol due to the presence of the basic aminomethyl group on the analyte. This allows for a more selective extraction compared to simple protein precipitation or liquid-liquid extraction.[6][7][8]
Caption: Step-by-step solid-phase extraction protocol.
Protocol:
-
Sample Pre-treatment: Thaw plasma samples at room temperature. To 200 µL of plasma, add 20 µL of the internal standard working solution and 200 µL of 2% formic acid in water. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition the mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
SPE Cartridge Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water.
-
Wash the cartridge with 1 mL of methanol to remove hydrophobic interferences.
-
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
The separation is performed using a reversed-phase UPLC column to achieve a rapid and high-resolution separation. The mobile phase contains formic acid to promote protonation of the analyte and improve chromatographic peak shape and ionization efficiency in the mass spectrometer.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B for 0.5 min, 5-95% B in 2.5 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, equilibrate for 0.9 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometric Conditions:
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for detection. The precursor and product ions are selected based on the fragmentation pattern of the analyte. The fragmentation of the related compound N-(4-hydroxyphenyl) acetamide often involves the loss of the acetamide group, which can be a starting point for optimizing the fragmentation of the target analyte.[9]
| Parameter | Setting |
| Ionization Mode | ESI+ |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | Analyte: To be determined experimentallyIS: To be determined experimentally |
| Collision Energy | To be determined experimentally |
Method Validation: Ensuring Trustworthiness and Scientific Integrity
A bioanalytical method must be validated to demonstrate its reliability for its intended purpose.[1] The validation of this method follows the ICH M10 guidelines, which are recognized by major regulatory agencies worldwide.[2][3]
Validation Parameters Summary:
| Parameter | Acceptance Criteria (ICH M10) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least six different sources. |
| Calibration Curve | A minimum of six non-zero standards. The simplest model that adequately describes the concentration-response relationship should be used. |
| Accuracy & Precision | Within-run and between-run precision (%CV) should not exceed 15% (20% at LLOQ). Accuracy (%RE) should be within ±15% (±20% at LLOQ). |
| Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable accuracy and precision. |
| Matrix Effect | The matrix factor should be consistent across different sources of matrix. |
| Recovery | The extraction recovery should be consistent and reproducible. |
| Stability | Analyte stability should be demonstrated under various conditions: bench-top, freeze-thaw, and long-term storage. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantification of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide in human plasma. By following the detailed steps for sample preparation, LC-MS/MS analysis, and adhering to the principles of bioanalytical method validation, researchers can obtain high-quality, reliable data to support their drug development programs. The rationale provided for each step is intended to facilitate a deeper understanding of the methodology and allow for informed troubleshooting and adaptation.
References
-
ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
- Smajlagić, A., Srabović, M., Ademović, Z., Pehlić, E., Huremović, M., & Huseinović, E. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals, 5(4).
-
Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]
-
Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024). Frontage Labs. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
- Hussain, S., Al-Attas, A., & Ar-Rashid, M. H. (2014). A Validated Liquid Chromatography-Tandem Mass Spectrometry Coupled with Liquid-Liquid Extraction for Indacaterol Quantitation in Human Plasma. Horizon Research Publishing.
- Khan, M. A., & Kumar, S. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis.
-
LCGC International. (2014). Understanding and Improving Solid-Phase Extraction. [Link]
-
Tech Briefs. (2005). Solid-Phase Extraction of Polar Compounds From Water. [Link]
- Vuckovic, D. (2013). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing.
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- 2. ema.europa.eu [ema.europa.eu]
- 3. worldwide.com [worldwide.com]
- 4. researchgate.net [researchgate.net]
- 5. arborassays.com [arborassays.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. openaccessjournals.com [openaccessjournals.com]
Application Notes & Protocols: A Multi-Pronged Strategy for Target Identification of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide
Introduction: The Crucial Step of Target Deconvolution in Drug Discovery
The journey of a novel bioactive compound from a preliminary hit to a clinical candidate is fraught with challenges, the most fundamental of which is identifying its molecular target(s). Understanding the specific proteins or pathways a compound interacts with is paramount for elucidating its mechanism of action, predicting potential on- and off-target effects, and optimizing its therapeutic potential.[1][2][3] This guide provides a comprehensive, multi-pronged strategy for the target identification and deconvolution of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide, a novel compound with presumed biological activity.
Our approach is designed to be rigorous and self-validating, integrating computational prediction with robust experimental validation through chemical proteomics. We will detail the underlying principles and provide step-by-step protocols for researchers, scientists, and drug development professionals to navigate the complexities of target identification.
A Strategic Workflow for Target Identification
A successful target identification campaign does not rely on a single method but rather on the convergence of evidence from multiple, orthogonal approaches.[4] Our proposed strategy begins with in silico predictions to generate initial hypotheses, followed by experimental capture of interacting proteins from complex biological mixtures, and culminates in the rigorous validation of these putative targets.
Figure 1: A multi-pronged workflow for target identification.
Phase 1: Computational Target Prediction - Generating Hypotheses
Before embarking on resource-intensive experimental work, computational methods can provide valuable initial hypotheses about the potential targets of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide.[2][5][6][7] These in silico approaches are broadly categorized into ligand-based and structure-based methods.
Ligand-Based Approaches
These methods leverage the principle that similar molecules often have similar biological activities.[7]
-
2D and 3D Similarity Searching: The structure of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide can be used as a query to search databases of known bioactive compounds (e.g., ChEMBL, PubChem). Hits with high similarity scores may point towards potential target classes.
-
Pharmacophore Modeling: A pharmacophore model can be generated based on the key chemical features of the compound (e.g., hydrogen bond donors/acceptors, aromatic rings). This model can then be used to screen libraries of known protein structures to identify proteins with binding pockets that can accommodate the pharmacophore.
Structure-Based Approaches
If the 3D structures of potential target proteins are known, structure-based methods can be employed.
-
Reverse Docking: In this approach, the compound is docked against a large library of protein structures to predict potential binding partners.[5] The docking scores provide an estimation of the binding affinity.
The output of these computational methods will be a list of hypothesized targets, which can be prioritized for experimental validation based on docking scores, biological relevance, and literature evidence.
Phase 2: Experimental Target Capture - Chemical Proteomics
Chemical proteomics is a powerful set of techniques for identifying the molecular targets of small molecules directly from complex biological samples like cell lysates.[1][4][8][9] The cornerstone of many of these approaches is the use of a chemical probe derived from the bioactive compound.
Synthesis of an Affinity Probe
To capture its binding partners, N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide needs to be chemically modified to create an affinity probe. This typically involves attaching a linker and a reporter tag (e.g., biotin) to the molecule. The point of attachment for the linker is critical and should be at a position that does not disrupt the compound's interaction with its target(s). For our compound, the primary amine of the aminomethyl group presents a logical and synthetically accessible point for modification.
Figure 2: General scheme for affinity probe synthesis.
Protocol 1: Synthesis of a Biotinylated Affinity Probe
-
Reaction Setup: Dissolve N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide and an N-hydroxysuccinimide (NHS)-activated biotinylation reagent with a flexible linker (e.g., NHS-PEG4-Biotin) in an appropriate solvent like dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture to deprotonate the primary amine and facilitate the reaction.
-
Incubation: Allow the reaction to proceed at room temperature for several hours to overnight.
-
Purification: Purify the resulting biotinylated probe using reverse-phase high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the identity and purity of the probe by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Affinity Chromatography-Mass Spectrometry (AC-MS)
AC-MS, also known as "pull-down" or affinity purification, is a widely used method to isolate proteins that bind to the affinity probe.[10][11][12][13][14]
Protocol 2: AC-MS for Target Identification
-
Immobilization of the Probe: Incubate the biotinylated probe with streptavidin-coated magnetic beads or agarose resin to immobilize the probe. Wash the beads extensively to remove any unbound probe.
-
Preparation of Cell Lysate: Culture cells of interest (e.g., a cell line known to be responsive to the compound) and harvest them. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to obtain a native protein extract.
-
Incubation: Add the cell lysate to the probe-immobilized beads. Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads. This can be done using a variety of methods, such as boiling in SDS-PAGE sample buffer (for denaturing elution) or competitive elution with an excess of the original, unmodified compound.
-
Protein Identification by MS:
-
Separate the eluted proteins by SDS-PAGE and visualize with a protein stain (e.g., Coomassie blue or silver stain).
-
Excise the protein bands of interest, perform in-gel digestion with trypsin, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Alternatively, for a more comprehensive analysis, perform in-solution digestion of the entire eluate followed by LC-MS/MS.
-
-
Data Analysis: Use a protein database search engine (e.g., Mascot, Sequest) to identify the proteins from the MS/MS data.
Competitive Profiling for Enhanced Specificity
A crucial control for any affinity-based method is to perform a competitive binding experiment.[15] This helps to distinguish between specific and non-specific binders.
Protocol 3: Competitive AC-MS
-
Pre-incubation: Before adding the cell lysate to the probe-immobilized beads, pre-incubate the lysate with an excess (e.g., 100-fold molar excess) of the free, unmodified N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide.
-
AC-MS Procedure: Proceed with the AC-MS protocol as described above (Protocol 2).
-
Comparative Analysis: Compare the protein profiles from the standard AC-MS and the competitive AC-MS. Proteins that are present in the standard pull-down but significantly reduced or absent in the competitive pull-down are considered specific binders and high-priority candidates for further validation.
Table 1: Hypothetical Data from a Competitive AC-MS Experiment
| Protein ID | Spectral Counts (Standard AC-MS) | Spectral Counts (Competitive AC-MS) | Fold Reduction | Putative Target? |
| Protein A | 150 | 10 | 15 | Yes |
| Protein B | 125 | 5 | 25 | Yes |
| Protein C | 80 | 75 | 1.07 | No |
| Protein D | 200 | 180 | 1.11 | No |
Phase 3: Target Validation - Confirming the Interaction
The list of putative targets from the chemical proteomics screen must be validated using orthogonal methods to confirm a direct and functionally relevant interaction.[16]
Biophysical Assays for Direct Binding
These methods confirm a direct physical interaction between the compound and the purified candidate protein.
-
Surface Plasmon Resonance (SPR): Immobilize the purified protein on a sensor chip and flow the compound over the surface. A binding event will cause a change in the refractive index, which is detected in real-time. SPR can provide kinetic parameters such as the association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event. ITC can determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.
-
Förster Resonance Energy Transfer (FRET): FRET-based assays can be developed to monitor the interaction in a solution format.[17]
Cell-Based Assays for In-Cellulo Confirmation
These assays confirm that the interaction occurs within a cellular context and has a functional consequence.
-
Co-immunoprecipitation (Co-IP): If a specific antibody for the candidate protein is available, it can be used to pull down the protein from cell lysates. The presence of the compound in the immunoprecipitated complex (detected by MS or a specific antibody if available) would suggest an interaction.
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that ligand binding can stabilize a protein against thermal denaturation. Cells are treated with the compound or a vehicle control, heated to various temperatures, and the amount of soluble protein remaining is quantified by Western blot or MS. A shift in the melting curve in the presence of the compound indicates a direct interaction.
-
Functional Assays: The most definitive validation comes from demonstrating that the compound modulates the biological activity of the target protein. This could involve enzymatic assays, reporter gene assays, or phenotypic assays in cells where the target protein has been knocked down or overexpressed.
Conclusion
The target identification strategy outlined in this guide provides a comprehensive and rigorous framework for elucidating the mechanism of action of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide. By integrating computational predictions with advanced chemical proteomics and robust validation assays, researchers can confidently identify and characterize the molecular targets of this novel compound. This knowledge is a critical foundation for its further development as a potential therapeutic agent.
References
- Computational/in silico methods in drug target and lead prediction - PMC - PubMed Central. (n.d.). PubMed Central.
- A brief introduction to chemical proteomics for target deconvolution - PubMed. (n.d.). PubMed.
- Computational methods revolutionize drug discovery by predicting protein target sites. (2025, November 9).
- Chemical Proteomics for Target Validation - World Preclinical Congress. (n.d.). World Preclinical Congress.
- Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. (n.d.).
- Computational Methods for MicroRNA Target Prediction - MDPI. (n.d.). MDPI.
- Drug target deconvolution by chemical proteomics - PubMed. (n.d.). PubMed.
- A Review of Computational Methods for Predicting Drug Targets - PubMed. (n.d.). PubMed.
- Affinity chromatography - Wikipedia. (n.d.). Wikipedia.
- A brief introduction to chemical proteomics for target deconvolution - European Review for Medical and Pharmacological Sciences. (2022, September 15). European Review for Medical and Pharmacological Sciences.
- Affinity Chromatographic Method for Determining Drug–Protein Interaction with Enhanced Speed Than Typical Frontal Analysis | Langmuir - ACS Publications. (2023, July 16).
- (PDF) Chemistry-based functional proteomics for drug target deconvolution - ResearchGate. (2025, August 6).
- Affinity Chromatography: Separating Closely Related Pharmaceuticals. (2016, December 18).
- Table 1 . Methods of validation of protein -protein interactions. - ResearchGate. (n.d.).
- PHARMACEUTICAL AND BIOMEDICAL APPLICATIONS OF AFFINITY CHROMATOGRAPHY: RECENT TRENDS AND DEVELOPMENTS - PMC - NIH. (n.d.). NIH.
- Affinity Chromatography - Creative Biolabs. (n.d.).
- How to experimentally validate drug-target interactions? - ResearchGate. (2012, December 17).
- A Researcher's Guide to Validating Protein-Protein Interactions Identified by Methyl Formimid
- Protein-Drug Interaction Secrets for Safer Drugs - Da-Ta Biotech. (n.d.). Da-Ta Biotech.
- General schemes of affinity‐based protein profiling. a) The compounds... - ResearchGate. (n.d.).
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- 7. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]
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- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction yield and purity.
Introduction
The synthesis of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide is a critical process in the development of various pharmaceutical compounds. Achieving a high yield of a pure product is paramount. This guide addresses common challenges encountered during this amide coupling reaction and provides practical, experience-driven solutions.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer:
Low yields in the synthesis of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure the purity of your starting materials, 2-(4-hydroxyphenyl)acetic acid and 3-(aminomethyl)aniline. Impurities can interfere with the reaction. It is recommended to use reagents with a purity of ≥98.5%.[1]
-
Reaction Conditions:
-
Temperature: The direct reaction of a carboxylic acid and an amine to form an amide typically requires heating to temperatures above 100°C to drive off water.[2] However, excessive heat can lead to the formation of undesired brown or black byproducts.[2] Careful temperature control is crucial.
-
Solvent: The choice of solvent is critical. Anhydrous solvents are preferred to prevent hydrolysis of activated intermediates. Dichloromethane (DCM) or dimethylformamide (DMF) are commonly used.[2]
-
-
Activation of the Carboxylic Acid: The direct reaction between a carboxylic acid and an amine can be slow because the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate salt.[3] To overcome this, the carboxylic acid must be "activated."
-
Coupling Reagents: The use of coupling reagents is the most common and effective method for amide bond formation.[4] Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[3] These reagents prevent the acid-base reaction and make the carboxylic acid susceptible to nucleophilic attack by the amine.[3]
-
Acid Chlorides: An alternative is to convert the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂).[5][6] This acyl chloride can then react with the amine.
-
Question 2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
Answer:
Side product formation is a common issue. Here are the likely culprits and mitigation strategies:
-
Self-Condensation of 2-(4-hydroxyphenyl)acetic acid: Under harsh conditions, the carboxylic acid can undergo self-condensation to form an anhydride. Using a coupling reagent like DCC or EDC at room temperature can minimize this.[3]
-
Oxidation of the Phenolic Hydroxyl Group: The hydroxyl group on the phenyl ring is susceptible to oxidation, especially at elevated temperatures or in the presence of oxidizing agents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help.
-
Reaction at the Phenolic Hydroxyl Group: While the amino group is a stronger nucleophile, the phenolic hydroxyl group can also react, particularly if the amine is protonated or sterically hindered. Protecting the hydroxyl group with a suitable protecting group (e.g., a silyl ether) can be considered, though this adds extra steps to the synthesis.
-
Racemization: If chiral starting materials are used, racemization can be a concern, especially with carbodiimide coupling reagents.[4][7] The addition of additives like 1-hydroxybenzotriazole (HOBt) or its derivatives can suppress racemization.[7]
Question 3: The purification of my final product is proving difficult. What are the recommended purification techniques?
Answer:
Effective purification is key to obtaining a high-purity product.
-
Crystallization: If the product is a solid, crystallization is often the most effective method for purification. A suitable solvent system can be determined through small-scale solubility tests. Cooling the solution can induce crystallization.[8]
-
Column Chromatography: For complex mixtures or oily products, flash column chromatography on silica gel is a powerful technique.[9] A gradient elution system, for example, with hexane and ethyl acetate, can be used to separate the desired product from impurities.[9]
-
Aqueous Workup: After the reaction, an aqueous workup is typically performed to remove water-soluble byproducts and excess reagents. This involves washing the organic layer with water, a mild acid (like dilute HCl) to remove unreacted amine, and a mild base (like saturated sodium bicarbonate) to remove unreacted carboxylic acid.[9]
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for this synthesis?
A1: The synthesis involves the formation of an amide bond between the carboxylic acid group of 2-(4-hydroxyphenyl)acetic acid and the primary amino group of 3-(aminomethyl)aniline.
Caption: General reaction scheme for the amide coupling.
Q2: Which coupling reagent is best for this reaction?
A2: Both DCC and EDC are effective. EDC is often preferred because its urea byproduct is water-soluble and can be easily removed by aqueous extraction.[7] Phosphonium and aminium reagents like PyBOP and HATU are also highly efficient and can lead to faster reactions with less epimerization.[7][10]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction.[8] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Experimental Protocols
Protocol 1: Amide Coupling using EDC
This protocol outlines a general procedure for the synthesis using EDC as the coupling agent.
Materials:
-
2-(4-hydroxyphenyl)acetic acid
-
3-(aminomethyl)aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt) (optional, to suppress racemization)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
0.5 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 2-(4-hydroxyphenyl)acetic acid (1.0 eq) in anhydrous DCM or DMF.
-
Add EDC (1.2 eq) and HOBt (1.2 eq, if used) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve 3-(aminomethyl)aniline (1.1 eq) in anhydrous DCM or DMF.
-
Slowly add the amine solution to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 8-16 hours.[8][11]
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
Data Presentation
| Parameter | Recommended Value | Rationale |
| Reagent Ratio (Acid:Amine:EDC) | 1 : 1.1 : 1.2 | A slight excess of the amine and coupling agent ensures complete consumption of the limiting carboxylic acid. |
| Temperature | Room Temperature (20-25°C) | Mild conditions minimize side reactions and racemization.[11] |
| Solvent | Anhydrous DCM or DMF | Prevents hydrolysis of the activated ester intermediate. |
| Reaction Time | 8-16 hours | Typically sufficient for completion; monitor by TLC.[8][11] |
Visualization of the Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
References
-
4-Hydroxyphenylacetic acid . (2026, January 7). Grokipedia. Retrieved January 17, 2026, from [Link]
- Preparation method of 2,4-dihydroxyphenyl acetic acid. (n.d.). Google Patents.
-
Chemistry of Amides . (2022, September 24). LibreTexts Chemistry. Retrieved January 17, 2026, from [Link]
-
Carboxylic acid react with amine? (2018, January 30). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Coupling Reagents . (n.d.). Aapptec Peptides. Retrieved January 17, 2026, from [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling . (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents . (n.d.). HepatoChem. Retrieved January 17, 2026, from [Link]
-
3-(Aminomethyl)aniline . (n.d.). J&K Scientific. Retrieved January 17, 2026, from [Link]
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Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information . (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
The preparation and applications of amides using electrosynthesis . (2020, November 2). Green Chemistry (RSC Publishing). Retrieved January 17, 2026, from [Link]
-
Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4 . (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis . (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature . (2018, February 28). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Technical Specifications and Applications of 3-(Aminomethyl)aniline (CAS 4403-70-7) . (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved January 17, 2026, from [Link]
-
Separation of Acetamide, N-(3-amino-4-hydroxyphenyl)- on Newcrom R1 HPLC column . (n.d.). SIELC Technologies. Retrieved January 17, 2026, from [Link]
- Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids. (n.d.). Google Patents.
- Preparation and synthesizing method of 3-aminoaniline hydrochloride. (n.d.). Google Patents.
-
Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells . (2016, August). ResearchGate. Retrieved January 17, 2026, from [Link]
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Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity . (n.d.). Indian Journal of Pharmaceutical Education and Research. Retrieved January 17, 2026, from [Link]
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Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline . (n.d.). GSC Biological and Pharmaceutical Sciences. Retrieved January 17, 2026, from [Link]
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A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis . (2020, June 30). PubMed Central. Retrieved January 17, 2026, from [Link]
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Synthesis of N-(4-((dimethylamino)methyl)-3-hydroxyphenyl)acetamide (5) . (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide . (2022, September 29). Open Access Journals. Retrieved January 17, 2026, from [Link]
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N-(3-Chloro-4-hydroxyphenyl)acetamide . (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
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2-(4-Hydroxyphenyl)acetamide . (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Technical Support Center: Overcoming Solubility Issues of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide In Vitro
Welcome to the technical support guide for N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide. This document provides in-depth troubleshooting and practical solutions for researchers encountering solubility challenges during in vitro experiments. Our goal is to equip you with the scientific rationale and step-by-step protocols needed to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide and how do they influence its solubility?
A1: While specific experimental data for this exact molecule is not widely published, we can infer its behavior from its functional groups: a primary amine (-NH2), a secondary amide (-CONH-), and a phenolic hydroxyl (-OH).
-
Amphoteric Nature: The molecule possesses both a basic primary amine group and an acidic phenolic hydroxyl group. This makes it amphoteric, meaning its charge state and, consequently, its aqueous solubility are highly dependent on pH.[1]
-
In acidic conditions (low pH), the amine group will be protonated (-NH3+), increasing polarity and potentially solubility.
-
In alkaline conditions (high pH), the phenolic hydroxyl group will be deprotonated (-O-), which also increases polarity and solubility.[1][2]
-
There will be a specific pH, the isoelectric point (pI), where the net charge is zero, and the compound is likely to be at its minimum solubility.
-
-
Hydrogen Bonding: The presence of amine, amide, and hydroxyl groups allows for hydrogen bonding with water, which contributes positively to its aqueous solubility.[3]
-
Hydrophobicity: The two phenyl rings contribute significant hydrophobic character, which counteracts the hydrophilic nature of the functional groups and likely leads to poor overall aqueous solubility at neutral pH.
Understanding these properties is the first step in designing an effective solubilization strategy.
Q2: I'm seeing immediate precipitation when I dilute my DMSO stock solution into my aqueous cell culture medium. What's happening and how can I fix it?
A2: This is a classic phenomenon known as "solvent shock" or "crashing out."[4][5] Your compound is highly soluble in the concentrated organic stock (e.g., 100% DMSO) but becomes supersaturated and precipitates when rapidly diluted into the aqueous environment of your buffer or medium, where its solubility is much lower.[5][6]
Primary Solutions:
-
Reduce the Final Concentration: The simplest solution is to lower the final working concentration of the compound in your assay.[7][8] It's possible you are working above its thermodynamic solubility limit in the final assay medium.
-
Optimize Stock Concentration: Prepare a more concentrated stock solution in DMSO. This allows you to add a smaller volume to your medium, keeping the final DMSO percentage low while minimizing the volume of the solvent shift.[9][10]
-
Perform Serial or Intermediate Dilutions: Instead of a single large dilution, perform a stepwise dilution.[4][7] First, dilute your DMSO stock into a small volume of medium or buffer, vortexing immediately to ensure rapid mixing. Then, add this intermediate dilution to your final volume. This gradual change in solvent polarity can prevent precipitation.[4]
Q3: Standard DMSO concentrations are toxic to my cells. What are the alternative solubilization strategies I can explore?
A3: If DMSO toxicity is a concern, or if the compound is still insoluble, several advanced formulation strategies can be employed. The goal is to find a method that maintains solubility without compromising the biological integrity of your assay.
-
pH Adjustment: Leverage the compound's amphoteric nature.[11][12] Systematically test the solubility of the compound in buffers of varying pH (e.g., from pH 5.0 to 9.0) to identify a range where solubility is maximal and compatible with your experimental system.[13][14]
-
Use of Co-solvents: Besides DMSO, other less-toxic co-solvents can be used, though their compatibility with your specific cell line must be verified.[15][16] Examples include Ethanol, Polyethylene Glycol (PEG 300/400), and Propylene Glycol.[17][18] Always include a vehicle control with the same final co-solvent concentration in your experiments.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19][20] They can encapsulate the hydrophobic phenyl rings of your compound, forming an inclusion complex that has significantly improved aqueous solubility.[21][22][23] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used and are generally well-tolerated in cell culture.[19][24]
-
Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 can be used to form micelles that solubilize the compound.[25][26] Caution is required as surfactants can permeabilize cell membranes at higher concentrations.[17][18]
The choice of strategy should be guided by the specific requirements of your assay and cell type. A systematic approach, as outlined in the workflow diagram below, is recommended.
Visualization & Data
Troubleshooting Workflow for Solubility Enhancement
This diagram outlines a logical decision-making process for addressing solubility issues with N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide.
Caption: Decision workflow for troubleshooting compound solubility.
Mechanism of Cyclodextrin-Mediated Solubilization
This diagram illustrates how a cyclodextrin molecule encapsulates a poorly soluble drug to enhance its aqueous solubility.
Caption: Cyclodextrin encapsulation of a hydrophobic molecule.
Table 1: Comparison of Common Solubilization Agents for In Vitro Assays
| Method | Agent Example | Mechanism of Action | Typical Final Conc. | Potential Issues | Reference |
| Co-solvent | Dimethyl Sulfoxide (DMSO) | Increases solubility by reducing solvent polarity. | 0.1% - 0.5% | Cell toxicity at >0.5%, can affect cell differentiation. | [24][27][28] |
| Co-solvent | Ethanol | Increases solubility by reducing solvent polarity. | 0.1% - 1% | Can induce cellular stress responses, higher volatility. | [17][18] |
| pH Adjustment | HCl, NaOH, Buffers (HEPES, Tris) | Ionizes acidic or basic functional groups to form more soluble salts. | pH 6.5 - 8.0 | Limited by pH tolerance of cells and compound stability. | [11][12][14] |
| Complexation | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Encapsulates hydrophobic parts of the molecule in a soluble complex. | 1 - 10 mM | Can extract cholesterol from cell membranes at high conc. | [19][23][24] |
| Surfactant | Tween® 80, Pluronic® F-68 | Forms micelles that encapsulate the compound. | 0.01% - 0.1% | Can cause cell lysis and interfere with membrane-based assays. | [18][25] |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
This protocol details the standard procedure for preparing a concentrated stock solution, which is the first step in most experimental workflows.[29][30][31]
-
Preparation: Allow the vial of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide powder to equilibrate to room temperature before opening to prevent moisture condensation.[7]
-
Weighing: Accurately weigh the desired amount of powder using an analytical balance.
-
Dissolution: Add the appropriate volume of anhydrous, cell-culture grade DMSO to achieve the target concentration (e.g., 20 mM).
-
Mixing: Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved.[7][29] Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary, but check for compound stability first.[8]
-
Inspection: The final stock solution should be clear and free of any visible particulates.
-
Storage: Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.[7][32][33] Store at -20°C or -80°C.
Protocol 2: Solubilization Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol provides a method for preparing a compound solution using cyclodextrins, a powerful alternative when DMSO is not suitable.[19][20]
-
Prepare Cyclodextrin Solution: Prepare a 100 mM stock solution of HP-β-CD in your desired aqueous buffer or cell culture medium. Sterile filter through a 0.22 µm filter.
-
Dispense Compound: Weigh the solid N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide powder directly into a sterile tube.
-
Add Cyclodextrin Solution: Add a small volume of the 100 mM HP-β-CD solution to the powder.
-
Incubate & Mix: Vortex the mixture vigorously. Incubate at room temperature or 37°C for 1-4 hours with continuous agitation (e.g., on a shaker or rotator) to facilitate the formation of the inclusion complex.
-
Dilute to Final Concentration: Once the compound is dissolved in the concentrated HP-β-CD solution, dilute this mixture with the cell culture medium to achieve the final desired working concentration of both the compound and the cyclodextrin.
-
Control Group: Crucially, ensure you include a vehicle control containing the same final concentration of HP-β-CD without the compound to account for any effects of the cyclodextrin itself on your assay.[24]
References
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Popescu, L., et al. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]
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ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. Available at: [Link]
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FasterCapital. (n.d.). Best Practices For Stock Solutions. FasterCapital. Available at: [Link]
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Gampa, K. (2015). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield Repository. Available at: [Link]
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Al-Ghananeem, A. M., et al. (2022). Cyclodextrin-Based Inclusion Complexes Improve the In Vitro Solubility and Pharmacokinetics of Ivacaftor Following Oral Administration in Mice. AAPS PharmSciTech. Available at: [Link]
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]
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G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. Available at: [Link]
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Fenyvesi, F., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. National Institutes of Health. Available at: [Link]
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SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]
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Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]
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Dalgaard, L. T., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes. Available at: [Link]
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Chemistry Stack Exchange. (2017). Which of these functional groups is soluble in aqueous HCl and/or NaOH?. Chemistry Stack Exchange. Available at: [Link]
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University of Toronto. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Toronto. Available at: [Link]
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Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]
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ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. ResearchGate. Available at: [Link]
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Bitesize Bio. (2025). Top Ten Tips for Making Stock Solutions. Bitesize Bio. Available at: [Link]
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ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. Available at: [Link]
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McMaster University. (2023). Solubility of Organic Compounds. McMaster University. Available at: [Link]
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Research Journal of Pharmacognosy. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. Available at: [Link]
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International Journal of Pharmaceutical Research and Applications. (2022). Solubility Enhancement of Drugs. IJPRA. Available at: [Link]
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ResearchGate. (2014). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?. ResearchGate. Available at: [Link]
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IOSR Journal. (n.d.). Solubility enhancement – A challenge for hydrophobic drugs. IOSR Journal. Available at: [Link]
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ResearchGate. (2015). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]
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JoVE. (2025). Video: Bioavailability Enhancement: Drug Solubility Enhancement. JoVE. Available at: [Link]
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Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. Available at: [Link]
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Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Available at: [Link]
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International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. IJMSDR. Available at: [Link]
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National Institutes of Health. (2015). Considerations regarding use of solvents in in vitro cell based assays. NIH. Available at: [Link]
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ResearchGate. (2022). Why does a compound that dissolve in DMSO, precipitates with media?. ResearchGate. Available at: [Link]
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University of Calgary. (2010). Functional Groups In Organic Chemistry. University of Calgary. Available at: [Link]
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NCERT. (n.d.). Amines. NCERT. Available at: [Link]
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PubChem. (n.d.). N-[3-amino-4-(aminomethyl)phenyl]acetamide. PubChem. Available at: [Link]
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ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Available at: [Link]
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National Institutes of Health. (2020). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. NIH. Available at: [Link]
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CAS Common Chemistry. (n.d.). N-(3-Amino-4-hydroxyphenyl)acetamide. CAS. Available at: [Link]
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PubChem. (n.d.). (4-Hydroxyphenyl)acetamide. PubChem. Available at: [Link]
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FooDB. (2010). Showing Compound Acetamide (FDB008298). FooDB. Available at: [Link]
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Technical Support Center: Stability Testing of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide
Here is the technical support guide for the stability testing of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide.
Welcome to the technical support guide for N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of its stability testing. This guide is structured to address the common challenges and questions that arise during experimental work, ensuring the integrity and success of your research.
Understanding the Molecule: Key Stability Concerns
N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide is a molecule with three key functional groups that dictate its stability profile: a secondary amide , a primary aromatic amine (on a benzyl group), and a phenol . Each of these groups is susceptible to specific degradation pathways, making solvent selection and environmental conditions critical for maintaining the compound's integrity.
-
Amide Group: Prone to hydrolysis under both acidic and basic conditions, cleaving the molecule into two separate fragments.[1]
-
Phenol Group: Highly susceptible to oxidation, which is often accelerated by high pH, light, and the presence of metal ions.[2] This degradation pathway is a primary cause of solution discoloration.
-
Amino Group: The basic aminomethyl group can be protonated at acidic pH, which can influence solubility and reactivity.
Understanding these vulnerabilities is the first step in designing robust stability studies and troubleshooting unexpected results.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the stability testing of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide.
Q1: What are the primary degradation pathways I should be concerned about?
A1: The two most significant degradation pathways are hydrolysis of the amide bond and oxidation of the phenol ring.[3] Hydrolysis is typically catalyzed by strong acids or bases and results in the loss of potency by cleaving the molecule.[4] Oxidation of the phenol group can occur under milder conditions, often leading to the formation of colored impurities like quinones, which can be a critical quality attribute failure even at low concentrations.[5][6]
Q2: My solution of the compound is turning yellow/brown upon standing. What is causing this?
A2: This is a classic sign of phenolic oxidation.[6][7] The phenol group is easily oxidized, especially in neutral to alkaline solutions where it deprotonates to form a more reactive phenolate ion.[2] This process can be accelerated by exposure to air (oxygen), light, and trace metal ions in your solvent or on glassware. To mitigate this, consider using deoxygenated solvents, working under an inert atmosphere (like nitrogen or argon), using amber glassware to protect from light, and ensuring high-purity solvents.
Q3: I'm observing a significant loss of the parent compound in my acidic (pH < 3) and basic (pH > 9) solvent systems. What is the likely cause?
A3: This is indicative of acid- or base-catalyzed amide hydrolysis.[1] Under harsh pH conditions, the amide bond is susceptible to cleavage.[3] In acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, direct nucleophilic attack by a hydroxide ion on the carbonyl carbon initiates the hydrolysis.[1] The rate of degradation is often pH-dependent, and you should perform a pH-rate profile study to identify the pH of maximum stability.[3]
Q4: What is the best analytical technique for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most suitable and widely used technique.[8][9] A stability-indicating HPLC method must be developed and validated. This means the method must be able to separate the intact parent compound from all potential degradation products, process impurities, and excipients.[10][11] A photodiode array (PDA) detector is highly recommended as it can help in peak purity analysis and provide spectral information about the degradants.
Q5: What are "forced degradation" studies, and why are they mandatory for this compound?
A5: Forced degradation, or stress testing, involves intentionally exposing the drug substance to harsh conditions (acid, base, oxidation, heat, light) to accelerate its decomposition.[12][13] These studies are a regulatory requirement under ICH guidelines and serve several critical purposes:[14]
-
Elucidating Degradation Pathways: They help identify the likely degradation products.[14][15]
-
Method Validation: They are essential for demonstrating the specificity and stability-indicating nature of your analytical methods.[13][16]
-
Formulation Development: The data informs the development of a stable formulation by identifying conditions that need to be avoided.[15]
Troubleshooting Guide
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| Rapid discoloration (yellow/brown) of the solution. | Oxidative Degradation: The phenol group is oxidizing. This is common in neutral or basic pH and is accelerated by oxygen, light, and metal ions.[2][7] | 1. Use high-purity, deoxygenated solvents (sparge with N₂ or Ar).2. Work under an inert atmosphere.3. Use amber vials or protect samples from light.[13]4. Consider adding a small amount of an antioxidant (e.g., ascorbic acid) or a chelating agent (e.g., EDTA) to your formulation for investigational purposes. |
| New peaks appearing in HPLC chromatogram over time. | Chemical Degradation: Could be hydrolysis, oxidation, or other reactions. | 1. Identify the stress condition (pH, light, temp) causing the peak formation.2. Use HPLC-MS to get mass information on the new peaks to help identify their structures.[10]3. Compare retention times with potential degradation products if standards are available. |
| Loss of parent compound without corresponding new peaks. | 1. Precipitation: The compound or its degradants may be crashing out of solution.2. Adsorption: The compound may be adsorbing to the container surface.3. Non-UV Active Degradants: Degradation products may not have a chromophore. | 1. Visually inspect for precipitate. Check solubility in the chosen solvent at the test concentration.2. Use silanized glass vials or polypropylene containers.3. Use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) in parallel with UV to check for non-UV active species. |
| Poor peak shape (tailing/fronting) in HPLC analysis. | 1. Secondary Interactions: The basic amine group can interact with residual silanols on the HPLC column.2. pH Mismatch: The pH of the sample diluent is too different from the mobile phase pH. | 1. Use a modern, end-capped HPLC column.2. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the amine group (e.g., use a low pH mobile phase like pH 2.5-3.0 to ensure the amine is fully protonated).3. Ensure the sample is dissolved in the mobile phase or a weaker solvent. |
Key Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Workflow
This protocol outlines the conditions for stress testing as recommended by ICH guidelines to identify potential degradation products.[17][18]
Objective: To generate degradation products and validate the stability-indicating nature of the analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide in a suitable solvent (e.g., Methanol or Acetonitrile:Water 50:50) at a concentration of ~1 mg/mL.
-
Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (stock solution diluted with water/solvent) should be run in parallel. Aim for 5-20% degradation of the active ingredient.[15]
-
Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C for 2, 6, 12, and 24 hours.[12]
-
Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C for 2, 6, 12, and 24 hours.[12]
-
Oxidative Degradation: Mix with 3% H₂O₂. Store at room temperature, protected from light, for 2, 6, 12, and 24 hours.[13]
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, heat the stock solution at 60°C.
-
Photolytic Degradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
-
Sample Quenching & Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable final concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze by a validated stability-indicating HPLC-UV/PDA method.
-
-
Data Analysis:
-
Calculate the percentage degradation of the parent compound.
-
Determine the relative retention times (RRT) and peak areas of all degradation products.
-
Perform peak purity analysis using the PDA detector to ensure the parent peak is spectrally pure in the presence of degradants.
-
Protocol 2: Developing a Stability-Indicating HPLC Method
Objective: To develop a robust HPLC method capable of separating the parent compound from its potential degradation products.
Starting Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 275 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 10 µL.
Method Development Strategy:
-
Inject a solution of the intact compound to determine its retention time.
-
Inject the quenched and diluted samples from the forced degradation studies.
-
Examine the chromatograms for resolution between the parent peak and all degradation product peaks. The goal is a resolution (Rs) > 1.5 for all adjacent peaks.
-
If resolution is poor, adjust the gradient slope, mobile phase pH (e.g., using a phosphate buffer at pH 7), or switch to a different column chemistry (e.g., Phenyl-Hexyl).
-
Once adequate separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Potential Degradation Pathways Visualization
The following diagram illustrates the primary chemical transformations that N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide may undergo. Identifying these products is key to a successful stability program.
References
-
Sharp Services. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Available from: [Link]
-
BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]
-
MTS. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18). Available from: [Link]
-
Chemistry LibreTexts. 24.4: Hydrolysis of Amides. (2021-03-05). Available from: [Link]
-
YouTube. Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! (2023-10-06). Available from: [Link]
-
ResolveMass Laboratories Inc. Forced Degradation Testing in Pharma. (2025-08-14). Available from: [Link]
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NIH National Library of Medicine. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]
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ALLEN. Amide Hydrolysis: Mechanism, Conditions and Applications. Available from: [Link]
-
Khan Academy. Acid and base-catalyzed hydrolysis of amides. Available from: [Link]
-
Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Available from: [Link]
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Slideshare. Effect of pH on stability of drugs, importance of pH on stability of drugs. Available from: [Link]
-
Separation Science. Analytical Techniques In Stability Testing. (2025-03-24). Available from: [Link]
-
MDPI. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Available from: [Link]
-
LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: [Link]
-
NIH National Library of Medicine. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. (2021-06-23). Available from: [Link]
-
ResearchGate. (PDF) Degradation of Phenolic Compounds by advanced oxidation Techniques: Review. Available from: [Link]
-
NIH National Library of Medicine. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Available from: [Link]
-
ResearchGate. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. (2025-10-15). Available from: [Link]
-
Chromatography Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023-01-01). Available from: [Link]
-
International Journal of Trend in Scientific Research and Development. Stability Indicating Analytic Method Devlompent & Validation of Hplc. (2020-12-06). Available from: [Link]
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Farmacia Journal. HPLC STUDIES FOR ASSESSING THE STABILITY OF CARVEDILOL TABLETS. Available from: [Link]
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World Health Organization. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Available from: [Link]
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Egyptian Drug Authority. Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Available from: [Link]
-
European Medicines Agency. Stability testing of existing active substances and related finished products. (2023-07-13). Available from: [Link]
-
World Health Organization. Annex 10 - ICH. Available from: [Link]
-
NIH National Library of Medicine. A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. (2022-06-22). Available from: [Link]
-
National Pharmaceutical Regulatory Agency. GUIDELINE FOR STABILITY DATA The purpose of stability testing is to provide evidence on how the quality of a product, in its pro. Available from: [Link]
-
MDPI. Electrochemical Co-Degradation of Acetaminophen and Bisphenol A in Aqueous Solutions: Degradation Competition and Pathways. (2024-11-23). Available from: [Link]
-
PubChem. (4-Hydroxyphenyl)acetamide. Available from: [Link]
-
The Royal Society of Chemistry. Degradation and post-treatment reaction cascade of acetaminophen after electro-Fenton treatment on heterogeneous catalyst active sites. (2025-10-17). Available from: [Link]
-
ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025-08-08). Available from: [Link]
-
Oreate AI Blog. Understanding Acetamide: A Versatile Organic Compound. (2025-12-30). Available from: [Link]
-
Sciencemadness Wiki. Acetamide. (2020-02-29). Available from: [Link]
-
ResearchGate. (PDF) A review on the degradation of acetaminophen by advanced oxidation process: pathway, by- products, biotoxicity, and density functional theory calculation. (2022-06-11). Available from: [Link]
-
U.S. Food and Drug Administration. Stability Testing of Drug Substances and Drug Products. (1998-05-27). Available from: [Link]
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YouTube. pH Behavior of Acetaminophen and Amides and Phenols 4380 2020. (2020-04-16). Available from: [Link]
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Pharmacy 180. Drug degradation pathways. Available from: [Link]
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Wikipedia. Acetamide. Available from: [Link]
-
NIH National Library of Medicine. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Available from: [Link]
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ChemBK. 4-Hydroxyphenylacetamide. Available from: [Link]
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NIH National Library of Medicine. Effect of pH on the stability of plant phenolic compounds. Available from: [Link]
-
Fisher Scientific. SAFETY DATA SHEET. (2023-08-23). Available from: [Link]
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NIH National Library of Medicine. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Available from: [Link]
-
NIST. 4-Hydroxyphenylacetamide. Available from: [Link]
-
U.S. Food and Drug Administration. Guidance for Industry - ANDAs: Stability Testing of Drug Substances and Products Questions and Answers. Available from: [Link]
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- 17. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 18. ema.europa.eu [ema.europa.eu]
Troubleshooting unexpected results in N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide experiments
Welcome to the technical support resource for experiments involving N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common and unexpected challenges encountered during the synthesis, purification, and handling of this molecule. Our approach is rooted in explaining the causal relationships behind experimental phenomena to empower you with robust, self-validating protocols.
Structure at a Glance
The molecule N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide possesses three key functional groups that dictate its reactivity and potential for unexpected outcomes: a secondary amide, a primary benzylic amine, and a phenolic hydroxyl group. Understanding the interplay of these groups is critical for successful experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing not just solutions but the underlying chemical principles.
Category 1: Synthesis & Reaction Monitoring
Question 1: My amide coupling reaction is sluggish or incomplete, and TLC/LC-MS analysis shows significant amounts of unreacted starting materials.
Answer: Incomplete amide coupling is a frequent issue, often stemming from inadequate activation of the carboxylic acid or deactivation of the amine. The standard approach involves reacting 3-(aminomethyl)aniline with 2-(4-hydroxyphenyl)acetic acid using a coupling agent.
Possible Causes & Troubleshooting Workflow:
-
Inadequate Carboxylic Acid Activation:
-
Insight: Coupling reagents like HATU or HBTU activate the carboxylic acid by forming a highly reactive ester intermediate. This process can be hindered by moisture or competitive reactions.[1][2]
-
Protocol:
-
Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture, which hydrolyzes the activated species.[3]
-
Use fresh, high-purity coupling reagents. Older reagents can degrade, especially if improperly stored.
-
Allow the carboxylic acid (2-(4-hydroxyphenyl)acetic acid) to pre-activate with the coupling reagent and a non-nucleophilic base (like DIEA) for 5-10 minutes before adding the amine (3-(aminomethyl)aniline). This ensures the activated species is formed before the nucleophile is introduced.
-
-
-
Protonation of the Amine:
-
Insight: The starting material, 3-(aminomethyl)aniline, has two amine groups with different basicities. The primary benzylic amine is the intended nucleophile. If the reaction medium is acidic, this amine can be protonated, rendering it non-nucleophilic.
-
Protocol:
-
Ensure a sufficient amount of a non-nucleophilic base (e.g., 1.5-2.0 equivalents of DIEA) is used to scavenge the protons generated during the reaction and to keep the amine in its free-base form.
-
If using a salt form of the amine (e.g., a hydrochloride salt), add an extra equivalent of base to neutralize it.
-
-
-
Side Reactions with Guanidinium Coupling Reagents:
-
Insight: Uronium/guanidinium reagents like HATU and HBTU can sometimes react with the nucleophilic amine to form a guanidinium byproduct, effectively capping the amine and preventing amide bond formation.[1][2] This is more likely if the coupling reaction is slow or if an excess of the coupling reagent is used.
-
Protocol:
-
Avoid large excesses of the coupling reagent. A molar ratio of 1.1-1.2 equivalents relative to the carboxylic acid is typically sufficient.
-
If guanidinylation is suspected, consider switching to a phosphonium-based coupling reagent like PyBOP, which does not cause this side reaction.[2]
-
-
}
Question 2: My LC-MS shows a major product with a mass of (M+16) or (M+32). What is happening?
Answer: The appearance of masses corresponding to M+16 or M+32 is a classic indicator of oxidation. Your target molecule has two sites highly susceptible to oxidation: the phenolic hydroxyl group and the primary aminomethyl group.
Possible Causes & Troubleshooting Workflow:
-
Oxidation of the Phenolic Hydroxyl Group:
-
Insight: Phenols can be oxidized to quinones, especially in the presence of air (oxygen), metal catalysts, or basic conditions.[4] The initial oxidation to a quinone imine would correspond to a mass change of (M-2), but subsequent reactions can lead to more complex products. However, simple oxygen addition is also possible.
-
Protocol:
-
Degas Solvents: Before use, sparge all reaction and chromatography solvents with an inert gas (N₂ or Ar) to remove dissolved oxygen.
-
Workup Conditions: During aqueous workup, keep the pH neutral or slightly acidic. Avoid strongly basic conditions which can deprotonate the phenol and accelerate oxidation.
-
Antioxidants: Consider adding a small amount of an antioxidant like sodium bisulfite or ascorbic acid during the workup and purification steps.
-
-
-
Oxidation of the Aminomethyl Group:
-
Insight: Primary amines can be oxidized, and benzylic C-H bonds are particularly susceptible.[5][6] Oxidation of the amine to a nitroso or nitro group would result in mass increases.
-
Protocol:
-
Inert Atmosphere: Conduct the reaction and subsequent handling under an inert atmosphere to minimize exposure to atmospheric oxygen.[3]
-
Avoid Strong Oxidants: Be mindful that some reagents, even if not intended as oxidants, can have oxidizing impurities. Ensure the purity of all starting materials and reagents.
-
-
}
Category 2: Purification & Stability
Question 3: My compound streaks badly during silica gel chromatography, and I am getting poor recovery.
Answer: This is a common and predictable problem. The basic aminomethyl group on your molecule interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to irreversible adsorption and peak tailing.[7]
Possible Causes & Troubleshooting Workflow:
-
Strong Acid-Base Interactions:
-
Insight: The lone pair on the primary amine binds tightly to the acidic protons of the silica surface, preventing clean elution.
-
Protocol:
-
Mobile Phase Modifier: Add a small amount of a basic modifier to your mobile phase to compete with your compound for binding sites on the silica. A common choice is 0.5-1% triethylamine (TEA) or ammonia in methanol (for a DCM/MeOH mobile phase).
-
Use Deactivated Silica: Consider using silica gel that has been end-capped or treated with a deactivating agent.
-
Alternative Stationary Phases: If the problem persists, switch to a less acidic stationary phase like alumina (basic or neutral) or consider reversed-phase chromatography (C18).[7]
-
-
-
Compound Instability on Silica:
-
Insight: The acidic nature of silica gel can promote degradation of sensitive compounds over the long exposure time of column chromatography. For your molecule, acid-catalyzed hydrolysis of the amide bond is a potential concern.[8][9]
-
Protocol:
-
Minimize Contact Time: Run the column as quickly as possible while maintaining good separation.
-
Neutralize Before Loading: If your crude product is acidic from the workup, ensure it is neutralized before loading it onto the column.
-
Reversed-Phase HPLC: For high-purity material, preparative reversed-phase HPLC is often the best choice. The mobile phase (typically acetonitrile/water with 0.1% TFA or formic acid) will protonate the amine, making it water-soluble and preventing interactions with the stationary phase.
-
-
Question 4: My purified compound changes color and shows new impurities in the NMR after storage.
Answer: This indicates product instability. The likely culprits are again oxidation and, to a lesser extent, hydrolysis.
Possible Causes & Troubleshooting Workflow:
-
Oxidation:
-
Insight: As discussed in Question 2, the phenol and amine moieties are prone to air oxidation, which is often catalyzed by light and trace metals. This leads to the formation of colored quinone-type and polymeric impurities.[10]
-
Protocol:
-
Storage Conditions: Store the solid compound in an amber vial under an inert atmosphere (argon or nitrogen) at low temperature (-20°C is recommended).[11]
-
Solvent Storage: If you must store it in solution, use a degassed, high-purity solvent and store it cold and protected from light. Storage in solution is not recommended for long periods.
-
-
-
Amide Hydrolysis:
-
Insight: Amide bonds can be hydrolyzed under either acidic or basic conditions, although they are generally quite stable at neutral pH.[12][13] If your "purified" compound is contaminated with trace acid (e.g., HCl or TFA from chromatography) or base, hydrolysis can occur over time, cleaving the molecule into its starting materials.
-
Protocol:
-
Ensure Neutrality: After purification, ensure the final product is free of acidic or basic residues. If purified by reversed-phase HPLC with TFA, it may be necessary to remove the TFA salt.
-
Lyophilize from Neutral Solution: If the final isolation step is lyophilization, ensure the aqueous solution is near neutral pH before freezing.
-
-
Category 3: Characterization & Data Interpretation
Question 5: The ¹H NMR spectrum of my product is complex and doesn't match the expected pattern. What should I look for?
Answer: Interpreting the NMR spectrum requires recognizing the key structural motifs and anticipating potential impurities.
Expected ¹H NMR Signals (in DMSO-d₆):
| Signal Type | Approx. δ (ppm) | Multiplicity | Protons | Notes |
| Amide NH | 9.5 - 10.5 | Broad Singlet | 1H | Exchangeable with D₂O. |
| Phenolic OH | 9.0 - 9.5 | Broad Singlet | 1H | Exchangeable with D₂O. |
| Phenyl H (Amide Ring) | 7.0 - 7.5 | Multiplets | 4H | Complex pattern due to meta-substitution. |
| Phenyl H (Hydroxyphenyl Ring) | 6.6 - 7.1 | AA'BB' System (two doublets) | 4H | Classic para-substituted pattern. |
| Benzylic CH₂ (Amine) | ~3.8 | Singlet | 2H | Adjacent to the primary amine. |
| Methylene CH₂ (Amide) | ~3.5 | Singlet | 2H | Between the amide and hydroxyphenyl ring. |
| Amine NH₂ | Variable | Broad Singlet | 2H | Often broad and may be hard to resolve. Exchangeable. |
Note: These are estimations. Actual shifts can vary based on solvent and concentration.
Troubleshooting Unexpected Signals:
-
Residual Solvents: Identify common solvent peaks (e.g., Ethyl Acetate, DCM, Hexanes) from your purification.
-
Unreacted Starting Materials:
-
2-(4-hydroxyphenyl)acetic acid: Look for a characteristic singlet for the α-CH₂ around 3.4 ppm and the AA'BB' pattern of the phenyl ring.
-
3-(aminomethyl)aniline: Look for signals corresponding to its aromatic and benzylic protons.
-
-
Hydrolysis Products: If hydrolysis has occurred, you will see the signals for both starting materials reappear.
-
Oxidized Impurities: Oxidation can lead to the formation of quinoidal structures, which will have signals in the vinylic region of the spectrum (typically 5.5-7.0 ppm) and a loss of aromaticity, simplifying the splitting patterns.
-
Salt Form: If your compound is a salt (e.g., TFA or HCl salt), the amine protons (-CH₂-NH₃⁺) will be shifted downfield and may show coupling to the adjacent CH₂ group. The chemical shifts of aromatic protons adjacent to the aminomethyl group will also be affected.
References
- Gotor, V., Alfonso, I., & Garcia-Urdiales, E. (2008). The Amide Bond: A Key Functional Group in Chemical and Biological Sciences. Wiley-VCH.
- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
- D'yakonov, V. A., & Dzhemilev, U. M. (2010). Amide hydrolysis: new methods and catalysts. Russian Chemical Reviews, 79(9), 789.
- Google Patents. (1934). Method of recovering amines and phenols from their aqueous solutions.
- Google Patents. (2013). Process for the purification of aromatic amines.
- Wada, S., Ichikawa, H., & Tatsumi, K. (1995). Removal of phenols and aromatic amines from wastewater by a combination treatment with tyrosinase and a coagulant. Biotechnology and Bioengineering, 45(4), 304-309.
- Duan, P., Dai, L., & Savage, P. E. (2006). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. Industrial & Engineering Chemistry Research, 45(13), 4445-4451.
-
PubChem. (n.d.). N-[3-amino-4-(aminomethyl)phenyl]acetamide. National Center for Biotechnology Information. Available at: [Link]
-
Semantic Scholar. (n.d.). Supporting Information. Available at: [Link]
- MDPI. (2020).
-
ResearchGate. (2008). Procedures to Improve Difficult Couplings. Available at: [Link]
-
ResearchGate. (2018). Electrochemical Oxidation of Acetaminophen and 4-(Piperazin-1-yl)phenols in the Presence of 4-Hydroxy-1-methyl-2(1H)-quinolone. Available at: [Link]
- Vrettos, E. I., et al. (2017).
-
University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Amines. Available at: [Link]
- NIH. (2011). Oxidation of Peptides by Methyl(trifluoromethyl)dioxirane: the Protecting Group Matters. The Journal of organic chemistry, 76(8), 2775-2781.
- NIH. (2017). Selective oxidation of aliphatic C–H bonds in alkylphenols by a chemomimetic biocatalytic system. Proceedings of the National Academy of Sciences, 114(24), 6245-6250.
-
NUCMEDCOR. (n.d.). Acetamide, N-[(2-hydroxyphenyl)methyl]-N-(4- phenoxy-3-pyridinyl)- (2 mg). Available at: [Link]
Sources
- 1. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 2. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 3. jpt.com [jpt.com]
- 4. mdpi.com [mdpi.com]
- 5. Oxidation of Peptides by Methyl(trifluoromethyl)dioxirane: the Protecting Group Matters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective oxidation of aliphatic C–H bonds in alkylphenols by a chemomimetic biocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pure.psu.edu [pure.psu.edu]
- 10. Removal of phenols and aromatic amines from wastewater by a combination treatment with tyrosinase and a coagulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NUCMEDCOR. Acetamide, N-[(2-hydroxyphenyl)methyl]-N-(4- phenoxy-3-pyridinyl)- (2 mg) [nucmedcor.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. arkat-usa.org [arkat-usa.org]
Technical Support Center: Optimization of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide Concentration for Cell-Based Assays
Introduction
Welcome to the technical support guide for N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide, a novel phenoxyacetamide derivative under investigation for its potential biological activities. The successful application of this, or any small molecule, in cell-based assays is critically dependent on determining an optimal concentration range. Using a concentration that is too high can lead to non-specific, off-target effects or overt cytotoxicity, masking the true biological activity.[1] Conversely, a concentration that is too low will yield no observable effect, leading to false-negative results.[2]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and optimize the experimental concentration of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide. We will cover frequently asked questions, detailed troubleshooting, and validated experimental protocols to ensure the generation of reliable, reproducible, and meaningful data.
Frequently Asked Questions (FAQs)
Q1: What is N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide and what is its potential mechanism of action?
A1: N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide is a synthetic organic compound belonging to the phenoxyacetamide class. While its precise mechanism of action is the subject of ongoing research, related acetamide derivatives have been investigated for a range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects against cancer cell lines.[3][4] Some similar structures have been shown to induce apoptosis through pathways involving PARP cleavage.[5][6] Therefore, initial hypotheses for its mechanism might involve modulation of cell signaling pathways related to cell survival, proliferation, or apoptosis.
Q2: What are the essential first steps before using this compound in my cell assay?
A2: Before initiating any cell-based experiment, it is critical to address the following compound-related factors:[2]
-
Purity Verification: Ensure the compound is of high purity (typically >95%), as impurities can interfere with the assay or cause toxicity. This data should be available from the supplier.
-
Solubility Testing: The compound's solubility is a critical parameter. Like many small organic molecules, it is likely most soluble in an organic solvent such as dimethyl sulfoxide (DMSO).[7] It is crucial to determine its solubility limit in your chosen solvent and, more importantly, its stability in your final cell culture medium. Precipitation in the media will drastically lower the effective concentration available to the cells.[2][8]
-
Stock Solution Preparation: Prepare a high-concentration stock solution in an anhydrous, high-purity solvent like DMSO.[2] This stock should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]
Q3: What is a good starting concentration range for my initial experiments?
A3: For a novel compound with an unknown potency, it is essential to test a wide range of concentrations to capture the full dose-response profile. A common strategy is to perform serial dilutions over several orders of magnitude.[9] A recommended starting range is from 100 µM down to 1 nM, using 10-fold serial dilutions for a preliminary screen.[10] This broad range helps to identify an approximate effective concentration (EC50) or inhibitory concentration (IC50), which can then be explored with a narrower set of concentrations in subsequent experiments.[10]
Q4: My cells are dying even at what I believe are low concentrations. What should I do?
A4: Unanticipated cell death can be due to several factors:
-
Inherent Cytotoxicity: The compound itself may be highly cytotoxic. You must run a specific cytotoxicity assay (see Protocol 3) in parallel with your functional assay to distinguish between a specific biological effect and general toxicity.
-
Solvent Toxicity: The final concentration of your solvent (e.g., DMSO) in the cell culture medium should be kept to a minimum, typically well below 0.5%, as higher concentrations can be toxic to many cell lines.[2][11] Always include a "vehicle control" (cells treated with the same final concentration of DMSO without the compound) in your experiments.
-
Compound Degradation: Improper storage or handling could lead to degradation, producing byproducts that are toxic to cells.[2]
-
Cell Health: Ensure your cells are healthy, viable, and in the logarithmic growth phase before starting the experiment. Unhealthy cells are more susceptible to stress.[12][13]
Q5: I am not observing any effect of the compound in my assay. What are the common reasons for this?
A5: A lack of an observable effect can be frustrating, but it is a common issue with several potential causes:[2]
-
Poor Solubility/Precipitation: The compound may be precipitating out of your aqueous cell culture medium, meaning the effective concentration is much lower than intended.[14] Visually inspect the wells for precipitate after adding the compound.
-
Compound Inactivity: The compound may not be active in your specific cell line or against the biological target you are measuring.
-
Incorrect Concentration Range: Your testing range may be too low. If no cytotoxicity is observed, you may need to test higher concentrations.
-
Assay Timing: The incubation time may be too short or too long to observe the desired effect. A time-course experiment is often necessary.
-
Target Engagement: The compound may not be reaching its intracellular target, or the target may not be critical for the biological outcome being measured in your specific model.[2]
Troubleshooting Guide: Specific Issues & Solutions
| Problem | Potential Cause | Recommended Solution |
| Precipitate Observed in Wells | The compound's concentration exceeds its solubility limit in the aqueous culture medium. | 1. Solubility Check: Perform a visual solubility test by adding your highest working concentration to cell-free media and incubating under assay conditions.[2] 2. Reduce Final Concentration: Lower the highest concentration in your dose-response curve. 3. Modify Solvent: While DMSO is standard, consult literature for alternative solvents for this class of compounds. Ensure any new solvent is tested for cell toxicity. 4. Serum Interaction: If using serum-containing media, proteins can sometimes affect compound solubility. Test solubility in both serum-free and serum-containing media. |
| Inconsistent Results / High Variability | 1. Pipetting Errors: Inaccurate pipetting is a major source of variability.[12] 2. Uneven Cell Seeding: A non-uniform cell monolayer will lead to variable results.[12] 3. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, altering concentrations.[15] 4. Compound Adsorption: The compound may adsorb to the plastic of the microplate. | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions. 2. Homogenize Cell Suspension: Gently and thoroughly mix the cell suspension before and during plating. 3. Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier.[15] 4. Plate Selection: For sensitive assays, consider using low-binding microplates. |
| High Background in Vehicle Control | 1. Solvent Toxicity: The final DMSO concentration may be too high for your specific cell line. 2. Media Components: Certain components in the media (e.g., phenol red, high serum levels) can interfere with colorimetric or fluorescent readouts.[16] | 1. Lower DMSO Concentration: Ensure the final DMSO concentration is ≤0.1% if possible, and never exceeds 0.5%. Test a range of DMSO concentrations to find the tolerable limit for your cells. 2. Use Appropriate Media: For fluorescence/luminescence assays, consider using phenol red-free media. Test different lots of serum for background interference. |
| No Dose-Response Relationship | 1. Inappropriate Concentration Range: The selected range is either too high (all concentrations are toxic) or too low (no effect is observed). 2. Assay Window is Too Narrow: The difference in signal between the positive and negative controls is too small to detect subtle changes. | 1. Broaden Concentration Range: Perform a wide-range screen (e.g., 1 nM to 200 µM) with logarithmic dilutions to find the active range.[13] 2. Optimize Assay Parameters: Optimize cell seeding density, incubation time, and reagent concentrations to maximize the signal-to-background ratio.[12] |
Core Experimental Protocols & Workflows
Workflow for Optimizing Compound Concentration
The following diagram outlines the systematic approach to determining the optimal concentration for N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide.
Caption: Workflow for concentration optimization.
Protocol 1: Preparation of Stock and Working Solutions
This protocol describes the proper method for preparing solutions to maintain compound integrity.
-
Prepare Stock Solution (e.g., 10 mM):
-
Calculate the mass of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide needed to make a 10 mM stock solution in high-purity, anhydrous DMSO. (Molecular Weight of C16H18N2O2 ≈ 270.33 g/mol ).
-
Carefully weigh the compound and dissolve it in the calculated volume of DMSO.
-
Vortex gently until fully dissolved. A brief sonication may be used if necessary.
-
-
Storage:
-
Aliquot the stock solution into small, single-use volumes (e.g., 20 µL) in sterile polypropylene tubes.
-
Store aliquots at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[2]
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw one aliquot of the stock solution.
-
Perform serial dilutions from the stock solution into cell culture medium to create the final working concentrations. It is best practice to perform an intermediate dilution step to minimize pipetting errors and reduce the final DMSO concentration.[17]
-
Crucial: Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic (ideally ≤0.1%).
-
Protocol 2: Determining the Optimal Concentration Range with a Dose-Response Assay (MTT Example)
This protocol uses the MTT assay to measure cell viability and determine the IC50 (half-maximal inhibitory concentration).
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a pre-determined optimal density.[12] Allow cells to adhere and resume logarithmic growth (typically 18-24 hours).
-
-
Compound Treatment:
-
Prepare 2x final concentrations of your compound via serial dilution in culture medium.
-
Remove the old medium from the cells and add 100 µL of fresh medium.
-
Add 100 µL of the 2x compound dilutions to the appropriate wells. This will result in a 1x final concentration.
-
Controls are Essential:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the treated wells.
-
Untreated Control: Cells in medium only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine) to confirm assay performance.
-
Media Blank: Wells with medium but no cells to measure background absorbance.
-
-
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media blank) from all readings.
-
Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control viability.
-
Plot the percent viability against the log of the compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Caption: Example of a dose-response curve.
References
-
DCN Dx. (n.d.). Common Assay Development Issues (And How to Avoid Them!). Retrieved from [Link]
-
Kittler, R., et al. (2007). Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned. NIH. Retrieved from [Link]
-
Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]
-
Leist, M., et al. (2020). Which concentrations are optimal for in vitro testing?. Archives of Toxicology. Retrieved from [Link]
-
Niepel, M., et al. (2019). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Retrieved from [Link]
-
Cree, I. A. (2011). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Anticancer Research. Retrieved from [Link]
-
Sorger Lab. (n.d.). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. Retrieved from [Link]
-
Heringa, M. B. (2014). Assessing dose metrics in in vitro cell assays to improve in vitro in vivo. Utrecht University Student Theses Repository. Retrieved from [Link]
-
Kirkland, D. J. (1997). Statistical analysis of dose-response data from in vitro assays: An illustration using Salmonella mutagenicity data. Toxicology in Vitro. Retrieved from [Link]
-
Formulatrix. (2013). Webinar: Advance drug discovery by improving dose-response curve set-up. YouTube. Retrieved from [Link]
-
Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. ResearchGate. Retrieved from [Link]
-
The Assay Guidance Manual. (2023). Calculating Amount of Drug Needed for Cell Culture: Practical Guide. YouTube. Retrieved from [Link]
-
Petrikaite, V. (2018). How to choose concentration range of drug for cancer-cell proliferation assay?. ResearchGate. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2021). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. Retrieved from [Link]
-
ResearchGate. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Retrieved from [Link]
-
EMBL-EBI. (n.d.). Assay: Solubility of the compound in DMSO (CHEMBL3878090). ChEMBL. Retrieved from [Link]
-
Ciccolini, J. (2013). What is the min DMSO concentration to dissolve unknown drugs?. ResearchGate. Retrieved from [Link]
-
Messina, F., et al. (2012). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. NIH. Retrieved from [Link]
-
Gul, H. I., et al. (2013). 1-(3-aminomethyl-4-hydroxyphenyl)-3-pyridinyl-2-propen-1-ones: a novel group of tumour-selective cytotoxins. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
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- 3. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition [mdpi.com]
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- 17. youtube.com [youtube.com]
Reducing cytotoxicity of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide in non-target cells
Technical Support Center: A Researcher's Guide
Topic: Strategies for Reducing Cytotoxicity of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide in Non-Target Cells
Welcome to our dedicated technical support guide. As researchers and drug development professionals, we understand that achieving target-specific cytotoxicity while preserving the health of non-target cells is a primary challenge. This guide is designed to provide you with in-depth, actionable insights and troubleshooting strategies specifically for managing the off-target effects of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide. We will delve into the causality behind experimental choices, provide validated protocols, and offer a framework for systematically mitigating unintended cytotoxicity.
Section 1: Frequently Asked Questions (FAQs) on Unintended Cytotoxicity
This section addresses common initial questions researchers face when observing unexpected cytotoxicity with N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide.
Q1: I'm observing significant cytotoxicity in my non-target control cells. What are the likely causes?
Observing cytotoxicity in non-target cells is a common hurdle in pre-clinical development. Several factors, often overlapping, can contribute to this phenomenon:
-
Inherent Off-Target Activity: The compound may interact with unintended molecular targets present in both target and non-target cells, triggering a toxic response.[1] This is particularly common at higher concentrations.[1]
-
Compound Instability: The molecule might be unstable in your cell culture medium, degrading into toxic byproducts over the course of the experiment.[1]
-
Solvent-Induced Toxicity: The solvent used to dissolve the compound, most commonly DMSO, can be cytotoxic at concentrations typically above 0.5%.[2] It is crucial to have a vehicle control (cells treated with the same concentration of solvent alone) to rule this out.
-
General Cellular Stress: The compound might induce a generalized stress response, such as oxidative stress or endoplasmic reticulum (ER) stress, that non-selectively affects all cell types, albeit potentially to different degrees.
Q2: How can I determine the mechanism of cell death (Apoptosis vs. Necrosis) induced by the compound?
Distinguishing between programmed cell death (apoptosis) and uncontrolled cell death (necrosis) is fundamental to understanding the compound's off-target mechanism. Apoptosis is a tightly regulated process involving a cascade of enzymes called caspases.[3] Necrosis, on the other hand, is typically a result of acute cellular injury leading to cell lysis and inflammation.
The gold-standard method for this is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry .
-
Annexin V binds to phosphatidylserine, a lipid that flips to the outer cell membrane during early apoptosis.
-
PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
This dual-staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations. A detailed protocol is provided in Section 4.
Q3: What are the key signaling pathways involved in drug-induced apoptosis?
Drug-induced apoptosis is primarily mediated through two interconnected caspase-dependent pathways: the extrinsic and the intrinsic pathways.[4] Both converge on the activation of executioner caspases, such as Caspase-3, which then dismantle the cell.[5]
-
The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands (like FasL or TNF-α) to death receptors on the cell surface.[5] This leads to the formation of the Death-Inducing Signaling Complex (DISC) and the activation of initiator Caspase-8.[5]
-
The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress, such as DNA damage or oxidative stress. It leads to the release of cytochrome c from the mitochondria.[4] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator Caspase-9.[4]
The diagram below illustrates the convergence of these two primary pathways on the executioner caspases.
Caption: The extrinsic and intrinsic pathways of apoptosis converge on the activation of executioner caspases.
Section 2: Troubleshooting Guide for Experimental Assays
When encountering high off-target cytotoxicity, the first step is to meticulously review your experimental setup. Inconsistencies or suboptimal conditions can significantly impact results.
Caption: A systematic workflow for troubleshooting and mitigating off-target cytotoxicity.
Problem: My results show high variability between experiments.
-
Plausible Cause & Solution: Inter-experiment variability often points to subtle inconsistencies in setup.[2]
-
Cell Health and Passage Number: Always use cells from a similar, low passage number and ensure they are in the logarithmic growth phase.[2] Over-confluent or senescent cells can respond differently to stimuli.
-
Reagent Preparation: Prepare fresh reagents, especially dilutions of the compound, for each experiment.[2] Avoid repeated freeze-thaw cycles.
-
Standardized Timelines: Adhere strictly to consistent incubation times for cell seeding, compound treatment, and assay reagent addition.[2]
-
Plate Edge Effects: The outer wells of a microplate are prone to evaporation, leading to altered compound concentrations and cell stress.[2] Mitigate this by filling the perimeter wells with sterile PBS or media without cells and excluding them from your data analysis.[2]
-
Problem: My absorbance readings are unexpectedly low in my MTT assay, even in control wells.
-
Plausible Cause & Solution: Low absorbance in an MTT assay indicates insufficient formazan production, which can stem from several issues.[2]
-
Low Cell Density: The number of viable cells may be too low to generate a strong signal. You must determine the optimal cell seeding density for your specific cell line through a titration experiment before starting your cytotoxicity assays.[2][6]
-
Reagent Issues: Ensure the MTT reagent has been stored correctly (protected from light) and is not expired.
-
Phenol Red Interference: The phenol red in some culture media can interfere with absorbance readings.[2] Consider using a phenol red-free medium during the final MTT incubation step.[2]
-
Problem: Microscopy reveals significant cell death, but my LDH release assay shows low cytotoxicity.
-
Plausible Cause & Solution: This discrepancy suggests that the cells are dying via a mechanism that doesn't immediately compromise the outer membrane, such as apoptosis. The LDH assay measures the activity of lactate dehydrogenase, which is released only upon the loss of membrane integrity (necrosis or very late-stage apoptosis). If your compound is a potent inducer of apoptosis, the cells may die and detach without significant LDH release within your experimental timeframe.
-
Solution: Complement the LDH assay with a method that detects apoptosis, such as the Annexin V/PI staining protocol detailed in Section 4, or a caspase activity assay.
-
Section 3: Strategic Approaches to Reduce Off-Target Cytotoxicity
Once you have confirmed that the observed cytotoxicity is a true off-target effect of the compound, you can employ several strategies to mitigate it.
1. Optimization of Dose and Incubation Time
The simplest and most direct approach is to optimize the concentration of the compound and the duration of exposure. Off-target effects are often more pronounced at higher concentrations and after prolonged incubation.[1][7]
-
Rationale: By identifying the minimal concentration and time required to achieve the desired effect in target cells, you can often find a therapeutic window where non-target cells remain viable. Different cell lines can have varied response rates to a compound.[8]
-
Action: Conduct a detailed time-course (e.g., 24, 48, 72 hours) and dose-response experiment on both your target and non-target cell lines.[8][9] This will allow you to determine the IC50 (half-maximal inhibitory concentration) values for each and identify an optimal selective window.
| Cell Line | Incubation Time (hr) | IC50 (µM) of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide |
| Target Cancer Cell Line (e.g., A549) | 24 | 15.2 |
| 48 | 8.5 | |
| 72 | 4.1 | |
| Non-Target Control Cell Line (e.g., BEAS-2B) | 24 | 45.8 |
| 48 | 32.1 | |
| 72 | 25.6 | |
| Table 1: Example of comparative IC50 data from a dose-response experiment. The goal is to find a concentration and time point (e.g., 5-10 µM at 48h) that maximizes target cell death while minimizing non-target effects. |
2. Targeted Drug Delivery Systems
Encapsulating the compound within a nanocarrier can dramatically improve its therapeutic index by directing it specifically to target cells, thereby reducing systemic exposure and off-target toxicity.[10][11][12]
-
Rationale: Nanoparticles, liposomes, or antibody-drug conjugates (ADCs) can be engineered to selectively recognize and bind to receptors that are overexpressed on the surface of target cells.[10][13] This ensures that a higher concentration of the drug accumulates at the desired site of action.[10][11]
-
Common Approaches:
-
Liposomes: These are lipid vesicles that can encapsulate both hydrophilic and hydrophobic drugs, shielding them from the systemic circulation and reducing off-target interactions.[11][12]
-
Polymeric Nanoparticles: These can be functionalized with targeting ligands (e.g., antibodies, peptides) that bind to specific cell surface markers.[13][14]
-
Antibody-Drug Conjugates (ADCs): This approach involves chemically linking the compound to a monoclonal antibody that specifically targets a tumor-associated antigen.[10] This offers high precision in drug delivery.[10]
-
3. Combination Therapy with Cytoprotective Agents
If the mechanism of off-target toxicity is known, co-administration of a cytoprotective agent may be a viable strategy.
-
Rationale: This approach aims to selectively protect non-target cells by counteracting a specific stress pathway induced by the compound, without interfering with its on-target efficacy.
-
Example: If N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide is found to induce significant oxidative stress, co-treatment with an antioxidant like N-Acetylcysteine (NAC) could offer protection to non-target cells.[15] NAC serves as a precursor to the intracellular antioxidant glutathione and can directly scavenge reactive oxygen species (ROS).[15] It is critical, however, to first confirm that this co-treatment does not also inhibit the desired cytotoxic effect in the target cancer cells.
Section 4: Key Experimental Protocols
These protocols provide a standardized framework for assessing cytotoxicity. Always optimize parameters like cell seeding density and incubation times for your specific cell lines.[16]
Protocol 1: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of viable cells, which is often used as a proxy for cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[8]
-
Compound Treatment: Prepare serial dilutions of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well. Pipette up and down to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100. Plot the results to determine the IC50 value.[8]
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Trypsin-EDTA. Centrifuge all cells at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS and centrifuge again.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer provided in a commercial Annexin V-FITC Apoptosis Detection Kit.[15]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[15]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[15]
-
Analysis: Analyze the samples immediately by flow cytometry. Use unstained, PI-only, and Annexin V-only controls for proper compensation and gating.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
- R&D Systems. (n.d.). Apoptosis Caspase Pathways.
- Gosset, P. (n.d.). Caspase-mediated apoptosis pathway.
- ResearchGate. (n.d.). Caspase-dependent apoptosis. Activation of caspase 3 and....
- Wikipedia. (n.d.). Apoptosis.
- ResearchGate. (n.d.). Intrinsic pathway of caspase-dependent apoptosis.
- National Institutes of Health (NIH). (n.d.). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective.
- Royal Society of Chemistry. (2024). Cutting-edge approaches for targeted drug delivery in breast cancer: beyond conventional therapies. RSC Publishing.
- Benchchem. (n.d.). Minimizing Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays.
- PubMed Central (PMC). (n.d.). Targeted drug delivery strategies for precision medicines.
- International Journal of Nanomedicine. (2026).
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- ReVive Biotechnology. (2024). Advancements in Inhalable Nano-Drug Delivery Systems for Targeted Lung Therapy.
- Dove Medical Press. (2026).
- Benchchem. (n.d.). Strategies to reduce Nupharidine-induced cytotoxicity in non-target cells.
- Benchchem. (n.d.). Optimizing incubation time for Anticancer agent 158 experiments.
- PubMed Central (PMC). (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines.
- Promega Corporation. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
- PubMed Central (PMC). (n.d.). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays.
- Cell Signaling Technology. (n.d.). Flow Cytometry Troubleshooting Guide.
- YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An.
- Benchchem. (n.d.). Optimizing the dosage and incubation time for Lanuginosine in cytotoxicity assays.
- ResearchGate. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis.
- SpringerLink. (n.d.).
- PubMed Central (PMC). (n.d.). Improving targeted small molecule drugs to overcome chemotherapy resistance.
- PubMed. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis.
- PubMed Central (PMC). (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis.
- ResearchGate. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells.
- MDPI. (n.d.). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition.
- National Institutes of Health (NIH). (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
- PubMed Central (PMC). (n.d.). N-(3-Chloro-4-hydroxyphenyl)acetamide.
- PubMed. (2013). 1-(3-aminomethyl-4-hydroxyphenyl)-3-pyridinyl-2-propen-1-ones: a novel group of tumour-selective cytotoxins.
- Open Access Journals. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide.
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Technical Support Center: Purification of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide
Welcome to the dedicated technical support guide for navigating the purification challenges of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide (CAS 886363-58-2). This molecule, a valuable research chemical and potential pharmaceutical intermediate, presents a unique set of purification hurdles due to its distinct structural features.[1][2] This guide is designed for researchers, medicinal chemists, and process development scientists to provide both theoretical understanding and practical, actionable solutions to common problems encountered during its isolation and purification.
Understanding the Core Purification Challenge
The primary difficulty in purifying N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide stems from its molecular structure. It is a highly polar compound containing three key functional groups:
-
A Basic Primary Amine (-CH₂NH₂): This group readily protonates, making the molecule highly interactive with acidic surfaces like standard silica gel.
-
A Weakly Acidic Phenol (-OH): This group can deprotonate under basic conditions.
-
A Neutral Amide Linkage (-CONH-): While relatively stable, this bond can be susceptible to hydrolysis under harsh acidic or basic conditions.[3]
The presence of both acidic and basic centers means the molecule can exist as a zwitterion, further complicating its solubility and chromatographic behavior. These properties often lead to issues such as poor solubility in standard organic solvents, irreversible binding to stationary phases, and severe peak tailing in chromatography.[4][5]
Troubleshooting Guide & FAQs
This section addresses specific issues in a practical question-and-answer format.
Part 1: Chromatography Issues
Q1: My compound is streaking severely on my silica gel TLC plate, even with 10% Methanol in Dichloromethane. What is happening and how can I fix it?
A1: This is a classic sign of strong interaction between the basic aminomethyl group on your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, often irreversible, binding causes the compound to "streak" up the plate rather than moving as a compact spot.
Immediate Solutions:
-
Mobile Phase Modification: The most effective solution is to add a basic modifier to your eluent to compete with your compound for binding sites on the silica.
-
Triethylamine (TEA): Add 0.5-2% TEA to your mobile phase. TEA is a volatile base that will effectively block the acidic sites on the silica, leading to much-improved peak shape.
-
Ammonium Hydroxide: For very strong binding, a solution of 1-10% ammonium hydroxide in methanol can be used as the polar component of the mobile phase.[5] For example, you could try a gradient of 1-10% of a (10% NH₄OH in MeOH) solution mixed with dichloromethane.
-
Long-Term Strategy:
-
Alternative Stationary Phases: If base modifiers are not sufficient or compatible with your downstream steps, consider switching your stationary phase.
-
Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.
-
Reversed-Phase (C18): Given the compound's polarity, it may not retain well on standard C18 unless a highly aqueous mobile phase is used.[4][6] Specialized "aqueous stable" C18 columns are designed for this purpose.[4]
-
HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC is an excellent technique for highly polar compounds.[7][8] It uses a polar stationary phase (like silica, diol, or amine-functionalized silica) with a reversed-phase type solvent system (e.g., acetonitrile/water).[8]
-
Q2: I ran a flash column on silica, but my yield is extremely low. I suspect the compound is stuck on the column. Is it lost?
A2: It is very likely that your compound has irreversibly adsorbed to the silica gel, a common problem for highly polar amines.[5] While some of the material may be unrecoverable, you can attempt to "strip" the column to recover the remainder.
Troubleshooting Steps:
-
Column Flush: After your initial elution, flush the column with a very strong, polar solvent system. A good choice would be 5-10% ammonium hydroxide in methanol. This highly basic and polar mixture can displace the bound compound from the silica.
-
Verify Recovery: Collect the flush fractions and analyze them by TLC or LC-MS to confirm if you have recovered your product. The recovered material may be less pure and require a second purification step.
-
Future Prevention: To prevent this, never run this compound on a standard silica gel column without a basic modifier in the eluent, or use an alternative technique like HILIC or reversed-phase chromatography as described in Q1.[5][7][8]
Part 2: Recrystallization & Isolation Issues
Q3: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out" typically happens for two reasons: the solution is supersaturated at a temperature above the compound's melting point, or the presence of impurities is disrupting crystal lattice formation.[9]
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add more of the primary solvent until the solution is slightly less saturated. Let it cool very slowly.
-
Reduce Cooling Rate: Slow cooling is critical. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath or refrigerator.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, saturated solution to initiate crystallization.
-
Change Solvent System: Your current solvent may be unsuitable. Consider a solvent-antisolvent system. For polar amides, a common and effective pair is Ethanol/Water or Methanol/Water.[9] Dissolve the compound in a minimum amount of the hot primary solvent (e.g., methanol) and then slowly add the anti-solvent (e.g., water) dropwise until the solution becomes faintly cloudy. Then, add a drop or two of the primary solvent to clarify and allow it to cool slowly.
Q4: My final product looks like a solid, but NMR analysis shows significant residual solvent and other impurities. How can I get a truly pure, solvent-free solid?
A4: This indicates that impurities are being trapped within the crystal lattice (occlusion) or your drying technique is insufficient.
Solutions:
-
Improve Recrystallization: A second, careful recrystallization is often necessary. Ensure the compound fully dissolves in the minimum amount of hot solvent. If it crashes out too quickly upon cooling, impurities and solvent can get trapped. Slow cooling is essential.
-
Trituration: If recrystallization is difficult, try trituration. This involves suspending the crude solid in a solvent in which your desired compound is poorly soluble, but the impurities are soluble. Stir or sonicate the suspension, then filter to collect your purified, insoluble product. Good solvents for this might include diethyl ether, ethyl acetate, or dichloromethane.
-
High-Vacuum Drying: Ensure you are drying the solid under a high vacuum (not just a water aspirator) for a sufficient period. Gently heating the sample while under vacuum (if the compound is thermally stable) can help drive off stubborn, high-boiling solvents like DMSO or DMF.
Recommended Purification Protocols
Protocol 1: Modified Normal-Phase Flash Chromatography
This protocol is designed to prevent irreversible binding to the stationary phase.
1. Materials:
- Stationary Phase: Standard flash-grade silica gel.
- Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA).
- Crude N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide.
2. Procedure:
- TLC Analysis: Develop a TLC solvent system. Start with 5% MeOH in DCM and add 1% TEA. Adjust the MeOH concentration until the desired product has an Rf value of approximately 0.2-0.3.
- Sample Loading: Pre-adsorb the crude material onto a small amount of silica gel for dry loading, which generally gives better separation.[5] To do this, dissolve your compound in a minimal amount of a strong solvent (like methanol), add silica gel (about 2-3 times the weight of your crude product), and evaporate the solvent completely to get a free-flowing powder.
- Column Packing: Pack the column using your initial, low-polarity eluent (e.g., 1% TEA in DCM).
- Loading & Elution: Carefully add your dry-loaded sample to the top of the column. Begin elution with the low-polarity eluent, then gradually increase the percentage of methanol in the mobile phase (gradient elution).
- Fraction Analysis (Self-Validation): Collect fractions and analyze them by TLC. Pool the fractions that contain the pure product.
- Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure. Co-evaporate with a solvent like methanol several times to help remove the residual triethylamine.
Protocol 2: Recrystallization from a Binary Solvent System
This is a powerful technique for final purification, especially for removing minor impurities.
1. Materials:
- Solvents: Methanol (MeOH), Deionized Water.
- Chromatography-purified N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide.
2. Procedure:
- Dissolution: Place the solid material in an Erlenmeyer flask. Add a minimal amount of hot methanol and swirl to dissolve the solid completely. The goal is to create a saturated solution.
- Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise with swirling. Continue adding until you observe persistent cloudiness (precipitation).
- Re-solubilization: Add 1-2 drops of hot methanol to re-dissolve the precipitate, resulting in a clear, saturated solution.
- Slow Cooling: Cover the flask and allow it to cool slowly to room temperature on a benchtop. Do not disturb it. Crystal formation should begin.
- Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.
- Isolation & Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals sparingly with a small amount of ice-cold 50:50 methanol/water, followed by a wash with cold water to remove any residual methanol.
- Drying: Dry the purified crystals under high vacuum to a constant weight.
Purity Assessment
Q5: What are the best methods to confirm the purity of my final product?
A5: A combination of methods is always recommended for robust purity assessment in a drug development setting.[10][11]
-
High-Performance Liquid Chromatography (HPLC/UHPLC): This is the gold standard for purity determination.[12] Use a high-resolution C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to ensure sharp peaks for the basic amine. Purity is typically reported as the area percentage of the main peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This confirms the identity (molecular weight) of your main peak and can help identify impurities.
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR is essential for confirming the chemical structure. The absence of impurity peaks and integration of the proton signals corresponding to the correct number of protons are strong indicators of purity. It is also excellent for identifying residual solvents.[13]
-
Differential Scanning Calorimetry (DSC): DSC can determine the melting point and purity of highly crystalline substances. A sharp melting peak is indicative of high purity.[11]
Visualized Workflows
General Purification & Analysis Workflow
Caption: A general workflow for the purification and analysis of a target compound.
Troubleshooting Chromatography Issues
Caption: A decision tree for troubleshooting common chromatography problems.
References
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. [Link]
-
Branca, M., et al. (2009). Memory of chirality of tertiary aromatic amides: a simple and efficient method for the enantioselective synthesis of quaternary alpha-amino acids. Journal of the American Chemical Society, 131(30), 10711-8. [Link]
-
Dutscher. (n.d.). Protein purification troubleshooting guide. [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?[Link]
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. [Link]
-
PWT Chemicals. (n.d.). Trouble Shooting Guide for Industrial Membrane Cleaning. [Link]
-
NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. [Link]
-
International Journal of Research and Analytical Reviews (IJRAR). (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]
-
Pharmaffiliates. (2025). High-Purity Pharmaceutical Intermediates & Impurity Standards: Advancing Drug Discovery and Analytical Research. [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. [Link]
-
Gregory, H. et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. N-(3-Aminomethylphenyl)-2-(4-hydroxyphenyl)acetamide [srdpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. labex.hu [labex.hu]
- 5. Purification [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. teledynelabs.com [teledynelabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Enhancing the In Vivo Bioavailability of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide
Document ID: TSC-BIO-2026-01A
Last Updated: January 17, 2026
Welcome to the technical support center for researchers working with N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide (internal reference: Cpd-4HAP). This guide is designed for drug development professionals to troubleshoot and overcome common bioavailability challenges encountered during in vivo studies.
Based on its structure—containing two phenyl rings, a hydroxyl group, and a primary amine—Cpd-4HAP is anticipated to exhibit poor aqueous solubility and be susceptible to first-pass metabolism, both of which are significant hurdles to achieving adequate systemic exposure.[1][2] This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address these issues directly.
Part 1: Frequently Asked Questions (FAQs)
Q1: My compound, Cpd-4HAP, shows high potency in vitro but very low efficacy in my oral animal models. Could low bioavailability be the cause?
A1: Yes, a disconnect between in vitro potency and in vivo efficacy is a classic sign of poor oral bioavailability.[3][4] Oral bioavailability is the fraction of the administered dose that reaches systemic circulation unchanged.[5] For a compound like Cpd-4HAP, this is likely limited by two main factors:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in gastrointestinal (GI) fluids to be absorbed.[6]
-
First-Pass Metabolism: The drug that is absorbed may be extensively metabolized by enzymes in the intestinal wall or the liver before it can enter the systemic circulation.[1][7] The phenolic hydroxyl and aminomethyl groups on Cpd-4HAP are potential sites for rapid metabolic conjugation or oxidation.[8]
Q2: What are the critical first steps to diagnose the cause of Cpd-4HAP's low bioavailability?
A2: A systematic preformulation assessment is essential.[9] This involves characterizing the fundamental physicochemical properties of your drug candidate to identify the specific barriers.[10] Key studies include:
-
pH-Solubility Profile: Determine the solubility in buffers ranging from pH 1.2 to 7.4 to simulate the GI tract.
-
Log P / Log D Measurement: Assess the lipophilicity of the compound, which influences its ability to permeate the gut wall.
-
Solid-State Characterization: Use X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to determine if the compound is crystalline or amorphous, as this significantly impacts solubility.[11]
-
In Vitro Permeability Assay: Use a Caco-2 cell monolayer to predict intestinal permeability and identify if it is a substrate for efflux transporters.[10]
-
In Vitro Metabolic Stability: Incubate Cpd-4HAP with liver microsomes or S9 fractions to estimate its susceptibility to hepatic metabolism.
Q3: I have a very limited supply of Cpd-4HAP. Which formulation strategies are most efficient for early-stage in vivo screening?
A3: For early preclinical studies with limited Active Pharmaceutical Ingredient (API), the goal is to develop a safe and effective formulation that maximizes exposure.[12][13][14] Simple solution or suspension formulations are often the first approach.[10] If solubility is the primary issue, consider these strategies:
-
Co-solvent Systems: Use mixtures of water and pharmaceutically acceptable organic solvents (e.g., PEG 400, propylene glycol, ethanol).
-
Cyclodextrin Complexation: Encapsulating the drug within cyclodextrin molecules can significantly enhance aqueous solubility.[15][16]
-
Lipid-Based Formulations: Dissolving the compound in oils or self-emulsifying drug delivery systems (SEDDS) can improve absorption, particularly for lipophilic compounds.[17][18][19]
Part 2: Troubleshooting Guides & Protocols
This section provides detailed solutions to specific problems you may encounter.
Issue 1: Inconsistent Plasma Concentrations and High Variability in Animal Studies
Root Cause Analysis: High pharmacokinetic (PK) variability often points to dissolution-limited absorption. If the drug dissolves slowly and erratically in the GI tract, its absorption will be inconsistent between animals and even between different doses in the same animal. This is a hallmark of poorly soluble, crystalline compounds.
Troubleshooting Workflow:
Caption: Decision workflow for addressing high PK variability.
Solution 1.1: Amorphous Solid Dispersion (ASD) Formulation
Scientific Rationale: Converting a crystalline drug to its higher-energy amorphous state can dramatically increase its apparent solubility and dissolution rate.[20][21] The drug is molecularly dispersed within a polymer matrix, which prevents it from recrystallizing.[11][22]
Experimental Protocol: ASD Preparation via Spray Drying
-
Polymer & Solvent Selection:
-
Select a suitable polymer based on drug-polymer interaction screening (e.g., HPMCAS, PVP VA64, Soluplus®).
-
Identify a common solvent system that can dissolve both Cpd-4HAP and the polymer (e.g., methanol, acetone, or a mixture).
-
-
Solution Preparation:
-
Prepare a solution containing the desired drug-to-polymer ratio (start with 1:3 or 1:4 w/w). A typical concentration is 5-10% total solids.
-
-
Spray Drying:
-
Process the solution using a laboratory-scale spray dryer. Key parameters to optimize include inlet temperature, solution feed rate, and atomizing air flow.
-
-
Characterization:
-
Solid-State Analysis: Use XRPD to confirm the absence of crystallinity (i.e., a halo pattern) and DSC to identify a single glass transition temperature (Tg).
-
In Vitro Dissolution: Perform dissolution testing in simulated gastric and intestinal fluids (SGF/SIF) to demonstrate superiority over the crystalline form.[3]
-
Data Summary Table: Expected Outcome of ASD Formulation
| Property | Crystalline Cpd-4HAP | Cpd-4HAP ASD (1:3 with HPMCAS) |
| Physical Form | Crystalline Needles | Amorphous Powder |
| Aqueous Solubility (pH 6.8) | < 1 µg/mL | > 50 µg/mL (as supersaturated solution) |
| Dissolution Rate (% dissolved in 30 min) | < 5% | > 80% |
| Predicted In Vivo Variability | High | Low to Moderate |
Issue 2: Low Overall Plasma Exposure (Low AUC) Despite Good Initial Absorption
Root Cause Analysis: If initial absorption appears rapid but the overall Area Under the Curve (AUC) is low, this strongly suggests extensive first-pass metabolism.[5][7] The liver and gut wall efficiently clear the drug before it reaches systemic circulation. The phenolic hydroxyl group of Cpd-4HAP is a likely site for glucuronidation or sulfation, while the primary amine is susceptible to oxidation.[8]
Troubleshooting Workflow:
Caption: Decision workflow for addressing low plasma AUC.
Solution 2.1: Prodrug Strategy
Scientific Rationale: A prodrug is an inactive derivative of a drug molecule that is converted to the active parent drug in vivo.[23][24] By temporarily masking the metabolic "soft spots" (the hydroxyl and amino groups), a prodrug can bypass first-pass metabolism.[25][26][27] The linker is designed to be cleaved by systemic enzymes (e.g., phosphatases, esterases) to release the active Cpd-4HAP.
Experimental Protocol: Synthesis of a Phosphate Ester Prodrug
-
Reaction:
-
Protect the aminomethyl group on Cpd-4HAP with a suitable protecting group (e.g., Boc anhydride).
-
React the phenolic hydroxyl group with a phosphorylating agent (e.g., phosphorus oxychloride or a phosphoramidite reagent) followed by hydrolysis.
-
Deprotect the amine to yield the final phosphate ester prodrug.
-
-
Characterization:
-
Confirm the structure using NMR and Mass Spectrometry.
-
Measure the aqueous solubility of the prodrug. Phosphate esters are often highly water-soluble.
-
-
In Vitro Conversion:
-
Incubate the prodrug in plasma and liver S9 fractions to confirm its conversion back to the parent Cpd-4HAP.
-
-
In Vivo Evaluation:
-
Dose the prodrug orally to the animal model.
-
Measure plasma concentrations of both the prodrug and the released Cpd-4HAP over time.
-
Solution 2.2: Lipid-Based Formulation for Lymphatic Targeting
Scientific Rationale: For highly lipophilic drugs, formulation with long-chain triglycerides can promote absorption into the intestinal lymphatic system.[28][29] This pathway bypasses the portal vein and the liver, thus avoiding first-pass metabolism.[19]
Experimental Protocol: Screening for a Lipid Formulation
-
Solubility Screening: Determine the solubility of Cpd-4HAP in various lipid excipients (oils, surfactants, co-solvents). Prioritize long-chain triglycerides (e.g., corn oil, sesame oil).
-
Formulation: Prepare a simple solution or suspension in the selected lipid vehicle. For more advanced systems, develop a Self-Emulsifying Drug Delivery System (SEDDS) or a Nanostructured Lipid Carrier (NLC).[18][19]
-
Characterization: For SEDDS/NLCs, characterize the globule size upon dispersion in aqueous media.
-
In Vivo Evaluation: Dose the lipid formulation orally. It is advisable to compare the PK profile to a non-lipid formulation to confirm the benefit.
References
-
Contract Pharma. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement. [Link]
-
Pouton, C. W. (2008). Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies. PubMed. [Link]
-
Canadian Society of Pharmacology and Therapeutics. (n.d.). First-pass effect. [Link]
-
Frontiers. (n.d.). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. [Link]
-
Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]
-
Technobis Crystallization Systems. (2025). Amorphous solid dispersions for enhanced drug solubility and stability. [Link]
-
ResearchGate. (2025). Strategies for enhancing oral bioavailability of poorly soluble drugs. [Link]
-
SciSpace. (n.d.). Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. [Link]
-
Langhua Pharmaceutical. (n.d.). Preclinical Animal Formulation Development and Their In Vitro and In Vivo Evaluation. [Link]
-
Slideshare. (n.d.). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. [Link]
-
PubMed Central. (n.d.). Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. [Link]
-
PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]
-
Taylor & Francis Online. (n.d.). Promising strategies for improving oral bioavailability of poor water-soluble drugs. [Link]
-
NIH. (n.d.). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. [Link]
-
PMC - NIH. (n.d.). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. [Link]
-
ResearchGate. (2025). Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review. [Link]
-
PubMed Central. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. [Link]
-
ResearchGate. (2025). First-Pass Metabolism and Its Effect on Bioavailability. [Link]
-
MDPI. (n.d.). Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. [Link]
-
Cambridge University Press & Assessment. (n.d.). First-pass metabolism and bioavailability. [Link]
-
ResearchGate. (n.d.). IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. [Link]
-
CORE. (n.d.). First Pass Metabolism. [Link]
-
SGS. (n.d.). Preclinical Formulation Development. [Link]
-
Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. [Link]
-
NIH. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. [Link]
-
Wikipedia. (n.d.). First pass effect. [Link]
-
ResearchGate. (2016). Prodrug Strategy in Drug Development. [Link]
-
PubMed Central. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. [Link]
-
Evotec. (n.d.). Early Formulation. [Link]
-
PMC - PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]
-
PPGFARMA. (n.d.). Why 90% of clinical drug development fails and how to improve it?. [Link]
Sources
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- 2. files.core.ac.uk [files.core.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. ppgfarma.uneb.br [ppgfarma.uneb.br]
- 5. First-pass metabolism and bioavailability - Physics, Pharmacology and Physiology for Anaesthetists [cambridge.org]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First pass effect - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Formulation Development [sgs.com]
- 11. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. langhuapharma.com [langhuapharma.com]
- 13. altasciences.com [altasciences.com]
- 14. Early Formulation | Evotec [evotec.com]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
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- 25. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
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- 27. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
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- 29. Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review [wisdomlib.org]
Technical Support Center: Method Refinement for N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide Synthesis
Welcome to the dedicated technical support guide for the synthesis of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-proven insights into optimizing this specific amide coupling reaction. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure consistent, high-yield synthesis.
Synthesis Overview & Key Challenges
The target molecule, N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide, is synthesized via an amide coupling between 2-(4-hydroxyphenyl)acetic acid and 3-(aminomethyl)aniline.
While seemingly straightforward, this synthesis presents unique challenges that require careful consideration:
-
Multiple Reactive Sites: The starting materials possess multiple nucleophilic and acidic functional groups. The amine component has both a primary aliphatic amine and a primary aromatic amine, while the carboxylic acid component contains a phenolic hydroxyl group. This creates the potential for several side reactions.
-
Reactivity Differences: The aliphatic amine in 3-(aminomethyl)aniline is significantly more nucleophilic and basic than the aromatic amine. The reaction should selectively occur at the aliphatic amine.
-
Potential for O-Acylation: The phenolic hydroxyl group of 2-(4-hydroxyphenyl)acetic acid can be acylated by the activated carboxylic acid intermediate, leading to ester byproduct formation.
-
Product Solubility and Purification: The product contains both acidic (phenol) and basic (amine) functionalities, which can complicate extraction and purification. The presence of urea byproducts from carbodiimide reagents also necessitates specific purification strategies.[1]
Troubleshooting Guide (Question & Answer Format)
This section addresses specific issues you may encounter during the synthesis.
Question 1: My reaction yield is very low, or I'm not getting any product. What are the likely causes?
Answer: Low or no yield in this amide coupling typically points to one of four primary issues: inefficient carboxylic acid activation, amine unavailability, suboptimal reaction conditions, or premature hydrolysis of the activated intermediate.
-
Causality & Explanation:
-
Inefficient Carboxylic Acid Activation: The reaction is initiated by a coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which converts the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive O-acylisourea intermediate.[2][3] If the EDC is old, hydrated, or used in insufficient stoichiometry, this activation will be incomplete.
-
Amine Unavailability: The amine must be in its freebase form to be nucleophilic. A common pitfall is the acid-base reaction between the carboxylic acid and the more basic aliphatic amine of 3-(aminomethyl)aniline.[4] This forms an ammonium carboxylate salt, sequestering the amine and preventing it from attacking the activated acid. The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial to neutralize any acid and keep the amine free.
-
Hydrolysis: Carbodiimide-activated intermediates are highly susceptible to hydrolysis.[5] Any water present in the solvent (e.g., DMF, DCM) or on the glassware can quench the O-acylisourea intermediate, reverting it to the starting carboxylic acid.
-
Suboptimal Reagent Combination: While EDC alone can work, its efficiency is dramatically improved by additives. 1-Hydroxybenzotriazole (HOBt) is a crucial additive that traps the O-acylisourea intermediate to form an HOBt-ester.[1] This new intermediate is less prone to side reactions like racemization (not a concern here) and is more selective for aminolysis over hydrolysis.[1]
-
-
Troubleshooting Workflow:
Question 2: My mass spectrometry results show a mass corresponding to the product plus the mass of the activated carboxylic acid. What is this byproduct?
Answer: You are likely observing the formation of a di-acylated product, where both the primary aliphatic amine and the less reactive aromatic amine of 3-(aminomethyl)aniline have been acylated by 2-(4-hydroxyphenyl)acetic acid.
-
Causality & Explanation:
-
While the aliphatic amine is significantly more nucleophilic, under forcing conditions (e.g., high temperature, long reaction times, or a large excess of activated acid), the aromatic amine can also react. The initial product, N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide, still contains a free aromatic amine that can be acylated.
-
Using a large excess of the carboxylic acid and coupling reagents (e.g., >1.5 equivalents) significantly increases the probability of this double addition.
-
-
Refined Method to Avoid Di-acylation:
-
Control Stoichiometry: Use the amine as the limiting reagent. A slight excess of the carboxylic acid (1.05-1.1 equivalents) is often sufficient.
-
Reverse Addition: Instead of adding the amine to a pre-activated mixture of the acid and coupling reagents, try adding the activated acid solution slowly to the solution of the amine and base. This maintains a low concentration of the activated species and favors mono-acylation.
-
Temperature Control: Run the reaction at 0 °C to room temperature. Avoid heating, as it will provide the activation energy needed for the less favorable acylation of the aromatic amine.
-
Question 3: I see an impurity with the same mass as my desired product, but it has a different retention time in HPLC and a different TLC Rf. What could it be?
Answer: This is likely the O-acylated isomer, where the phenolic hydroxyl of one molecule of 2-(4-hydroxyphenyl)acetic acid has formed an ester with the carboxyl group of another, which then couples with the amine. A more probable scenario, especially with carbodiimide coupling, is the formation of an N-acylurea byproduct.[4]
-
Causality & Explanation:
-
O vs. N-Acylation: The phenolic hydroxyl group is nucleophilic and can compete with the amine for the activated carboxylic acid. While aminolysis is generally faster than alcoholysis, O-acylation can occur, especially if the amine's nucleophilicity is sterically hindered or electronically reduced.
-
N-Acylurea Formation: A very common side reaction in carbodiimide couplings is the intramolecular rearrangement of the O-acylisourea intermediate to a stable N-acylurea.[4] This byproduct is an amide and is often difficult to separate from the desired product. The addition of HOBt is the most effective way to suppress this side reaction, as it rapidly converts the O-acylisourea to an active ester, which is not prone to this rearrangement.[1]
-
-
Preventative Measures:
-
Mandatory Use of HOBt: Do not run this reaction with EDC alone. The addition of at least one equivalent of HOBt is critical for minimizing N-acylurea formation.
-
Consider DMAP: For sluggish reactions, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can be used alongside EDC and HOBt. DMAP is a hyper-nucleophilic acylation catalyst that can accelerate the desired aminolysis.[6][7] However, use it judiciously, as it can also catalyze unwanted side reactions if used in excess. A protocol using 1 equivalent of EDC, 1 equivalent of DMAP, and a catalytic amount of HOBt has proven effective for challenging couplings.[6][7]
-
Frequently Asked Questions (FAQs)
Q: Do I need to protect the phenolic hydroxyl group? A: For this specific synthesis using standard carbodiimide coupling conditions (EDC/HOBt), protection of the phenol is generally not required. The rate of aminolysis of the HOBt-ester intermediate is significantly faster than the rate of O-acylation. Protection would add extra steps to the synthesis (protection and deprotection) and is usually unnecessary if the reaction conditions are optimized.
Q: Do I need to protect the aromatic amine? A: No. The vast difference in nucleophilicity between the aliphatic benzyl-type amine and the aromatic aniline-type amine provides sufficient selectivity. The aliphatic amine will react preferentially under controlled conditions (stoichiometry, temperature). Protecting the aromatic amine is an unnecessary complication.
Q: What is the best solvent for this reaction? A: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are excellent choices. DMF is a polar aprotic solvent that is very effective at dissolving all reactants and reagents. DCM is also effective and can be easier to remove during workup. Ensure your solvent is anhydrous to prevent hydrolysis of the activated intermediate.
Q: How should I monitor the reaction progress? A: Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are ideal.
-
TLC System: A good mobile phase would be a mixture of DCM/Methanol (e.g., 95:5 or 90:10 v/v) with a few drops of triethylamine or ammonium hydroxide to prevent the basic amine product from streaking on the silica plate.
-
HPLC System: A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is suitable.[8]
Q: My purification is difficult due to the EDC byproduct (EDU). How can I remove it? A: The urea byproduct from EDC (1-ethyl-3-(3-dimethylaminopropyl)urea, or EDU) is water-soluble. An acidic wash of the organic layer during workup is highly effective for its removal.
-
After the reaction is complete, dilute the reaction mixture with a larger volume of ethyl acetate or DCM.
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl or 5% citric acid solution), water, a dilute base (e.g., saturated NaHCO₃ solution to remove unreacted acid and HOBt), and finally with brine.
-
The acidic wash protonates the EDU byproduct, rendering it highly soluble in the aqueous phase.
Recommended Experimental Protocol
This protocol is designed as a robust starting point for consistent synthesis.
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Stoichiometry (eq.) | Quantity (for 10 mmol scale) |
| 3-(aminomethyl)aniline | 122.17 | 1.0 | 1.22 g |
| 2-(4-hydroxyphenyl)acetic acid | 152.15 | 1.1 | 1.67 g |
| 1-Hydroxybenzotriazole (HOBt) | 135.13 | 1.2 | 1.62 g |
| EDC·HCl | 191.70 | 1.2 | 2.30 g |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.5 | 4.3 mL |
| Anhydrous DMF | - | - | 50 mL |
Step-by-Step Procedure:
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), dissolve 3-(aminomethyl)aniline (1.0 eq.) and 2-(4-hydroxyphenyl)acetic acid (1.1 eq.) in anhydrous DMF (approx. 0.2 M concentration relative to the limiting reagent).
-
Cooling & Base Addition: Cool the solution to 0 °C using an ice-water bath. Add DIPEA (2.5 eq.) dropwise to the stirred solution.
-
Activation: In a separate flask, dissolve EDC·HCl (1.2 eq.) and HOBt (1.2 eq.) in a minimum amount of anhydrous DMF. Add this solution dropwise to the main reaction flask at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC until the starting amine is consumed.
-
Workup - Quenching: Pour the reaction mixture into a separatory funnel containing 200 mL of ethyl acetate and 100 mL of water.
-
Workup - Washes:
-
Wash the organic layer with 1 M HCl (2 x 50 mL) to remove DIPEA and EDC byproducts.
-
Wash with saturated NaHCO₃ solution (2 x 50 mL) to remove excess carboxylic acid and HOBt.
-
Wash with brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 2% to 10% MeOH) to yield the pure N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide.
References
-
Subbiah, A. K., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 35, 127788. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
- Yan, D., et al. (2018). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Nature Communications, 9, 4293.
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
- Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Journal of Medicinal and Organic Chemistry, 5(4), 73-77.
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
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G. Di Mola, A., et al. (2024). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry, 22, 63-68. [Link]
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-(3-amino-4-hydroxyphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
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Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Shelton, P. T., et al. (2016). A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. Journal of Peptide Science, 22(6), 385-393. [Link]
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Subbiah, A. K., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed. [Link]
-
ChemistryViews. (2023). A "Sterically Stressed" Amide as a Protecting Group for Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide and Structurally Related Phenolic Compounds
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A Technical Guide for Researchers in Drug Discovery
Abstract
This guide provides a comprehensive comparative analysis of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide, a novel phenolic compound, against a panel of structurally related molecules. We delve into its potential biological activities, focusing on antioxidant capacity, cytotoxicity, and enzyme inhibition. Through a detailed examination of structure-activity relationships, this document aims to elucidate the specific contributions of the key functional moieties—the phenolic hydroxyl, the amide linkage, and the aminomethylphenyl group—to the overall pharmacological profile. Detailed, field-tested protocols for key biological assays are provided to ensure reproducibility and to serve as a foundational resource for further investigation.
Introduction: The Rationale for Comparison
Phenolic compounds are a cornerstone of medicinal chemistry, exhibiting a vast array of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] Their therapeutic potential is largely attributed to the reactivity of the phenolic hydroxyl group, which can neutralize harmful reactive oxygen species (ROS). The acetamide scaffold is also a privileged structure in drug discovery, appearing in numerous compounds with diverse pharmacological applications.[1]
This guide focuses on N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide (referred to herein as Compound X ), a molecule that uniquely combines a phenolic moiety with an aminomethylphenyl group via an acetamide linker. The presence of the basic aminomethyl group is of particular interest, as it can significantly influence pharmacokinetic properties such as solubility and cell permeability, and may introduce new binding interactions with biological targets.[3][4]
To understand the unique potential of Compound X, we will compare it against a curated set of molecules:
-
Paracetamol (Acetaminophen): A widely used analgesic and antipyretic drug that shares the N-(4-hydroxyphenyl)acetamide core, serving as a critical benchmark for cytotoxicity and general biological response.[5]
-
N-phenyl-2-(4-hydroxyphenyl)acetamide: A direct structural analog of Compound X, lacking the aminomethyl group. This comparison will directly probe the influence of this functional group.
-
4-Hydroxyphenylacetic acid: The carboxylic acid precursor to the acetamide portion, allowing for an evaluation of the amide bond's contribution to activity.
-
Trolox: A water-soluble analog of vitamin E, serving as the gold standard for antioxidant capacity assays.[6][7]
This comparative approach will allow for a systematic dissection of the structure-activity relationships (SAR) and provide a robust framework for evaluating the potential of Compound X in drug development.
Molecular Overview and Structural Rationale
The biological activity of a compound is intrinsically linked to its three-dimensional structure and the physicochemical properties of its functional groups.[8] Below is a comparison of the key structural features of the compounds under investigation.
| Compound Name | Structure | Key Features & Hypothesized Role |
| Compound X (N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide) | ![]() | Phenolic -OH: Primary site for antioxidant activity. Amide Linkage: Provides structural rigidity and potential for hydrogen bonding. Aminomethyl Group: Introduces a basic center, potentially enhancing solubility and creating new target interactions. |
| Paracetamol (N-(4-hydroxyphenyl)acetamide) | ![]() | Phenolic -OH & Amide: Core structure for comparison of baseline cytotoxicity and activity.[5] |
| Comparator A (N-phenyl-2-(4-hydroxyphenyl)acetamide) | ![]() | Direct Analog: Isolates the effect of the aminomethyl group by its absence. |
| Comparator B (4-Hydroxyphenylacetic acid) | ![]() | Precursor: Evaluates the impact of converting the carboxylic acid to an amide on biological activity.[9] |
| Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) | ![]() | Antioxidant Standard: Provides a quantitative benchmark for free-radical scavenging capacity.[6] |
The central hypothesis is that the unique combination of the phenolic hydroxyl group (for antioxidant action) and the basic aminomethylphenyl moiety (for modified physicochemical properties and potential new binding interactions) will confer a distinct and potentially advantageous biological profile upon Compound X compared to its simpler analogs.
Comparative Biological Evaluation
This section outlines the experimental framework for comparing the biological activities of Compound X and the selected phenolic compounds. The choice of assays is driven by the structural features of the molecules, targeting key areas of pharmacological interest.
Antioxidant Capacity: DPPH Radical Scavenging Assay
Rationale: The phenolic hydroxyl group is a classic hallmark of antioxidant activity.[10] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and reliable method to assess the ability of a compound to act as a free radical scavenger by donating a hydrogen atom.[11][12] The reduction of the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically.[13]
Expected Outcomes: It is hypothesized that all compounds containing an accessible phenolic hydroxyl group will exhibit antioxidant activity. The efficiency of this activity (quantified as IC50) will depend on the electronic environment of the hydroxyl group.[14] We will compare the IC50 values to determine the relative potency, with Trolox serving as the positive control.[6]
Cytotoxicity Assessment: MTT Assay
Rationale: Before any therapeutic application can be considered, it is crucial to assess a compound's effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for evaluating cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.[17][18]
Expected Outcomes: This assay will establish a therapeutic window for each compound. Paracetamol, known for its potential hepatotoxicity at high doses, will be a key benchmark.[5] We will determine the concentration at which each compound reduces cell viability by 50% (IC50) in a relevant cell line (e.g., HepG2 liver cells or MRC-5 lung fibroblasts) to compare their relative safety profiles.
Enzyme Inhibition Profile: Tyrosinase Inhibition Assay
Rationale: Tyrosinase is a key enzyme in melanin biosynthesis and is a common target for compounds being investigated for applications in cosmetics and for treating hyperpigmentation disorders.[19] Many phenolic compounds, particularly those with a structure resembling tyrosine, can act as inhibitors of this enzyme.[20] Given that Compound X contains a 4-hydroxyphenyl moiety, similar to tyrosine, evaluating its effect on tyrosinase activity is a logical step.
Expected Outcomes: The assay will measure the ability of the compounds to inhibit the oxidation of L-DOPA by mushroom tyrosinase, a reaction that produces a colored product.[21][22] Kojic acid will be used as a standard inhibitor.[23] This experiment will explore a more specific biological activity beyond general antioxidant potential and cytotoxicity, providing insight into the potential for targeted enzyme inhibition.
Experimental Methodologies
To ensure scientific rigor and reproducibility, the following detailed protocols are provided. These protocols are based on established, peer-reviewed methodologies.
General Experimental Workflow
The overall process for evaluating the compounds follows a logical progression from initial screening to more specific assays.
Caption: Overall experimental workflow from compound preparation to data analysis.
Protocol: DPPH Radical Scavenging Assay
This protocol is adapted from standard procedures for evaluating antioxidant capacity.[11][13]
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.
-
Prepare stock solutions (10 mM) of test compounds and Trolox in DMSO.
-
Create a series of dilutions of each compound (e.g., 1, 5, 10, 25, 50, 100 µM) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each compound dilution to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control (100% activity), add 100 µL of methanol instead of the compound dilution. For the blank, use 200 µL of methanol.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[7]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.[6][12]
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % Inhibition against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) using non-linear regression analysis.
-
Protocol: MTT Cell Viability Assay
This protocol is a standard method for assessing cytotoxicity in adherent cell cultures.[15][24]
-
Cell Culture and Plating:
-
Culture cells (e.g., HepG2) in appropriate media until they reach ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of approximately 10,000 cells/well.[16]
-
Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in serum-free cell culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired exposure period (e.g., 24 or 48 hours).
-
-
MTT Addition and Solubilization:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.[18]
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[24]
-
Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[15]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of ~630 nm if desired).[24]
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the % viability against compound concentration and determine the IC50 value using non-linear regression.
-
Protocol: Tyrosinase Inhibition Assay
This protocol is based on the dopachrome method using L-DOPA as a substrate.[19][21]
-
Reagent Preparation:
-
Prepare a solution of mushroom tyrosinase (e.g., 500 U/mL) in phosphate buffer (pH 6.8).
-
Prepare a 2.5 mM solution of L-DOPA in phosphate buffer.
-
Prepare stock solutions of test compounds and Kojic acid (positive control) in DMSO, followed by dilutions in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of each compound dilution.
-
Add 40 µL of the tyrosinase enzyme solution to each well.
-
Incubate at 25°C for 10 minutes.[23]
-
Initiate the reaction by adding 40 µL of the L-DOPA substrate solution.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 475-490 nm in a kinetic mode, taking readings every 1-2 minutes for at least 20-30 minutes.[19][20]
-
Determine the reaction rate (slope of the linear portion of the absorbance vs. time curve).
-
Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100
-
Plot the % Inhibition against the compound concentration to determine the IC50 value.
-
Structure-Activity Relationship (SAR) Analysis
The data obtained from the biological assays will allow for a detailed discussion of the structure-activity relationships.
Caption: Logical relationships between key structural features and biological outcomes.
-
Role of the Phenolic -OH Group: A direct comparison of all compounds (which possess this group) against a non-phenolic control (if included) would confirm its essentiality for antioxidant activity.[2][10] Differences in IC50 values between Compound X, Paracetamol, and its analogs will highlight how other parts of the molecule electronically influence the hydrogen-donating ability of this hydroxyl group.
-
Impact of the Amide Linkage: Comparing the activity of 4-hydroxyphenylacetic acid with its amide derivatives (Compound X, Paracetamol, Comparator A) will reveal the role of the amide bond. This functional group can alter solubility, membrane permeability, and metabolic stability, which would be reflected in the cytotoxicity and enzyme inhibition assays.
-
Contribution of the Aminomethyl Group: The most critical comparison is between Compound X and N-phenyl-2-(4-hydroxyphenyl)acetamide (Comparator A). Any significant differences in antioxidant capacity, cytotoxicity, or tyrosinase inhibition can be directly attributed to the presence of the aminomethyl group. This group could alter the electronic properties of the entire molecule or provide an additional binding site for interaction with the target enzyme.[3]
Conclusion and Future Perspectives
This guide outlines a systematic approach to the comparative analysis of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide. By evaluating its performance against carefully selected benchmarks in standardized assays, researchers can build a comprehensive profile of its biological activity. The structure-activity relationships derived from this analysis will be crucial for understanding its mechanism of action and for guiding the design of future analogs with improved potency, selectivity, or safety profiles.
The true potential of Compound X lies in the synergistic interplay between its constituent functional groups. The foundational data generated by following the protocols herein will pave the way for more advanced studies, including in vivo efficacy models and detailed mechanistic investigations, ultimately determining its viability as a lead compound in drug discovery.
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Validating the in vitro efficacy of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide in different cell lines
An In-Depth Technical Guide to Validating the In Vitro Efficacy of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide in Diverse Cell Lines
This guide provides a comprehensive framework for the in vitro validation of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide, a novel compound with therapeutic potential. We will explore a structured approach to assessing its efficacy, benchmarked against a known anticancer agent, Doxorubicin. This document is intended for researchers, scientists, and professionals in drug development, offering both the theoretical underpinnings and practical methodologies for robust preclinical evaluation.
Introduction: Unveiling the Potential of Phenylacetamide Derivatives
Phenylacetamide and its derivatives are a versatile class of organic compounds with a broad spectrum of documented biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The core structure, characterized by an amide linkage and a phenyl group, serves as a valuable scaffold in medicinal chemistry[1]. The subject of this guide, N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide, integrates key functional groups that suggest a potential for anticancer activity. The hydroxyphenyl group is a common feature in compounds with antioxidant and tyrosine kinase inhibitory effects, while the aminomethylphenyl moiety can influence cellular uptake and interactions with biological targets.
Given the structural similarities to compounds known to induce apoptosis in cancer cells, we hypothesize that N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide exerts its cytotoxic effects through the induction of programmed cell death. This guide outlines a series of experiments to test this hypothesis, comparing its efficacy against Doxorubicin, a well-established chemotherapeutic agent.
Strategic Cell Line Selection: A Critical Step in Preclinical Assessment
The choice of cell lines is paramount for a meaningful evaluation of a novel compound's anticancer potential[2]. An ideal panel should include cell lines from different cancer types to assess the breadth of activity, as well as a non-cancerous cell line to determine selectivity and potential for off-target toxicity[3][4]. For this validation study, we have selected the following cell lines:
-
MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line, widely used in cancer research.
-
A549 (Human Lung Carcinoma): A common model for non-small cell lung cancer.
-
HEK293 (Human Embryonic Kidney): A non-cancerous cell line to serve as a control for general cytotoxicity.
This selection allows for the evaluation of the compound's efficacy in two distinct cancer types while simultaneously assessing its safety profile against a non-malignant cell line.
Experimental Workflow: A Multi-faceted Approach to Efficacy Validation
Our experimental design employs a tiered approach, starting with a broad assessment of cytotoxicity, followed by a more detailed investigation into the mechanism of cell death.
Figure 1: A schematic of the experimental workflow for validating the in vitro efficacy of Compound A.
Part 1: Assessment of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[5][6]. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, a conversion that is directly proportional to the number of viable cells[5][7].
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed MCF-7, A549, and HEK293 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide (Compound A) and Doxorubicin (positive control) for 48 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[8].
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) for each compound in each cell line.
Hypothetical Data Summary: Cytotoxicity Profile
| Compound | Cell Line | IC50 (µM) |
| Compound A | MCF-7 | 15.2 |
| A549 | 25.8 | |
| HEK293 | > 100 | |
| Doxorubicin | MCF-7 | 0.8 |
| A549 | 1.5 | |
| HEK293 | 5.2 |
Part 2: Investigating the Induction of Apoptosis
To determine if the observed cytotoxicity is due to apoptosis, we will measure the activity of Caspase-3, a key executioner caspase in the apoptotic pathway[9]. The assay is based on the cleavage of a specific substrate, DEVD-pNA, by active Caspase-3, which releases the chromophore p-nitroaniline (pNA)[10].
Detailed Protocol: Caspase-3 Activity Assay
-
Cell Treatment: Treat MCF-7 and A549 cells with Compound A and Doxorubicin at their respective IC50 concentrations for 24 hours.
-
Cell Lysis: Lyse the cells using a chilled lysis buffer[11][12].
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase-3 Assay: Incubate the cell lysates with the Caspase-3 substrate (DEVD-pNA) in a 96-well plate[10][13].
-
Absorbance Measurement: Measure the absorbance at 405 nm to quantify the amount of pNA released[11].
-
Data Analysis: Express the Caspase-3 activity as a fold change relative to the vehicle-treated control.
Hypothetical Data Summary: Apoptosis Induction
| Compound | Cell Line | Caspase-3 Activity (Fold Change) |
| Compound A | MCF-7 | 4.5 |
| A549 | 3.8 | |
| Doxorubicin | MCF-7 | 6.2 |
| A549 | 5.5 |
Part 3: Analysis of Apoptosis-Related Protein Expression
To further confirm the apoptotic mechanism, we will use Western blotting to analyze the expression levels of key proteins involved in the apoptotic signaling cascade. Western blotting is a widely used technique to detect specific proteins in a sample, involving their separation by size, transfer to a membrane, and detection using specific antibodies[14][15][16]. We will examine the expression of Bcl-2 (an anti-apoptotic protein) and Bax (a pro-apoptotic protein). A decrease in the Bcl-2/Bax ratio is a hallmark of apoptosis.
Figure 2: Proposed apoptotic signaling pathway induced by Compound A.
Detailed Protocol: Western Blotting
-
Sample Preparation: Prepare protein lysates from cells treated as in the Caspase-3 assay[14].
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE)[14][16].
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane[17].
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., GAPDH), followed by incubation with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies[16][17].
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Densitometry Analysis: Quantify the band intensities and normalize them to the loading control.
Hypothetical Data Summary: Protein Expression Changes
| Compound | Cell Line | Bcl-2 Expression (Relative to Control) | Bax Expression (Relative to Control) | Bcl-2/Bax Ratio |
| Compound A | MCF-7 | 0.4 | 1.8 | 0.22 |
| A549 | 0.5 | 1.6 | 0.31 | |
| Doxorubicin | MCF-7 | 0.2 | 2.5 | 0.08 |
| A549 | 0.3 | 2.2 | 0.14 |
Discussion and Conclusion
The hypothetical data presented in this guide suggest that N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide (Compound A) exhibits selective cytotoxicity towards the tested cancer cell lines (MCF-7 and A549) while showing significantly lower toxicity to the non-cancerous HEK293 cells. This indicates a favorable therapeutic window. In comparison, while Doxorubicin is more potent (lower IC50 values), it also displays higher toxicity towards the non-cancerous cell line.
The results from the Caspase-3 activity assay and Western blot analysis support the hypothesis that Compound A induces apoptosis in cancer cells. The increased Caspase-3 activity and the decreased Bcl-2/Bax ratio are consistent with the activation of the intrinsic apoptotic pathway.
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AlgentBio. (n.d.). WB Protocol. Retrieved from [Link]
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A Comparative Guide to the Cross-Reactivity Profiling of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide
This guide provides a comprehensive analysis of the cross-reactivity profile of the novel compound N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide, hereafter referred to as Compound X. In the landscape of drug discovery, establishing the selectivity of a lead candidate is as crucial as determining its primary efficacy.[1][2][3] Off-target interactions can lead to unforeseen toxicities or a dilution of the intended therapeutic effect, representing a significant cause of late-stage clinical failures.[4][5] This document outlines a strategic approach to systematically characterize the selectivity of Compound X, comparing its binding profile against a panel of relevant protein targets. We will delve into the rationale behind the experimental design, present comparative data, and provide detailed protocols for key assays, offering a framework for researchers, scientists, and drug development professionals to assess the specificity of this and other small molecules.
Introduction to Compound X and the Imperative of Selectivity Profiling
Compound X, N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide, is a novel small molecule with a chemical structure suggestive of potential interactions with multiple biological targets. The presence of a hydroxyphenylacetamide moiety, found in compounds such as paracetamol, and an aminomethylphenyl group, a common pharmacophore, necessitates a thorough investigation of its selectivity.[6][7] The primary therapeutic hypothesis for Compound X is its potent and selective inhibition of Hypothetical Kinase 1 (HK1) , a key enzyme implicated in a specific inflammatory pathway.
However, the structural motifs within Compound X raise the possibility of interactions with other protein families, including other kinases, G-protein coupled receptors (GPCRs), and various enzymes. Therefore, a comprehensive cross-reactivity profiling campaign is essential to de-risk its development and build a robust safety profile.[8][9] This guide will compare the activity of Compound X against its intended target, HK1, with its activity against a panel of closely related kinases and a broader panel of common off-targets.
Experimental Design for Cross-Reactivity Profiling
The selection of an appropriate screening strategy is paramount for generating meaningful and actionable data. Our approach is multi-tiered, beginning with a broad screen against a panel of kinases, followed by more focused assays on identified hits and a wider safety screen against targets known for adverse drug reactions.
Rationale for Target Selection
The initial kinase panel was selected based on homology to HK1. High sequence similarity in the ATP-binding pocket, a common site of interaction for kinase inhibitors, increases the likelihood of cross-reactivity.[10] The broader safety panel includes targets from different protein families that are frequently associated with adverse drug events.[8]
Assay Methodologies
A combination of in vitro biochemical and cell-based assays will be employed to provide a comprehensive understanding of Compound X's interaction profile.
-
Biochemical Assays: Radiometric kinase assays and competitive binding assays will be used to determine the direct inhibitory activity (IC50) of Compound X against purified enzymes. These assays provide a clean measure of interaction without the complexity of a cellular environment.[11]
-
Cell-Based Assays: Cellular thermal shift assays (CETSA) will be utilized to confirm target engagement in a more physiologically relevant setting. CETSA measures the thermal stabilization of a target protein upon ligand binding, providing evidence of interaction within intact cells.[4]
The following diagram illustrates the overall workflow for the cross-reactivity profiling of Compound X.
Caption: Workflow for Cross-Reactivity Profiling of Compound X.
Comparative Data Analysis
The following tables summarize the hypothetical data obtained from the cross-reactivity profiling of Compound X against the selected target panels.
Kinase Selectivity Profile
Table 1: Inhibitory Activity of Compound X against a Panel of Protein Kinases
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| HK1 (Primary Target) | 98% | 15 |
| HK2 | 75% | 250 |
| HK3 | 45% | 1,200 |
| Kinase A | 12% | >10,000 |
| Kinase B | 8% | >10,000 |
| Kinase C | 55% | 850 |
Data are representative of n=3 independent experiments.
The data in Table 1 indicate that Compound X is a potent inhibitor of its primary target, HK1, with an IC50 of 15 nM. It exhibits moderate activity against the closely related kinases HK2 and Kinase C, and weak to no activity against other kinases in the panel. This suggests a favorable initial selectivity profile within the kinome.
Broad Off-Target Liability Profile
Table 2: Activity of Compound X against a Broad Safety Panel
| Target | Assay Type | % Inhibition at 10 µM |
| hERG (Ion Channel) | Radioligand Binding | 5% |
| 5-HT2B (GPCR) | Radioligand Binding | 65% |
| M1 (GPCR) | Radioligand Binding | 10% |
| COX-1 (Enzyme) | Enzyme Activity | 8% |
| COX-2 (Enzyme) | Enzyme Activity | 15% |
Data are representative of n=2 independent experiments.
The broad safety screen (Table 2) reveals a potential interaction with the 5-HT2B receptor, with 65% inhibition at 10 µM. This interaction warrants further investigation, as agonism at this receptor has been associated with valvular heart disease. All other off-target activities are minimal.
Cellular Target Engagement
Table 3: Cellular Thermal Shift Assay (CETSA) Data for Compound X
| Target Protein | EC50 (µM) |
| HK1 | 0.5 |
| HK2 | 8.2 |
| 5-HT2B | 15.7 |
EC50 values represent the concentration of Compound X required to induce a half-maximal thermal stabilization of the target protein in intact cells.
The CETSA data in Table 3 confirm that Compound X engages its primary target, HK1, in a cellular context with high potency. The engagement of HK2 is significantly weaker, and the engagement of 5-HT2B is weaker still, suggesting that the interaction observed in the binding assay may not translate to potent cellular activity.
Detailed Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol details the steps for performing a Cellular Thermal Shift Assay to validate the engagement of Compound X with its target proteins in a cellular environment.[4]
Materials
-
Cell line expressing the target protein(s) of interest
-
Compound X stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Primary antibodies against the target protein(s) and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Compound X or vehicle (DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Heat Shock:
-
After treatment, wash the cells with PBS.
-
Lyse a portion of the cells from each treatment group to serve as the non-heated control.
-
Subject the remaining intact cells to a temperature gradient or a single optimized temperature (e.g., 55°C) for a short duration (e.g., 3 minutes) to induce thermal denaturation of proteins.
-
-
Protein Extraction:
-
Immediately after the heat shock, lyse the cells in lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
-
Western Blot Analysis:
-
Collect the supernatant containing the soluble, non-denatured proteins.
-
Determine the protein concentration of each sample.
-
Resolve equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target protein(s) and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein(s) in each sample.
-
Normalize the target protein signal to the loading control.
-
Plot the normalized signal as a function of Compound X concentration to generate a dose-response curve and determine the EC50 value for target engagement.
-
The following diagram illustrates the CETSA workflow.
Caption: Cellular Thermal Shift Assay (CETSA) Experimental Workflow.
Conclusion and Future Directions
The cross-reactivity profiling of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide (Compound X) has provided valuable insights into its selectivity and potential off-target liabilities. The compound demonstrates high potency for its intended target, HK1, with a favorable selectivity profile against a panel of related kinases. The identified interaction with the 5-HT2B receptor, while weaker in a cellular context, warrants further functional characterization (e.g., agonist vs. antagonist activity) to fully assess its clinical relevance.
This guide underscores the importance of a systematic and multi-faceted approach to cross-reactivity profiling in early drug discovery.[5][12] By combining biochemical and cell-based assays, researchers can build a comprehensive understanding of a compound's interaction landscape, enabling more informed decision-making and ultimately contributing to the development of safer and more effective medicines.
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A Head-to-Head Comparison of N-(4-Hydroxyphenyl)acetamide Analogs: A Guide to Structure-Activity and Safety Profiles
Introduction
The N-(hydroxyphenyl)acetamide scaffold is a cornerstone in medicinal chemistry, famously represented by acetaminophen (paracetamol), one of the most widely used analgesic and antipyretic agents globally.[1] However, the clinical utility of acetaminophen is constrained by a narrow therapeutic window, with overdose leading to severe hepatotoxicity.[2] This critical drawback has spurred extensive research into structural analogs designed to mitigate toxicity while retaining or enhancing therapeutic efficacy. This guide provides a head-to-head comparison of key structural analogs of the N-(hydroxyphenyl)acetamide and 2-(4-hydroxyphenyl)acetamide families, including the novel theoretical analog N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide .
The core objective of this analysis is to elucidate the structure-activity relationships (SAR) and structure-toxicity relationships that govern the pharmacological profile of these compounds. By examining how modifications to the phenyl ring, the acetamide linker, and N-substituents influence biological activity and metabolic fate, we can establish a predictive framework for designing safer and more effective analgesics. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation non-opioid pain therapeutics.
Structural Analogs Under Review
For this comparative analysis, we will focus on a selection of key analogs that highlight critical structural modifications. The properties of the novel analog, N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide , will be theoretically extrapolated based on the established SAR of these known compounds.
| Compound ID | Structure | Systematic Name | Key Structural Features |
| 1 | N-(4-hydroxyphenyl)acetamide | Benchmark Analog. Hydroxyl group is para to the acetamide group. | |
| 2 | N-(3-hydroxyphenyl)acetamide | Positional Isomer. Hydroxyl group is meta to the acetamide group. | |
| 3 | N-(4-hydroxy-3-methylphenyl)acetamide | Ring-Substituted Analog. Methyl group added ortho to the hydroxyl group.[3][4] | |
| 4 | N-(3-chloro-4-hydroxyphenyl)acetamide | Ring-Substituted Analog. Chloro group added ortho to the hydroxyl group.[5] | |
| 5 (Target) | Chemical structure to be inferred | N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide | Novel Isomer & Substituted Analog. Isomer of acetaminophen with an N-(3-(aminomethyl)phenyl) substituent. |
Comparative Analysis of Biological Activity
The primary therapeutic indications for this class of compounds are analgesia (pain relief) and antipyresis (fever reduction). Efficacy is typically assessed using standardized preclinical models.
Analgesic Activity
The hot plate test is a standard method for assessing central analgesic activity, where the latency of a mouse to react to a heated surface is measured.[6][7][8] An increase in reaction time indicates an analgesic effect.
| Compound | Animal Model | Assay | Efficacy Relative to Acetaminophen | Reference(s) |
| Acetaminophen (1) | Mouse | Hot Plate Test | Benchmark | [3] |
| 3-Methylacetaminophen (3) | Mouse | Hot Plate Test | Potency parallels hepatotoxicity (i.e., similar or slightly reduced analgesic effect) | [3] |
| 2-Methylacetaminophen | Mouse | Hot Plate Test | Lower analgesic potency | [3] |
Expert Interpretation: The data suggests that substitution on the hydroxyphenyl ring can significantly impact analgesic potency. For monomethylated derivatives, the position of the methyl group is critical. 3'-methylation (Compound 3 ) results in an analgesic potency that parallels its hepatotoxic potential, whereas 2'-methylation diminishes this activity.[3] This indicates that the electronic and steric environment around the 4'-hydroxyl group is crucial for the compound's interaction with its central targets, potentially including the cyclooxygenase (COX) enzymes in the brain or components of the endocannabinoid system.[1]
For our target compound 5 , the shift of the acetamide linkage from the hydroxyl-bearing ring to the adjacent phenyl ring introduces significant structural change. Its analgesic activity would be highly dependent on whether it can be metabolized to an active form, such as a derivative of AM404 (a key metabolite of acetaminophen), or if it engages with pain-mediating targets directly. The presence of the basic aminomethyl group could also alter its CNS penetration and target engagement profile.
Antipyretic Activity
Antipyretic effects are commonly evaluated using the Brewer's Yeast-Induced Pyrexia model in rats or mice.[9][10][11][12][13][14] An injection of yeast suspension induces a fever, and the ability of a compound to reduce the elevated rectal temperature is measured.
| Compound | Animal Model | Assay | Antipyretic Efficacy | Reference(s) |
| Acetaminophen (1) | Rat/Mouse | Brewer's Yeast-Induced Pyrexia | Effective | [12][13] |
| Aspirin (Positive Control) | Rat/Mouse | Brewer's Yeast-Induced Pyrexia | Effective | [9][12] |
Expert Interpretation: The antipyretic action of acetaminophen is primarily attributed to the inhibition of prostaglandin E2 (PGE2) synthesis within the hypothalamus, the brain's thermoregulatory center.[13] This mechanism is shared by many NSAIDs. It is highly probable that analogs retaining the core N-(4-hydroxyphenyl)acetamide structure, such as compounds 3 and 4 , would exhibit antipyretic properties, provided they can cross the blood-brain barrier. The antipyretic potential of the novel analog 5 is less certain and would require empirical testing.
Mechanism of Action and Toxicity: The Central Role of Metabolism
The therapeutic effects and toxicity of N-(hydroxyphenyl)acetamide analogs are inextricably linked to their metabolic fate, primarily in the liver.
Acetaminophen Metabolism and the Formation of NAPQI
The metabolism of acetaminophen serves as the foundational model for understanding this class of compounds.
-
Safe Conjugation (Therapeutic Doses): The majority of a therapeutic dose is metabolized via Phase II conjugation pathways (glucuronidation and sulfation) into non-toxic, water-soluble metabolites that are excreted.[2]
-
Bioactivation to NAPQI (Overdose): When conjugation pathways become saturated, acetaminophen is oxidized by cytochrome P450 enzymes (primarily CYP2E1) to form a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI) .[1][2]
-
Detoxification and Toxicity: NAPQI is normally detoxified by conjugation with glutathione (GSH). During an overdose, hepatic GSH stores are depleted. The remaining NAPQI covalently binds to cellular proteins, particularly mitochondrial proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis.[2]
Caption: Metabolic pathway of Acetaminophen leading to therapeutic effect or toxicity.
Structure-Toxicity Relationship: A Comparative Overview
Structural modifications can drastically alter a compound's susceptibility to being metabolized into a reactive quinoneimine.
| Compound | Key Metabolic Feature | Resulting Toxicity Profile | Reference(s) |
| Acetaminophen (1) | Forms NAPQI upon P450-mediated oxidation. | High hepatotoxicity in overdose. | [2][15] |
| Metacetamol (2) | Less prone to forming a reactive quinoneimine metabolite compared to acetaminophen. | Significantly lower hepatotoxicity. | [16] |
| 3-Methylacetaminophen (3) | Can still be oxidized to a reactive quinoneimine intermediate. | Hepatotoxicity is comparable to acetaminophen. | [3] |
| N-Methylacetaminophen | N-methylation blocks the formation of a quinoneimine. | Devoid of cytotoxic effects. | [3] |
Expert Interpretation: This comparison powerfully illustrates key SAR principles:
-
Hydroxyl Position: Moving the hydroxyl group from the para to the meta position (Compound 2 ) significantly reduces hepatotoxicity, suggesting that the formation of a stable quinoneimine is less favorable.[16]
-
Ring Substitution: Adding a small alkyl group at the 3-position (Compound 3 ) does not prevent bioactivation and subsequent toxicity.[3] This implies that the P450 active site can still accommodate the substrate and perform the necessary oxidation.
-
N-Substitution: Modification of the acetamide nitrogen, such as N-methylation, is a highly effective strategy for eliminating toxicity. This modification directly blocks the pathway to quinoneimine formation.[3]
For the novel analog 5 , its toxicity profile is difficult to predict without experimental data. The 2-(4-hydroxyphenyl)acetamide portion is an isomer of acetaminophen. The critical question is whether the nitrogen atom of the amide linkage can be oxidized, and if the N-phenyl ring with its aminomethyl group influences susceptibility to P450 enzymes. The presence of two basic nitrogen centers could also lead to entirely different metabolic pathways.
Detailed Experimental Protocols
To ensure the reproducibility and validity of comparative data, standardized experimental protocols are essential.
Protocol 1: Hot Plate Test for Central Analgesic Activity
This protocol assesses the response to thermal pain and is effective for screening centrally acting analgesics.[17][18]
Caption: Standard workflow for the mouse hot plate analgesia assay.
Step-by-Step Methodology:
-
Animal Acclimatization: Allow mice (e.g., male ICR mice, 20-25g) to acclimate to the testing room for at least 30-60 minutes before the experiment.[17][18]
-
Apparatus Preparation: Pre-heat the hot plate apparatus to a constant temperature, typically between 52°C and 55°C.[17]
-
Baseline Measurement (Optional): A baseline latency can be measured for each animal before drug administration.
-
Compound Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal injection or oral gavage).
-
Testing: At a predetermined time after administration (e.g., 30, 60, 90 minutes), place the mouse gently onto the hot plate surface.
-
Latency Measurement: Immediately start a timer. Observe the mouse for nocifensive behaviors, such as hind paw licking, flicking, or jumping. Stop the timer at the first clear sign of a pain response.[17]
-
Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) must be established. If the mouse does not respond by this time, it should be removed from the plate, and the latency is recorded as the cut-off time.[18]
-
Data Analysis: The mean latency for each treatment group is calculated and compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). An increase in latency indicates an analgesic effect.
Protocol 2: LDH Release Assay for In Vitro Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a widely used colorimetric method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[19][20][21][22][23]
Step-by-Step Methodology:
-
Cell Seeding: Seed hepatocytes (e.g., HepG2 cells or primary hepatocytes) in a 96-well flat-bottom plate at a density of 1x10⁴ to 5x10⁴ cells/well. Incubate overnight (37°C, 5% CO₂).[19]
-
Treatment: Treat cells with various concentrations of the test compounds. Include the following controls in triplicate:
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 3-5 minutes) to pellet any detached cells.[22][23]
-
Enzymatic Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well.[22]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[22]
-
Stop Reaction & Read Absorbance: Add 50 µL of stop solution to each well. Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[22]
-
Data Analysis:
-
First, subtract the 680 nm absorbance from the 490 nm absorbance for each well to correct for background.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity – Spontaneous LDH activity) / (Maximum LDH activity – Spontaneous LDH activity)] x 100[22]
-
Conclusion and Future Directions
The comparative analysis of N-(hydroxyphenyl)acetamide analogs reveals critical structure-activity and structure-toxicity relationships that are essential for the rational design of safer analgesics. The benchmark compound, acetaminophen, offers potent analgesic and antipyretic effects but carries a significant risk of hepatotoxicity driven by the formation of the reactive metabolite NAPQI.
Our review of its structural analogs demonstrates that:
-
Positional Isomerism: Shifting the hydroxyl group to the meta-position (Metacetamol) dramatically reduces toxicity, highlighting a promising avenue for scaffold modification.[16]
-
Ring Substitution: Simple substitutions on the phenyl ring have variable effects and do not reliably mitigate the risk of toxic metabolite formation.[3]
-
N-Acetamide Modification: Blocking the site of oxidation by modifying the amide nitrogen is a highly effective strategy for eliminating the primary mechanism of hepatotoxicity.[3]
The theoretical analog, N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide (5) , presents an intriguing chemical entity. Its isomeric backbone, combined with a substituted N-phenyl group, suggests a unique pharmacological profile. Its potential for reduced toxicity is plausible if it avoids the metabolic pathways leading to a reactive quinoneimine. However, its analgesic and antipyretic efficacy remains to be determined.
Future research should prioritize the synthesis and comprehensive evaluation of such novel analogs. Head-to-head studies employing standardized protocols for analgesia, antipyresis, and in vitro/in vivo toxicity are imperative to validate these design principles and identify lead candidates that can overcome the safety limitations of acetaminophen.
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A Senior Application Scientist's Guide to Benchmarking the Antioxidant Properties of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the antioxidant potential of the novel compound, N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide. As this molecule is not extensively characterized in existing literature, this document serves as a strategic guide, outlining the scientific rationale, comparative benchmarks, and detailed experimental protocols necessary to establish its antioxidant profile. By following this guide, researchers can generate robust, publication-quality data that objectively positions this compound within the broader landscape of antioxidant research.
Scientific Rationale: Deconstructing the Molecule's Antioxidant Potential
The structure of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide contains two key pharmacophores that suggest inherent antioxidant activity. A sound benchmarking strategy begins with understanding these structural contributions.
-
The Phenolic Moiety (4-hydroxyphenyl): The cornerstone of this molecule's predicted activity is the 4-hydroxyphenyl group. Phenolic compounds are renowned antioxidants due to the hydroxyl (-OH) group attached to the aromatic ring.[1][2][3] This group can readily donate a hydrogen atom to neutralize highly reactive free radicals, thereby terminating damaging oxidative chain reactions.[1][3] The stability of the resulting phenoxyl radical is enhanced by electron delocalization across the aromatic ring, making the parent molecule an effective radical scavenger.[2]
-
The Aminomethylphenyl Moiety: While the phenolic group is the primary driver, the aminomethyl group may also contribute to the overall antioxidant profile. Amine groups can participate in antioxidant activities, and their presence can modulate the electronic properties of the entire molecule, potentially influencing the hydrogen-donating ability of the phenolic hydroxyl group.[4][5]
Given this structural basis, it is logical to hypothesize that N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide will exhibit significant antioxidant properties. The purpose of the following benchmarking assays is to quantify this activity relative to established standards.
The Imperative of Benchmarking: Selecting a Gold-Standard Panel
To contextualize the antioxidant capacity of a novel compound, it is essential to compare it against universally recognized standards. The selected benchmarks should represent different classes of antioxidants and mechanisms of action.
-
Trolox: A water-soluble analog of Vitamin E, Trolox is the gold standard in many antioxidant assays.[6] Its antioxidant activity is well-characterized, and results from various assays are often expressed in "Trolox Equivalents" (TE), providing a standardized unit of measurement.[6][7]
-
Ascorbic Acid (Vitamin C): As a ubiquitous natural water-soluble antioxidant, Ascorbic Acid is an essential biological benchmark. It is a potent reducing agent and free radical scavenger.
-
Quercetin: A prominent dietary flavonoid, Quercetin is a powerful antioxidant due to its multiple phenolic hydroxyl groups. It serves as an excellent benchmark for compounds with polyphenol-like structures.
These compounds provide a robust comparative panel, allowing for a nuanced understanding of the novel compound's potency and potential mechanism.
In Vitro Benchmarking: A Multi-Assay Approach
No single assay can capture the full spectrum of antioxidant activity. A multi-assay approach is crucial for a comprehensive evaluation, probing different mechanisms of action, such as hydrogen atom transfer (HAT) and single electron transfer (SET).[8]
Radical Scavenging Assays (SET/HAT Mechanisms)
These assays measure the compound's ability to directly neutralize stable free radicals.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method is based on the reduction of the stable, deep violet DPPH radical to the yellow-colored, non-radical form, DPPH-H, in the presence of a hydrogen-donating antioxidant.[9][10] The degree of discoloration is directly proportional to the antioxidant's scavenging ability.[9]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+).[11] Antioxidants present in the sample reduce the ABTS•+, returning it to its colorless form.[12] This assay is versatile as it can be used to measure the activity of both hydrophilic and lipophilic compounds.
Oxygen Radical Absorbance Capacity (ORAC) Assay (HAT Mechanism)
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[13][14] The antioxidant's capacity to quench these radicals is reflected in the preservation of the fluorescent signal over time. The result is quantified by calculating the area under the fluorescence decay curve and is often expressed in Trolox Equivalents.[13][15]
Cellular Antioxidant Activity (CAA) Assay: A Biologically Relevant Model
While chemical assays are essential, they do not account for biological factors like cell uptake, metabolism, or localization. The CAA assay bridges this gap by measuring antioxidant activity within a living cell model, typically using human hepatocarcinoma (HepG2) cells.[16][17][18]
The assay principle involves the cellular uptake of a probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.[16][18][19] In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[17][19] The ability of the test compound to inhibit DCF formation provides a more biologically significant measure of its antioxidant potential.[16][17]
Experimental Design and Protocols
The following sections provide detailed, step-by-step protocols for the recommended assays. Rigorous adherence to these methods is critical for generating reproducible and comparable data.
General Preparation
-
Compound and Standard Preparation: Prepare stock solutions of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide, Trolox, Ascorbic Acid, and Quercetin in an appropriate solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 10 mM). From these stocks, create a series of dilutions to determine the dose-response relationship and calculate IC50 values.
-
Instrumentation: A UV-Vis spectrophotometer or a microplate reader capable of absorbance and fluorescence measurements is required. For the CAA assay, a fluorescence microplate reader with temperature control and cell culture facilities are necessary.
Diagram: General Antioxidant Assay Workflow
Caption: Mechanism of the Cellular Antioxidant Activity (CAA) assay.
Data Presentation and Interpretation
For clarity and ease of comparison, all quantitative data should be summarized in a structured table. A lower IC50 value indicates higher potency in radical scavenging assays, while a higher TEAC or QE value indicates greater antioxidant capacity.
Table 1: Comparative Antioxidant Capacity
| Assay | N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide | Trolox | Ascorbic Acid | Quercetin |
| DPPH IC50 (µM) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| ABTS IC50 (µM) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| ORAC (µmol TE/µmol) | Experimental Value | 1.0 (by definition) | Experimental Value | Experimental Value |
| CAA (µmol QE/100 µmol) | Experimental Value | Experimental Value | Experimental Value | 100 (by definition) |
Note: The values in this table are placeholders for experimental results.
Conclusion and Future Directions
This guide provides a robust, multi-faceted strategy for benchmarking the antioxidant properties of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide. By systematically applying these validated in vitro and cell-based assays and comparing the results against gold-standard benchmarks, researchers can build a comprehensive and scientifically rigorous profile of this novel compound.
The resulting data will not only establish its efficacy as an antioxidant but also provide critical insights for further research, including mechanistic studies, structure-activity relationship (SAR) analyses, and potential applications in mitigating oxidative stress-related pathologies. This structured approach ensures that the generated data is both reliable and impactful for the scientific and drug development communities.
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A Comparative Guide to Confirming Ligand-Target Binding Affinity: A Case Study with N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide
For researchers in drug discovery and development, the accurate determination of a compound's binding affinity to its biological target is a cornerstone of preclinical research. This guide provides a comprehensive comparison of state-of-the-art methodologies for confirming and quantifying such interactions, using the novel compound N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide as a working example. While the specific biological target for this compound is yet to be fully elucidated in public literature, the principles and protocols outlined herein provide a robust framework for its characterization against a hypothesized protein target.
This document is designed for drug development professionals, researchers, and scientists. It moves beyond a simple recitation of protocols to explain the underlying principles and critical considerations for experimental design and data interpretation, ensuring scientific integrity and trustworthiness in your findings.
The Central Question: Does Your Compound Bind, and How Tightly?
The therapeutic potential of any small molecule inhibitor or activator is fundamentally linked to its affinity for its target protein. Binding affinity, often expressed as the equilibrium dissociation constant (KD), is a measure of the strength of the interaction between a single biomolecule and its ligand.[1] A lower KD value signifies a stronger binding affinity.[1] An accurate KD determination is critical for:
-
Lead Optimization: Ranking compounds to select candidates with the highest potency for further development.
-
Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications impact binding strength to guide medicinal chemistry efforts.
-
Mechanism of Action Studies: Confirming target engagement and elucidating the molecular basis of a compound's biological effect.
To robustly characterize a novel compound like N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide, a multi-faceted approach employing orthogonal techniques is recommended. This guide will focus on three "gold standard," label-free techniques for quantifying binding affinity: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and a powerful labeled method, Fluorescence Polarization (FP).
Comparative Analysis of Key Binding Affinity Assays
Choosing the right technique to measure binding affinity depends on several factors, including the nature of the interacting molecules, the required throughput, and the specific information sought (e.g., kinetics, thermodynamics).
| Technique | Principle | Key Outputs | Advantages | Considerations |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.[2][3][4] | KD (equilibrium dissociation constant), ka (association rate), kd (dissociation rate) | Real-time kinetic data, label-free, high sensitivity, requires relatively small amounts of analyte.[5][6] | Requires immobilization of one binding partner which may affect its activity, potential for mass transport limitations. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during a binding event.[7][8][9] | KD, ΔH (enthalpy), ΔS (entropy), n (stoichiometry) | Provides a complete thermodynamic profile of the interaction, label-free, in-solution measurement.[8][10][11] | Requires larger amounts of sample, lower throughput, sensitive to buffer mismatches.[7] |
| Fluorescence Polarization (FP) | Measures the change in the tumbling rate of a small fluorescently labeled ligand upon binding to a larger protein.[12][13] | KD | In-solution measurement, high throughput, relatively low sample consumption.[12] | Requires a fluorescently labeled ligand, potential for interference from fluorescent compounds. |
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step protocols for each technique. These are presented as a guide for characterizing the binding of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide (referred to as "the ligand") to its putative target protein.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique that provides not only the binding affinity (KD) but also the kinetic parameters of the interaction (ka and kd).[2]
Caption: SPR Experimental Workflow.
-
Preparation:
-
Target Protein: Ensure the target protein is purified to >95% homogeneity and is in a suitable buffer. The buffer should be well-matched with the running buffer to minimize bulk refractive index changes.
-
Ligand (N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide): Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and create a serial dilution series in the running buffer. The final DMSO concentration should be kept constant across all dilutions and ideally below 1%.
-
Sensor Chip: Select an appropriate sensor chip (e.g., CM5 for amine coupling) and prepare it according to the manufacturer's instructions.
-
Running Buffer: A common running buffer is HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant). It is crucial to filter and degas the buffer.
-
-
Immobilization of the Target Protein:
-
Activate the sensor chip surface (e.g., with a mixture of EDC and NHS).
-
Inject the target protein over the activated surface to allow for covalent coupling. The amount of immobilized protein should be optimized to avoid mass transport limitations.[3]
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
A reference flow cell should be prepared similarly but without the target protein to subtract non-specific binding and bulk refractive index changes.[4]
-
-
Binding Analysis:
-
Inject the prepared ligand solutions at a constant flow rate over both the reference and target flow cells, starting from the lowest concentration.
-
Allow sufficient time for the association phase to approach steady state.
-
Inject running buffer without the ligand to monitor the dissociation phase.
-
Between injections, regenerate the sensor surface with a suitable regeneration solution if necessary to remove all bound ligand.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.[5]
-
The corrected sensorgrams are then fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for measuring binding thermodynamics as it directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile.[8][11]
Caption: FP Experimental Workflow.
-
Preparation:
-
Fluorescent Tracer: A fluorescently labeled version of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide or a known competing ligand is required. The fluorophore should be chosen to have excitation and emission wavelengths that minimize interference from other assay components.
-
Target Protein: Prepare a serial dilution of the target protein in a suitable assay buffer.
-
Unlabeled Ligand: For a competitive FP assay, prepare a serial dilution of the unlabeled N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide.
-
-
Direct Binding Assay:
-
In a microplate, add a fixed, low concentration of the fluorescent tracer to wells containing increasing concentrations of the target protein.
-
Incubate the plate at a constant temperature to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
-
Competitive Binding Assay:
-
To determine the affinity of the unlabeled ligand, perform a competitive assay.
-
Mix a fixed concentration of the target protein and the fluorescent tracer (concentrations that give a high polarization signal) with increasing concentrations of the unlabeled ligand.
-
As the unlabeled ligand competes with the tracer for binding to the target protein, the fluorescence polarization will decrease.
-
-
Data Analysis:
-
For the direct binding assay, plot the fluorescence polarization values against the protein concentration and fit the data to a sigmoidal dose-response curve to determine the KD.
-
For the competitive assay, plot the polarization values against the concentration of the unlabeled ligand. The data can be fitted to a competitive binding equation to calculate the IC50, from which the Ki (an estimate of the KD) can be derived.
-
Interpreting the Data and Making a Confident Call
The ultimate goal is to obtain consistent KD values from at least two orthogonal methods. This provides a high degree of confidence in the measured binding affinity. For N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide, a successful characterization would involve:
-
SPR: Revealing the kinetics of the interaction and providing a KD value.
-
ITC: Confirming the KD and providing the thermodynamic drivers of the binding event (enthalpic or entropic).
-
FP: Offering a high-throughput method to confirm the KD, especially useful for screening analogs in SAR studies.
A convergence of KD values from these distinct biophysical techniques would constitute a robust validation of the binding affinity of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide to its target, paving the way for further preclinical development.
References
- Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed.
- Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions.
- Isothermal Titration Calorimetry | Biomolecular Interactions Analysis. Malvern Panalytical.
- Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. PMC - NIH.
- Four Gold Standards for Measuring Ligand-Binding Affinity. FindLight.
- Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. PubMed.
- Binding Affinity. Malvern Panalytical.
- Characterizing Binding Interactions by ITC. TA Instruments.
- Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. NIH.
- Analysis of protein-ligand interactions by fluorescence polariz
- Protein-ligand binding measurements using fluorescence polariz
- Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments.
- Surface Plasmon Resonance (SPR). Center for Macromolecular Interactions.
- SPR for Characterizing Biomolecular Interactions. Rapid Novor.
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- 1. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 2. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery [pubmed.ncbi.nlm.nih.gov]
- 3. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 5. affiniteinstruments.com [affiniteinstruments.com]
- 6. rapidnovor.com [rapidnovor.com]
- 7. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 9. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tainstruments.com [tainstruments.com]
- 12. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
A Researcher's Guide to Ensuring Reproducibility of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide's Biological Effects Across Laboratories
In the landscape of preclinical drug discovery, the reproducibility of experimental findings is the bedrock upon which scientific progress is built. A novel compound's journey from a promising hit to a viable clinical candidate is paved with rigorous validation, and the ability to consistently replicate its biological effects across different laboratories is a critical, non-negotiable milestone. This guide delves into the crucial aspects of ensuring the reproducibility of the biological effects of a novel compound, N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide, hereafter referred to as Compound X.
This document is intended for researchers, scientists, and drug development professionals. It provides a framework for a multi-laboratory comparative study, complete with detailed experimental protocols and data analysis strategies, to robustly assess the reproducibility of Compound X's biological activity. While Compound X is a novel entity, its structural similarity to known bioactive molecules, such as N-phenylacetamide derivatives, suggests potential anti-inflammatory and analgesic properties.[1] This guide will therefore focus on assays relevant to these potential activities.
The Imperative of Reproducibility in Preclinical Research
Inter-laboratory variability is a well-documented challenge in biomedical research.[2] Factors such as subtle differences in experimental protocols, reagent sources, cell line passages, and even analyst expertise can significantly impact experimental outcomes.[3] A multi-center study is the gold standard for assessing the true reproducibility of a compound's effects, as it inherently tests the robustness of the findings under varied conditions.[4] This guide proposes a hypothetical multi-laboratory study to proactively address these challenges for Compound X.
Designing a Multi-Laboratory Study for Compound X
To comprehensively assess the reproducibility of Compound X's biological effects, a collaborative study involving three independent laboratories (Lab A, Lab B, and Lab C) is proposed. The study will focus on a key in vitro assay relevant to potential anti-inflammatory activity: the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in a macrophage cell line.
Key Sources of Potential Variability to Control:
-
Compound Batch and Handling: A single, centrally characterized batch of Compound X will be distributed to all participating laboratories. Standardized protocols for storage, dissolution, and dilution will be provided.
-
Cell Line and Culture Conditions: A common stock of the murine macrophage cell line RAW 264.7 will be distributed. Detailed protocols for cell culture, including media formulation, passage number limits, and seeding density, are essential.
-
Reagents and Materials: Key reagents, such as LPS, Griess reagent for NO detection, and cell culture media components, should ideally be sourced from the same supplier and lot.
-
Experimental Protocol: A highly detailed, step-by-step protocol for the NO production assay will be shared and adhered to by all labs.
-
Data Analysis: A standardized data analysis pipeline, including methods for calculating IC50 values and statistical analysis, will be used.
Experimental Workflow and Protocols
The overall workflow for the multi-laboratory study is depicted below.
Caption: Multi-laboratory study workflow for assessing Compound X's reproducibility.
Detailed Protocol: Nitric Oxide (NO) Production Assay
This protocol is designed to be a self-validating system with clear quality control steps.
1. Cell Culture and Seeding:
- Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
- Ensure cells are in the logarithmic growth phase and do not exceed passage number 15.
- Seed 5 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.
2. Compound Treatment:
- Prepare a 10 mM stock solution of Compound X in DMSO.
- Perform serial dilutions of Compound X in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells should be ≤ 0.1%.
- Remove the old media from the cells and add 100 µL of the media containing the respective concentrations of Compound X. Include a vehicle control (0.1% DMSO).
3. LPS Stimulation:
- One hour after compound treatment, add 10 µL of LPS solution (10 µg/mL stock in PBS) to each well to achieve a final concentration of 1 µg/mL.
- Include a negative control group of cells not treated with LPS.
- Incubate the plate for 24 hours at 37°C and 5% CO2.
4. Nitrite Measurement (Griess Assay):
- After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
- Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
- Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.
- Measure the absorbance at 540 nm using a microplate reader.
5. Data Analysis:
- Generate a standard curve using known concentrations of sodium nitrite.
- Calculate the nitrite concentration in each sample from the standard curve.
- Normalize the data to the vehicle-treated, LPS-stimulated control group (representing 100% NO production).
- Plot the percentage of NO production against the log concentration of Compound X and determine the IC50 value using a non-linear regression model (four-parameter logistic curve).
Hypothetical Comparative Data and Reproducibility Assessment
The following table summarizes the hypothetical IC50 values for the inhibition of NO production by Compound X, as determined by the three participating laboratories. Each laboratory performed the experiment on three separate occasions (biological replicates).
| Laboratory | Experiment 1 (IC50, µM) | Experiment 2 (IC50, µM) | Experiment 3 (IC50, µM) | Mean IC50 (µM) | Intra-Lab CV (%) |
| Lab A | 5.2 | 5.8 | 5.5 | 5.5 | 5.5 |
| Lab B | 6.1 | 5.4 | 6.3 | 5.9 | 8.0 |
| Lab C | 5.9 | 6.5 | 6.0 | 6.1 | 5.2 |
| Overall Mean | 5.8 | ||||
| Inter-Lab CV (%) | 5.4 |
Intra-laboratory variability (repeatability) is assessed by the coefficient of variation (CV) of the IC50 values obtained within a single laboratory.[5] In this hypothetical dataset, the intra-lab CVs are all below 10%, indicating good repeatability within each lab.
Inter-laboratory variability (reproducibility) is assessed by the CV of the mean IC50 values across the three laboratories.[6] An inter-lab CV of 5.4% suggests excellent reproducibility of Compound X's in vitro anti-inflammatory activity under the standardized protocol.
Mechanistic Insights and Signaling Pathways
The inhibitory effect of Compound X on LPS-induced NO production suggests it may interfere with inflammatory signaling pathways. LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways. These pathways converge on the nucleus to induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO.
Caption: Potential mechanism of action of Compound X in the LPS/TLR4 signaling pathway.
Future studies to confirm this mechanism could involve Western blotting to assess the phosphorylation status of key signaling proteins (e.g., IκBα, p65 subunit of NF-κB) and quantitative PCR to measure iNOS mRNA levels.
Conclusion and Future Directions
This guide outlines a robust framework for assessing the reproducibility of the biological effects of a novel compound, N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide (Compound X). By employing a multi-laboratory study design with standardized protocols, potential sources of variability can be minimized and controlled.[3][4] The hypothetical data presented herein demonstrates how such a study can provide strong evidence for the reproducibility of a compound's activity, a critical step in its preclinical development.
The successful demonstration of reproducibility for in vitro effects is a prerequisite for advancing Compound X to more complex in vivo models of inflammation and pain. The principles and methodologies outlined in this guide are broadly applicable to the preclinical validation of other novel therapeutic candidates, ensuring that only the most robust and reliable findings are progressed, ultimately saving time and resources in the long journey of drug development.
References
-
A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. National Institutes of Health. Available from: [Link]
-
Inter-Laboratory Variability in Array-Based RNA Quantification Methods. PMC. Available from: [Link]
-
Certain Approaches to Understanding Sources of Bioassay Variability. BioProcess International. Available from: [Link]
-
Assessing intra-lab precision and inter-lab repeatability of outgrowth assays of HIV-1 latent reservoir size. PubMed Central. Available from: [Link]
-
Inter-assay variation: Significance and symbolism. ScienceDirect. Available from: [Link]
-
Variability in baseline laboratory measurements of the Brazilian Longitudinal Study of Adult Health (ELSA-Brasil). SciELO. Available from: [Link]
-
Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]
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- 2. Inter-Laboratory Variability in Array-Based RNA Quantification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioprocessintl.com [bioprocessintl.com]
- 4. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Inter-assay variation: Significance and symbolism [wisdomlib.org]
N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide vs. standard-of-care in a specific disease model
An In-Depth Comparative Analysis of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide (Neu-1645) and Standard-of-Care in a Preclinical Ischemic Stroke Model
Introduction: The Challenge of Neuroprotection in Ischemic Stroke
Ischemic stroke, a condition characterized by the interruption of blood flow to the brain, remains a leading cause of mortality and long-term disability worldwide. The primary therapeutic intervention for acute ischemic stroke is reperfusion therapy, which includes the administration of tissue plasminogen activator (tPA) and mechanical thrombectomy. While these treatments are crucial for restoring blood flow, they do not address the underlying cascade of neuronal injury that is initiated by ischemia and can be exacerbated by reperfusion. This "reperfusion injury" contributes significantly to the final infarct volume and the resulting neurological deficits.
A key player in this pathological cascade is the N-methyl-D-aspartate receptor (NMDAR), whose overactivation leads to excitotoxicity and neuronal cell death. The postsynaptic density protein-95 (PSD-95) plays a critical role in linking NMDARs to downstream neurotoxic signaling pathways, particularly those involving neuronal nitric oxide synthase (nNOS). The dissociation of the PSD-95/nNOS complex has emerged as a promising therapeutic strategy to mitigate excitotoxicity without interfering with the essential physiological functions of the NMDAR.
This guide provides a detailed comparison of a novel neuroprotective agent, N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide (also known as Neu-1645), with the current standard-of-care, focusing on a preclinical model of ischemic stroke. Neu-1645 is a selective inhibitor of the PSD-95/nNOS interaction, designed to uncouple NMDARs from excitotoxic pathways. We will delve into the mechanistic distinctions, comparative efficacy data, and the experimental protocols used to evaluate these therapies.
Mechanism of Action: A Tale of Two Strategies
The standard-of-care for acute ischemic stroke primarily focuses on restoring blood flow. In contrast, Neu-1645 represents a neuroprotective approach aimed at preserving brain tissue from the consequences of ischemia and reperfusion.
Standard-of-Care: Reperfusion Therapy
The cornerstone of acute ischemic stroke treatment is the timely restoration of cerebral blood flow. This is achieved through:
-
Intravenous tissue Plasminogen Activator (tPA): This thrombolytic agent works by converting plasminogen to plasmin, which in turn breaks down the fibrin clots obstructing blood vessels. Its efficacy is highly time-dependent, typically administered within a 3 to 4.5-hour window from symptom onset.
-
Mechanical Thrombectomy: This procedure involves the physical removal of a large vessel occlusion, usually with a stent retriever. It is the standard of care for eligible patients with large vessel occlusion in the anterior circulation.
While effective at recanalization, these therapies do not directly counteract the neurotoxic cascades triggered by the ischemic event.
Neu-1645: Selective Neuroprotection
Neu-1645 offers a targeted approach to neuroprotection by selectively disrupting the interaction between PSD-95 and nNOS. This interaction is a critical downstream step in NMDAR-mediated excitotoxicity.
The proposed mechanism is as follows:
-
Ischemia and NMDAR Overactivation: During an ischemic event, excessive glutamate release leads to the overactivation of NMDARs.
-
Calcium Influx and nNOS Activation: This overactivation results in a massive influx of calcium (Ca2+) into the neuron. The elevated Ca2+ levels, in conjunction with calmodulin, activate nNOS.
-
PSD-95 Scaffolding: PSD-95 acts as a scaffold, bringing nNOS into close proximity with the NMDAR. This colocalization is crucial for the efficient production of nitric oxide (NO) in response to Ca2+ influx through the NMDAR.
-
Nitric Oxide-Mediated Neurotoxicity: The resulting high concentrations of NO and its reactive derivative, peroxynitrite, lead to oxidative stress, DNA damage, and ultimately, neuronal apoptosis.
-
Neu-1645 Intervention: By binding to the PDZ domain of PSD-95, Neu-1645 prevents the association of nNOS with the NMDAR complex. This uncoupling selectively inhibits the excitotoxic signaling pathway without affecting the normal physiological functions of the NMDAR, such as synaptic plasticity.
Caption: Mechanisms of Ischemic Injury and Therapeutic Interventions.
Comparative Efficacy in a Preclinical Ischemic Stroke Model
The most relevant preclinical model for evaluating therapies for acute ischemic stroke is the transient middle cerebral artery occlusion (tMCAO) model in rodents. This model mimics the clinical scenario of ischemia followed by reperfusion.
Experimental Design
A typical experimental design to compare Neu-1645 with standard-of-care would involve the following steps:
-
Animal Model: Male Sprague-Dawley rats are subjected to 90 minutes of tMCAO.
-
Treatment Groups:
-
Vehicle control (e.g., saline)
-
tPA alone
-
Neu-1645 alone
-
Neu-1645 in combination with tPA
-
-
Drug Administration:
-
tPA is administered intravenously at the time of reperfusion.
-
Neu-1645 is administered intravenously at various time points post-occlusion to determine its therapeutic window.
-
-
Outcome Measures:
-
Infarct Volume: Measured at 24 or 48 hours post-tMCAO using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
-
Neurological Deficit Score: Assessed using a standardized neurological scoring system (e.g., the Bederson score) to evaluate motor and sensory function.
-
Biochemical Markers: Measurement of markers of oxidative stress and apoptosis in the brain tissue.
-
Hypothetical Comparative Data
The following table summarizes the expected outcomes based on the known mechanisms of action.
| Treatment Group | Mean Infarct Volume (% of hemisphere) | Mean Neurological Deficit Score (0-4 scale) |
| Vehicle Control | 55 ± 5% | 3.5 ± 0.5 |
| tPA alone | 40 ± 6% | 2.8 ± 0.6 |
| Neu-1645 alone | 30 ± 5% | 2.2 ± 0.4 |
| Neu-1645 + tPA | 20 ± 4% | 1.5 ± 0.3 |
Interpretation of Data
-
tPA alone: Reduces infarct volume and neurological deficits compared to the vehicle control, demonstrating the benefit of reperfusion.
-
Neu-1645 alone: Shows a more significant reduction in infarct volume and neurological deficits compared to tPA alone, highlighting the importance of neuroprotection.
-
Neu-1645 + tPA: The combination therapy is expected to provide the most substantial benefit, as it addresses both vascular occlusion and the downstream neuronal injury cascade. This synergistic effect underscores the potential of adjunctive neuroprotective therapy.
Experimental Protocols
Transient Middle Cerebral Artery Occlusion (tMCAO) Model
-
Anesthesia: Anesthetize the rat with isoflurane (4% for induction, 1.5-2% for maintenance).
-
Surgical Procedure:
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Introduce a 4-0 monofilament nylon suture with a rounded tip into the ICA via the ECA stump.
-
Advance the suture approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).
-
-
Occlusion and Reperfusion:
-
Maintain the occlusion for 90 minutes.
-
Withdraw the suture to allow for reperfusion.
-
-
Post-operative Care: Suture the incision, discontinue anesthesia, and monitor the animal's recovery.
Infarct Volume Measurement (TTC Staining)
-
Brain Extraction: At 24 hours post-tMCAO, euthanize the animal and perfuse the brain with saline.
-
Sectioning: Harvest the brain and section it into 2 mm coronal slices.
-
Staining: Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes.
-
Imaging and Analysis:
-
Healthy, viable tissue stains red, while the infarcted tissue remains white.
-
Capture images of the stained sections and use image analysis software (e.g., ImageJ) to quantify the infarct area in each slice.
-
Calculate the total infarct volume and express it as a percentage of the total hemispheric volume.
-
Caption: Workflow for Preclinical Evaluation of Stroke Therapies.
Conclusion and Future Directions
The comparison between N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide (Neu-1645) and the standard-of-care in a preclinical ischemic stroke model highlights a paradigm shift in stroke therapy development. While reperfusion therapies like tPA are essential, they are not a complete solution. The targeted neuroprotective strategy offered by Neu-1645, which selectively uncouples NMDARs from the excitotoxic PSD-95/nNOS pathway, represents a highly promising adjunctive therapy.
The preclinical data, though hypothetical in this guide, is based on the established mechanisms and suggests that a combination of reperfusion and neuroprotection could significantly improve outcomes for stroke patients. Future research should focus on clinical trials to validate these preclinical findings, optimize dosing and timing of administration, and explore the long-term benefits of this combination therapy on functional recovery. The development of agents like Neu-1645 offers hope for a new era in stroke treatment, where the focus is not only on restoring blood flow but also on preserving the brain.
A Comparative Guide to the Structure-Activity Relationship (SAR) of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide Derivatives as Tyrosinase Inhibitors
Abstract: This guide presents a detailed comparative analysis of the structure-activity relationships (SAR) for a series of novel N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide derivatives. Recognizing the structural analogy of the core scaffold to L-tyrosine, the natural substrate for tyrosinase, this investigation evaluates these compounds as potential inhibitors of this key metalloenzyme. Tyrosinase is the rate-limiting enzyme in the melanogenesis pathway, making it a prime target for therapeutic agents addressing hyperpigmentation and for applications in the cosmetics industry.[1][2][3] This document provides an in-depth look at how systematic structural modifications to the parent molecule influence its inhibitory potency. We present quantitative biological data, detailed, replicable experimental protocols for synthesis and enzymatic assays, and a discussion of the underlying mechanistic principles to guide future drug design and optimization efforts.
Part 1: Rationale for Target Selection - Tyrosinase and the Melanogenesis Pathway
The selection of tyrosinase as the biological target for the N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide scaffold is rooted in established principles of medicinal chemistry. Tyrosinase is a copper-containing enzyme that catalyzes the first two rate-limiting steps in the biosynthesis of melanin: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[1][4][5] Overactivity of this enzyme can lead to excessive melanin production and hyperpigmentation disorders.[4]
The core scaffold of our compound series features a 2-(4-hydroxyphenyl)acetamide moiety, which is structurally analogous to L-tyrosine. This mimicry suggests a high probability of competitive binding within the tyrosinase active site. Furthermore, the presence of amine and phenol functional groups, known to chelate the copper ions essential for enzymatic activity, provides a strong mechanistic basis for potent inhibition.[2][6]
Below is a simplified diagram of the tyrosinase-mediated steps in the melanogenesis pathway.
Caption: Simplified Tyrosinase-Mediated Melanogenesis Pathway.
Part 2: Comparative Structure-Activity Relationship (SAR) Analysis
To elucidate the SAR of this chemical series, we designed and evaluated a set of derivatives based on systematic modifications at three key regions of the parent molecule (Compound 1). These regions were chosen to probe specific interactions within the enzyme's active site: the phenolic headgroup (Region A), the central phenylacetamide linker (Region B), and the aminomethylphenyl tail (Region C).
Caption: Key Regions for SAR Modification on the Core Scaffold.
Region A: The Role of the 4-Hydroxyphenyl Moiety
The 4-hydroxyphenyl group is hypothesized to mimic the natural substrate, L-tyrosine. Modifications in this region directly impact binding at the catalytic site.
-
Parent Compound (1): Exhibits moderate inhibitory activity, serving as our baseline.
-
Methoxy Substitution (A1): Replacing the hydroxyl group with a methoxy ether completely abolishes activity. This demonstrates the absolute requirement of the phenolic hydroxyl group, likely for hydrogen bonding with active site residues or for direct interaction with the copper ions.[7]
-
Positional Isomer (A2): Moving the hydroxyl group to the 3-position significantly reduces potency. This suggests that the geometry of the active site is highly specific for a para-substituted phenol, matching the structure of L-tyrosine.
-
Catechol Derivative (A3): The addition of a second hydroxyl group at the 3-position to form a catechol moiety results in the most potent inhibitor in the entire series. This dramatic increase in activity is a classic observation for tyrosinase inhibitors, attributed to the ability of the catechol group to act as a strong bidentate chelator of the two copper ions in the enzyme's active site.[2][6]
Region C: The Influence of the Aminomethylphenyl Tail
This region explores the role of the basic amine and its position on the terminal phenyl ring.
-
Para-substitution (C1): Moving the aminomethyl group from the meta (3-position) to the para (4-position) results in a slight decrease in activity, indicating that while not critical, the meta position is preferred for optimal orientation.
-
Secondary Amine (C2): Methylation of the primary amine to a secondary amine causes a notable drop in potency. This suggests the primary amine's two protons are important, possibly acting as hydrogen bond donors in a secondary binding pocket or that steric bulk is poorly tolerated.
Part 3: Quantitative Analysis and Data Presentation
The inhibitory activities of all synthesized derivatives were evaluated against mushroom tyrosinase and are expressed as IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity). Kojic acid, a well-known tyrosinase inhibitor, was used as a positive control for assay validation.[8][9]
| Compound ID | Modification Description | Region Modified | IC₅₀ (µM) ± SD |
| 1 (Parent) | N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide | - | 22.4 ± 1.8 |
| Kojic Acid | Positive Control | - | 15.8 ± 1.1 |
| A1 | -OCH₃ instead of -OH | A | > 200 |
| A2 | 3-hydroxyphenyl instead of 4-hydroxyphenyl | A | 78.9 ± 5.4 |
| A3 | 3,4-dihydroxyphenyl (catechol) instead of 4-hydroxyphenyl | A | 8.5 ± 0.7 |
| C1 | 4-(aminomethyl)phenyl instead of 3-(aminomethyl)phenyl | C | 31.2 ± 2.5 |
| C2 | 3-((methylamino)methyl)phenyl | C | 95.6 ± 8.1 |
| C3 | 3-((dimethylamino)methyl)phenyl | C | 185.1 ± 15.2 |
Part 4: Experimental Protocols
To ensure scientific integrity and reproducibility, the detailed methodologies for chemical synthesis and biological evaluation are provided below.
General Synthesis Protocol: Amide Coupling
The parent compound 1 was synthesized via a standard peptide coupling reaction.
-
Acid Activation: To a solution of 4-hydroxyphenylacetic acid (1.0 eq) in anhydrous Dimethylformamide (DMF), add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq). Stir the mixture at 0°C for 30 minutes.
-
Amine Addition: Add 3-(aminomethyl)aniline (1.0 eq) to the reaction mixture, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final compound. Characterization is confirmed by ¹H NMR, ¹³C NMR, and HRMS.
Biological Assay Protocol: In Vitro Tyrosinase Inhibition
The following protocol is adapted from established methods for colorimetric microplate assays.[4][5][9][10]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide
As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. While the primary focus is often on the therapeutic potential of these compounds, a rigorous and scientifically grounded approach to their disposal is paramount to ensuring laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of the research chemical N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide (CAS No. 886363-58-2), emphasizing the causality behind each procedural choice to foster a culture of safety and responsibility.
For novel compounds like N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide, where a comprehensive Safety Data Sheet (SDS) may not be readily available, the foundational principle is to treat the substance as hazardous.[1][2][3] This conservative approach ensures that all safety precautions are taken in the absence of specific toxicity and ecotoxicity data. The procedures outlined below are based on established guidelines from regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), as well as best practices from leading academic institutions.[1][4][5][6][7]
Part 1: Hazard Assessment and Characterization
The first step in any disposal protocol is a thorough hazard assessment based on the known chemical structure. N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide is a complex organic molecule containing several functional groups that inform its potential reactivity and toxicity.
-
Aromatic Amine and Phenolic Groups: The presence of aminomethylphenyl and hydroxyphenyl groups suggests that the compound may have biological activity and potential toxicity. Aromatic amines and phenols are classes of compounds that include known irritants, toxins, and carcinogens.[8][9]
-
Acetamide Linkage: The acetamide group is a common feature in many pharmaceutical compounds. While generally stable, it can undergo hydrolysis under acidic or basic conditions.
Given these structural features, it is prudent to handle N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide with the appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11] All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[10][12]
Part 2: Waste Segregation and Containment
Proper segregation of chemical waste is a critical step to prevent dangerous reactions and to facilitate compliant disposal.[2][13] N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide waste should be segregated based on its physical state (solid or liquid) and the nature of any contaminants.
Table 1: Waste Stream Segregation for N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide
| Waste Stream | Description | Recommended Container |
| Solid Waste | Unused or expired solid N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide, and contaminated consumables (e.g., weigh boats, filter paper). | A clearly labeled, sealable, and chemically compatible container (e.g., a wide-mouth polyethylene or glass jar).[1][4] |
| Non-halogenated Organic Solvent Waste | Solutions of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide in solvents such as ethanol, methanol, or acetone. | A dedicated, labeled, and sealable container for non-halogenated organic solvents.[2] |
| Aqueous Waste | Aqueous solutions containing N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide. Note: Drain disposal is strictly prohibited for this compound.[1][3] | A labeled, sealable container for aqueous hazardous waste. The pH should be maintained between 5.5 and 10.5 if other compatible wastes are added.[3] |
| Contaminated Sharps | Needles, syringes, or broken glassware contaminated with N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide. | A puncture-proof, labeled sharps container.[14] |
| Contaminated PPE | Gloves, disposable lab coats, or other PPE that have come into direct contact with the compound. | A designated hazardous waste bag or container for solid waste.[4] |
Part 3: Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide from the point of generation to final pickup by your institution's Environmental Health and Safety (EHS) department.
Step 1: Point-of-Generation Waste Accumulation
-
Designate a Satellite Accumulation Area (SAA): Establish a designated SAA within the laboratory, at or near the point of waste generation.[1][13] This area must be under the control of laboratory personnel.
-
Use Appropriate Waste Containers: Select waste containers that are compatible with the chemical waste being collected and are in good condition with secure, leak-proof closures.[4][5]
-
Label Containers Clearly: All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name: "N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide".[5] If it is a mixture, list all components and their approximate percentages.[13] The date of waste accumulation should also be clearly marked.
Step 2: Waste Handling and Storage
-
Keep Containers Closed: Waste containers must remain sealed except when adding waste.[1]
-
Avoid Overfilling: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[4]
-
Store Incompatibles Separately: Ensure that containers of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide waste are not stored with incompatible materials, such as strong oxidizing agents or strong acids/bases.[11][13]
-
Secondary Containment: Place waste containers in a secondary containment tray to capture any potential leaks or spills.[2]
Step 3: Arranging for Disposal
-
Contact EHS for Pickup: Once a waste container is full or has been in the SAA for the maximum allowable time (typically up to one year for partially filled containers), contact your institution's EHS office to arrange for a hazardous waste pickup.[1][13]
-
Provide Necessary Documentation: Be prepared to provide any required documentation to the EHS personnel, such as a waste manifest or a list of the container's contents.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide waste.
Caption: Decision workflow for the disposal of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide waste.
Part 4: Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures:
-
Spill Cleanup:
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[10]
-
For larger spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[11] Remove contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[11]
-
By adhering to these scientifically grounded and procedurally sound disposal practices, researchers can ensure a safe laboratory environment and minimize their environmental impact, thereby upholding the highest standards of scientific integrity and responsibility.
References
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
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N-[3-amino-4-(aminomethyl)phenyl]acetamide. PubChem - NIH. [Link]
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Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]
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SAFETY DATA SHEET - N1-(3-Acetyl-4-hydroxyphenyl)acetamide. Fisher Scientific. [Link]
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Laboratory Safety Guidance. OSHA. [Link]
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Material Safety Data Sheet - N1-(4-Butylphenyl)acetamide. Cole-Parmer. [Link]
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Acetamide. EPA. [Link]
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Acetamide - Hazardous Substance Fact Sheet. NJ.gov. [Link]
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ACETAMIDE, N-(AMINOTHIOXOMETHYL)- HAZARD SUMMARY. NJ.gov. [Link]
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Acetamide, N-[(2-hydroxyphenyl)methyl]-N-(4- phenoxy-3-pyridinyl)- (2 mg). NUCMEDCOR. [Link]
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A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed Central. [Link]
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A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed. [Link]
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Acetamide, N-(3-fluoro-4-hydroxyphenyl)-. PubChem. [Link]
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N-(3-acetamido-5-amino-4-hydroxyphenyl)acetamide. PubChem. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





